C6-Nbd-PC
Description
Properties
Molecular Formula |
C36H62N5O11P |
|---|---|
Molecular Weight |
771.9 g/mol |
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C36H62N5O11P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-21-33(42)48-28-30(29-50-53(46,47)49-27-26-41(2,3)4)51-34(43)22-19-17-20-25-37-31-23-24-32(40(44)45)36-35(31)38-52-39-36/h23-24,30H,5-22,25-29H2,1-4H3,(H-,37,39,46,47)/t30-/m1/s1 |
InChI Key |
RIWWBDCNFJKLCV-SSEXGKCCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Synonyms |
1-palmitoyl-2-(6-(N-(7-nitrobenz)-2-oxa-1,3-diazol-4-yl)aminocaproyl)phosphatidylcholine C6-NBD-PC |
Origin of Product |
United States |
Foundational & Exploratory
C6-NBD-PC: A Technical Guide to a Versatile Fluorescent Lipid Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine (C6-NBD-PC), a fluorescently labeled phospholipid analog essential for research in membrane biophysics, cell biology, and drug delivery. Its unique properties allow for the real-time visualization and quantification of lipid dynamics within cellular and model membranes.
Core Principles of this compound
This compound is a synthetic phosphatidylcholine (PC) molecule where the fatty acid at the sn-2 position is replaced with a short 6-carbon (hexanoyl) chain tagged with a 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore.[1][2] This structure allows it to mimic natural phospholipids (B1166683), enabling its incorporation into lipid bilayers.[3]
The fundamental principle behind its utility is the environmental sensitivity of the NBD fluorophore .[1][4] The NBD group's fluorescence quantum yield is highly dependent on the polarity of its surroundings. It exhibits bright fluorescence in non-polar, hydrophobic environments (such as the interior of a lipid membrane) but is significantly quenched in polar, aqueous environments.[5] This property is exploited in a variety of assays to report on the probe's location and the dynamics of its environment. However, a notable characteristic of the NBD fluorophore is its susceptibility to photobleaching, which should be considered during experimental design.[1]
Physicochemical and Spectroscopic Properties
The quantitative properties of this compound are crucial for experimental setup and data interpretation. While properties like molecular weight are constant, the key spectroscopic parameters are highly dependent on the probe's environment.
| Property | Value / Description |
| Full Chemical Name | 1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine[2] |
| Molecular Formula | C₃₆H₆₂N₅O₁₁P[2] |
| Molecular Weight | 771.88 g/mol [2] |
| Excitation Maximum (λex) | ~466 - 467 nm[6][7] |
| Emission Maximum (λem) | ~536 - 538 nm[6][7] |
| Molar Extinction Coeff. (ε) | Environment-Dependent: The molar absorptivity of NBD derivatives varies with solvent polarity. Specific values for this compound in a lipid bilayer are not consistently reported. |
| Quantum Yield (Φ) | Environment-Dependent: The quantum yield is low in aqueous solutions and significantly higher in hydrophobic environments like lipid membranes or non-polar solvents.[5][8] |
| Solubility | Soluble in chloroform, DMSO, and ethanol (B145695).[7] |
Key Applications & Experimental Protocols
This compound is a versatile tool for several key experimental applications.
Analysis of Intracellular Lipid Trafficking
This compound is widely used to visualize the movement and distribution of phospholipids from the plasma membrane to internal organelles.[9][10] Because it is a PC analog, it can be used to trace pathways of phospholipid sorting and metabolism.[9]
Detailed Protocol: Live-Cell Lipid Trafficking Assay
-
Probe Preparation:
-
Prepare a 1 mM stock solution of this compound in ethanol or DMSO.
-
To create a complex for cell delivery, dry a desired amount of the stock solution under a stream of nitrogen gas to form a thin film.
-
Resuspend the lipid film in ethanol.
-
In a separate tube, prepare a solution of fatty acid-free Bovine Serum Albumin (BSA) in a suitable buffer (e.g., HBSS or PBS).
-
While vortexing the BSA solution, slowly add the this compound/ethanol solution to create the final NBD-PC-BSA complex (typically at a final concentration of 5 µM).[8]
-
-
Cell Labeling:
-
Culture cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Wash the cells three times with ice-cold buffer (e.g., HBSS) to inhibit endocytosis.[8]
-
Incubate the cells with the 5 µM NBD-PC-BSA complex in ice-cold buffer for 30 minutes at 4°C. This allows the probe to insert into the outer leaflet of the plasma membrane.[8]
-
Wash the cells three times with ice-cold buffer to remove any unbound probe.
-
-
Trafficking and Visualization:
-
To initiate trafficking, replace the cold buffer with pre-warmed (37°C) complete cell culture medium.[8]
-
Incubate the cells at 37°C for a desired time course (e.g., 15, 30, 60 minutes) to allow for internalization and transport to various organelles.[8]
-
At each time point, wash the cells. To remove the signal from probes remaining in the plasma membrane, perform a "back-exchange" by incubating the cells with a solution of defatted BSA (e.g., 5% w/v) on ice.[11]
-
Immediately image the cells using a fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel).
-
Transbilayer Lipid Movement (Flip-Flop) Assay
This assay measures the rate at which this compound moves from the outer leaflet to the inner leaflet of a membrane. It utilizes sodium dithionite (B78146), a membrane-impermeable chemical that quenches the fluorescence of NBD molecules it comes into contact with.[] By measuring the fluorescence before and after dithionite addition, the fraction of the probe protected in the inner leaflet can be quantified.
Detailed Protocol: Flip-Flop Assay in Vesicles
-
Vesicle Preparation:
-
Prepare Large Unilamellar Vesicles (LUVs) or Giant Unilamellar Vesicles (GUVs) using standard methods (e.g., extrusion or electroformation).
-
Incorporate 1-2 mol% of this compound into the lipid mixture before vesicle formation.
-
-
Fluorescence Measurement:
-
Dilute the vesicle suspension in a cuvette to a suitable concentration for fluorometry.
-
Measure the initial total fluorescence (F_initial) using excitation at ~467 nm and emission at ~538 nm.
-
-
Quenching:
-
Prepare a fresh stock solution of sodium dithionite (e.g., 1 M in a buffered solution, pH > 7.0).
-
Add a small volume of the dithionite solution to the cuvette to achieve a final concentration of ~10-30 mM. Mix quickly.
-
Immediately record the fluorescence until a stable, lower plateau is reached (F_final). This represents the fluorescence from the this compound in the inner leaflet, which is protected from the dithionite.[]
-
-
Data Analysis:
-
(Optional) To determine the fluorescence corresponding to 100% quenching, add a detergent (e.g., Triton X-100) to disrupt the vesicles, exposing all NBD probes to the dithionite.
-
The percentage of this compound in the inner leaflet can be calculated from the fluorescence intensities before and after dithionite addition, after correcting for any dilution effects.
-
Membrane Fusion Assays
This compound can act as a donor fluorophore in Förster Resonance Energy Transfer (FRET) based lipid-mixing assays. In a common setup, one population of vesicles is co-labeled with this compound (donor) and a rhodamine-labeled lipid (acceptor, e.g., N-Rh-PE). FRET occurs due to their proximity, quenching the NBD fluorescence. These labeled vesicles are mixed with an unlabeled vesicle population. When fusion occurs, the probes are diluted into the unlabeled membrane, increasing the average distance between donor and acceptor. This reduces FRET efficiency, leading to an increase in NBD fluorescence (dequenching), which can be monitored over time.
Detailed Protocol: Vesicle-Based Lipid Mixing Assay
-
Liposome Preparation:
-
Prepare two populations of liposomes.
-
"Labeled" Vesicles: Prepare vesicles containing the lipid of interest plus 1-1.5 mol% this compound (FRET donor) and 1-1.5 mol% N-Rh-PE (FRET acceptor).
-
"Unlabeled" Vesicles: Prepare vesicles with the same base lipid composition but without any fluorescent probes.
-
-
Fusion Assay:
-
In a fluorometer cuvette, add the unlabeled vesicles in excess (e.g., a 5:1 or 10:1 ratio) relative to the labeled vesicles in a suitable reaction buffer.
-
Place the cuvette in a temperature-controlled fluorometer and monitor the NBD fluorescence (Ex: ~467 nm, Em: ~538 nm) to establish a baseline.
-
Initiate fusion by adding the component of interest (e.g., Ca²⁺, a fusogenic protein like SNAREs, or a viral fusion peptide).
-
Record the increase in NBD fluorescence over time.
-
-
Data Normalization:
-
The maximum (100%) fluorescence value can be determined by adding a detergent (e.g., Triton X-100) to the labeled vesicles alone, which completely dilutes the probes and eliminates FRET.
-
The percentage of fusion can be calculated by normalizing the observed fluorescence increase to the maximum dequenching value.
-
References
- 1. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Organization and dynamics of NBD-labeled lipids in membranes analyzed by fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An NBD tertiary amine is a fluorescent quencher and/or a weak green-light fluorophore in H2S-specific probes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of high molar extinction coefficient push–pull tricyanofuran-based disperse dyes: Biological activity and dyeing performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Introduction to C6-NBD-PC
An In-depth Technical Guide to C6-NBD-PC
Abstract
This technical guide provides a comprehensive overview of 1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine (this compound), a fluorescently labeled phospholipid analog. This compound is an invaluable tool for researchers, scientists, and drug development professionals. Its utility stems from the environmentally sensitive nitrobenzoxadiazole (NBD) fluorophore attached to a short (C6) acyl chain, which allows it to mimic natural phosphatidylcholine while enabling visualization of its movement and metabolism. This document details the physicochemical properties of this compound, its primary applications in studying membrane dynamics and lipid trafficking, and provides detailed protocols for its use in key experimental assays.
This compound is a synthetic phospholipid analog widely used in cell biology to investigate the dynamics of lipid molecules within cellular membranes.[1][2] The molecule consists of a standard phosphatidylcholine (PC) headgroup and a glycerol (B35011) backbone. At the sn-1 position, it typically has a palmitoyl (B13399708) chain, while the sn-2 position is occupied by a six-carbon (hexanoyl) acyl chain covalently linked to the NBD fluorophore.[3]
Chemical Structure and Core Principles
The key feature of this compound is the combination of a lipid scaffold with the NBD fluorophore. NBD is a small, environmentally sensitive dye, meaning its fluorescence properties can change in response to the polarity of its surroundings.[1] The short C6 acyl chain makes the molecule more water-soluble than its endogenous counterparts, which facilitates its rapid insertion into the outer leaflet of the plasma membrane from an aqueous solution.[2] This property allows researchers to introduce the probe to live cells in a controlled manner to track its subsequent internalization and distribution.
Quantitative Data
A summary of the key physicochemical properties of this compound is presented below. These values are essential for designing and executing experiments, particularly for configuring imaging and spectroscopic equipment.
| Property | Value | References |
| Full Chemical Name | 1-palmitoyl-2-(6-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]hexanoyl)-sn-glycero-3-phosphocholine | [3] |
| Molecular Formula | C₃₆H₆₂N₅O₁₁P | [] |
| Molecular Weight | 771.89 g/mol | [] |
| Excitation Maximum | ~465 - 467 nm | [][5][6] |
| Emission Maximum | ~534 - 538 nm | [][5][6] |
| Typical Solvents | Chloroform (B151607), Ethanol (B145695), DMSO | [2][6][7][8] |
| Aggregation Profile | Aggregation is ruled out in membranes up to 2.5 mol% | [3] |
| Fluorescence Lifetime | ~5.6 - 8.0 ns in lipid bilayers | [9] |
Key Applications and Mechanisms
This compound is a versatile probe with numerous applications in cellular research.
-
Probing Membrane Dynamics and Lipid Flippase Activity : One of the primary uses of this compound is to measure the activity of lipid flippases—ATP-dependent transporters that move specific phospholipids (B1166683) from the exoplasmic (outer) to the cytosolic (inner) leaflet of the plasma membrane.[2][7] By monitoring the rate of internalization of the probe, researchers can quantify the activity of these crucial enzymes.
-
Visualizing Intracellular Lipid Trafficking : Once flipped to the inner leaflet, this compound serves as a tracer for lipid movement to various organelles.[10] Studies in yeast and mammalian cells have shown that it distributes from the plasma membrane to the endoplasmic reticulum, mitochondria, and, in some cases, is transported to the vacuole or lysosome for degradation via vesicular transport.[10][11]
-
Enzyme Assays (Phospholipase A2) : this compound is an effective substrate for phospholipase A2 (PLA2).[12] Hydrolysis by PLA2 cleaves the NBD-labeled fatty acid from the glycerol backbone.[12] This event causes a significant change in the fluorescence signal due to the de-quenching of the NBD fluorophore as it is released into the aqueous environment, providing a method for continuously monitoring enzyme activity.[12]
-
Förster Resonance Energy Transfer (FRET) Assays : In biophysical studies, this compound can act as a FRET acceptor.[3][] When paired with a suitable donor fluorophore, such as diphenylhexatriene (DPH), FRET can be used to study the lateral distribution of lipids in a membrane and detect lipid domain formation.[3]
Intracellular Trafficking Pathway
The journey of this compound within a eukaryotic cell is a multi-step process that involves both protein-mediated transport and vesicular trafficking. This pathway highlights the complex machinery cells use to maintain lipid homeostasis.
Caption: Intracellular trafficking pathway of this compound.
Detailed Experimental Protocols
The following protocols provide standardized methodologies for the most common applications of this compound.
Live-Cell Imaging of Lipid Uptake via Fluorescence Microscopy
This protocol allows for the visualization of this compound internalization and its subsequent trafficking to intracellular organelles.
Methodology
-
Reagent Preparation : Prepare a 1 mM stock solution of this compound in ethanol or chloroform and store it at -80°C.[7] Prepare a 5% (w/v) fatty acid-free bovine serum albumin (BSA) solution in a suitable buffer (e.g., HBSS).[7]
-
NBD-Lipid/BSA Complex Formation : Evaporate a required volume of the this compound stock solution under a stream of nitrogen. Resuspend the lipid film in ethanol and add it to the BSA solution while vortexing to create a working solution (e.g., 5 µM this compound complexed with BSA).[13]
-
Cell Preparation : Seed adherent cells on glass-bottom dishes or coverslips and grow to the desired confluency.
-
Labeling : Wash the cells with ice-cold buffer. Incubate the cells with the NBD-lipid/BSA complex on ice or at 4°C for 30 minutes.[14] This step allows the probe to insert into the plasma membrane while minimizing internalization.
-
Chase : Wash the cells three times with ice-cold buffer to remove any unincorporated probe.[11] Add fresh, pre-warmed (37°C) culture medium to the cells and transfer them to a 37°C incubator or a heated microscope stage to initiate uptake.[14]
-
Imaging : Acquire images at various time points using a confocal fluorescence microscope. Use an appropriate filter set for NBD (e.g., excitation at 488 nm, emission captured at 500-550 nm). It is recommended to use brightfield to focus on the cells before switching to fluorescence to minimize photobleaching.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lateral distribution of NBD-PC fluorescent lipid analogs in membranes probed by molecular dynamics-assisted analysis of Förster Resonance Energy Transfer (FRET) and fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrum [C6 NBD] | AAT Bioquest [aatbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. Lateral Distribution of NBD-PC Fluorescent Lipid Analogs in Membranes Probed by Molecular Dynamics-Assisted Analysis of Förster Resonance Energy Transfer (FRET) and Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NBD-labeled phosphatidylcholine and phosphatidylethanolamine are internalized by transbilayer transport across the yeast plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The use of this compound for assaying phospholipase A2-activity: scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Membrane Labeling with C6-NBD-PC
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-2-(6-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl-sn-glycero-3-phosphocholine, commonly known as C6-NBD-PC, is a fluorescently labeled phospholipid analog widely utilized in cell biology and biophysics to study the structure and function of cellular membranes. Its utility stems from the environmentally sensitive fluorophore, NBD (nitrobenzoxadiazole), attached to a short acyl chain (C6), which allows for its incorporation into lipid bilayers. This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound for membrane labeling.
Core Properties of this compound
The functionality of this compound as a membrane probe is dictated by its physicochemical and photophysical properties. These characteristics are crucial for designing and interpreting experiments.
Physicochemical Properties
| Property | Value | Notes |
| Molecular Formula | C36H62N5O11P | [] |
| Molecular Weight | 771.89 g/mol | [] |
| Structure | Glycerophosphocholine with a palmitoyl (B13399708) (16:0) chain at the sn-1 position and a C6 acyl chain with an NBD group at the sn-2 position. | [2][3][4] |
| Solubility | Soluble in chloroform (B151607) and DMSO.[5] | For cell labeling, it is often complexed with fatty acid-free bovine serum albumin (BSA) to enhance solubility and delivery in aqueous media.[6][7] |
| Behavior in Membranes | The short C6 acyl chain and the polar NBD group can influence its partitioning and behavior within the membrane compared to endogenous phospholipids.[8] It has been shown to distribute uniformly in fluid lipid bilayers at concentrations up to 2.5 mol%.[4][9] | The NBD group is environmentally sensitive, with its fluorescence properties changing based on the polarity of its surroundings.[8] |
Photophysical Properties
| Property | Value | Notes |
| Excitation Maximum (λex) | ~465 nm[] | Compatible with standard FITC/GFP filter sets. |
| Emission Maximum (λem) | ~534-536 nm[][5][8] | The exact emission wavelength can be influenced by the local environment. |
| Quantum Yield | Environment-dependent, generally moderate.[8] | Fluorescence increases in nonpolar environments.[8] |
| Fluorescence Lifetime (τ) | Can range from ~4 to 8 ns depending on the membrane environment and probe concentration.[9][10] | Shorter lifetimes can be observed due to self-quenching at higher concentrations.[9] |
| Photostability | Moderate, susceptible to photobleaching.[3][8] | For time-lapse imaging, alternatives like BODIPY-labeled lipids may be more suitable.[8] |
Experimental Applications and Protocols
This compound is a versatile tool for investigating various aspects of membrane biology. Below are detailed protocols for some of its key applications.
Live-Cell Plasma Membrane Labeling and Internalization
This protocol describes the general procedure for labeling the plasma membrane of live cells and observing the subsequent internalization of the probe.
Experimental Workflow: Live-Cell Labeling
Caption: Workflow for live-cell plasma membrane labeling and trafficking studies using this compound.
Protocol:
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips to achieve 50-70% confluency on the day of the experiment.[6]
-
Probe Preparation:
-
Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO).[8]
-
Prepare a solution of fatty acid-free BSA in a buffered saline solution (e.g., PBS or HBSS).
-
Slowly add the this compound stock solution to the BSA solution while vortexing to achieve the desired final concentration (typically 1-5 µM) and molar ratio (e.g., 1:1).[11] This complex enhances the solubility and delivery of the lipid to the cells.
-
-
Labeling:
-
Wash the cells twice with ice-cold buffer to remove the culture medium.
-
Aspirate the buffer and add the pre-chilled this compound/BSA complex solution to the cells.
-
Incubate the cells at 4°C for 15-30 minutes.[11] The low temperature minimizes endocytosis, allowing for specific labeling of the plasma membrane.
-
-
Washing and Imaging:
-
After incubation, aspirate the labeling solution and wash the cells three to five times with ice-cold buffer to remove unbound probe.[11]
-
Immediately image the cells in fresh, ice-cold buffer using a fluorescence microscope with a standard FITC/GFP filter set (Excitation: ~465 nm, Emission: ~535 nm).
-
-
Internalization/Trafficking Studies:
-
To study the internalization of this compound, after the initial labeling at 4°C, the cells can be warmed to 37°C.
-
The movement of the fluorescent probe from the plasma membrane to intracellular compartments can then be monitored over time using time-lapse microscopy. In yeast, for instance, this compound is internalized and transported to the vacuole.[12] In mammalian cells, it can label various intracellular membranes, including the Golgi apparatus, endoplasmic reticulum, and endosomes.[13]
-
Förster Resonance Energy Transfer (FRET) Assays
FRET is a powerful technique to study molecular interactions and membrane dynamics. This compound can serve as an acceptor for a suitable donor fluorophore to investigate lipid distribution and organization.[9][14]
FRET Principle with this compound
Caption: Principle of FRET using a donor fluorophore and this compound as an acceptor.
Protocol for FRET in Liposomes:
This protocol is adapted from studies investigating the lateral distribution of lipids in model membranes.[9][14]
-
Liposome (B1194612) Preparation:
-
Prepare a lipid mixture in an organic solvent containing the desired host lipid (e.g., DPPC), a donor probe (e.g., DPH), and varying concentrations of the acceptor, this compound (e.g., 0 to 2.5 mol%).[4][9]
-
Dry the lipid mixture under a stream of nitrogen to form a thin film.
-
Hydrate the lipid film with an appropriate buffer and create large unilamellar vesicles (LUVs) by extrusion.
-
-
Fluorescence Measurements:
-
Measure the fluorescence decay of the donor in the presence of varying concentrations of the this compound acceptor.
-
The efficiency of FRET can be determined by the quenching of the donor's fluorescence intensity and lifetime.
-
-
Data Analysis:
-
Analyze the FRET data using appropriate models to determine parameters such as the Förster distance (R₀) and to infer the lateral distribution of the probes within the membrane.[9]
-
Membrane Fusion and Lipid Transfer Assays
This compound can be used in assays to monitor the mixing of lipids between different membrane populations, which is a hallmark of membrane fusion.[15][16][17] These assays often rely on the dequenching of NBD fluorescence.
Membrane Fusion Assay Principle
Caption: Principle of a membrane fusion assay based on the dequenching of this compound fluorescence.
Protocol for a Liposome Fusion Assay:
-
Prepare Labeled and Unlabeled Vesicles:
-
Prepare "donor" liposomes containing a self-quenching concentration of this compound (e.g., 5-10 mol%).
-
Prepare "acceptor" liposomes without any fluorescent probe.
-
-
Initiate Fusion:
-
Mix the donor and acceptor liposome populations.
-
Induce fusion using a fusogen (e.g., polyethylene (B3416737) glycol (PEG) or specific proteins).
-
-
Monitor Fluorescence:
-
Measure the fluorescence intensity of NBD over time.
-
As fusion occurs, the this compound from the donor vesicles will be diluted into the membrane of the acceptor vesicles, leading to a decrease in self-quenching and an increase in fluorescence intensity.
-
-
Data Analysis:
-
The rate and extent of fluorescence increase are proportional to the rate and extent of lipid mixing, and thus, membrane fusion.
-
Advantages and Limitations
Advantages:
-
Environmental Sensitivity: The NBD fluorophore's sensitivity to the polarity of its environment can provide information about the lipid packing and hydration of the membrane.[8]
-
Versatility: this compound can be used in a wide range of applications, including live-cell imaging, FRET, and fusion assays.[9][12][17]
-
Commercial Availability: It is readily available from various suppliers.[2][18]
Limitations:
-
Photobleaching: The NBD group is susceptible to photobleaching, which can be a limitation for long-term time-lapse imaging.[3][8]
-
Potential for Artifacts: The bulky NBD group and the short C6 acyl chain can perturb the membrane and may not perfectly mimic the behavior of endogenous phospholipids.[8]
-
Toxicity: At high concentrations, some NBD-labeled lipids have been reported to potentially induce apoptosis.[8][19]
Conclusion
This compound remains a valuable and widely used tool for membrane labeling and biophysical studies. Its unique properties allow for the investigation of membrane structure, dynamics, and function in both model systems and living cells. By understanding its characteristics and following established protocols, researchers can effectively utilize this fluorescent probe to gain insights into the complex world of cellular membranes. For demanding applications requiring high photostability, alternative probes such as those labeled with BODIPY should be considered.[8]
References
- 2. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. benchchem.com [benchchem.com]
- 9. Lateral Distribution of NBD-PC Fluorescent Lipid Analogs in Membranes Probed by Molecular Dynamics-Assisted Analysis of Förster Resonance Energy Transfer (FRET) and Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. NBD-labeled phosphatidylcholine and phosphatidylethanolamine are internalized by transbilayer transport across the yeast plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [bio-protocol.org]
- 14. Lateral distribution of NBD-PC fluorescent lipid analogs in membranes probed by molecular dynamics-assisted analysis of Förster Resonance Energy Transfer (FRET) and fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Membrane-spanning lipids for an uncompromised monitoring of membrane fusion and intermembrane lipid transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fluorescent lipid probes in the study of viral membrane fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine (C6-NBD-PC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine (C6-NBD-PC) is a fluorescently labeled analog of phosphatidylcholine, a major component of eukaryotic cell membranes. This synthetic phospholipid incorporates the nitrobenzoxadiazole (NBD) fluorophore attached to a six-carbon acyl chain at the sn-2 position. The NBD group's environmental sensitivity, characterized by low fluorescence in aqueous environments and high fluorescence in nonpolar environments, makes this compound an invaluable tool for investigating lipid trafficking, membrane dynamics, and cellular signaling pathways. Its development is rooted in the broader effort to create fluorescent lipid probes that allow for the visualization and quantification of lipid behavior in living cells.[1][2]
The design of this compound, with a short acyl chain carrying the NBD fluorophore, renders it more water-soluble than its endogenous counterparts, facilitating its insertion into the outer leaflet of the plasma membrane of living cells.[3] This property, combined with its distinct spectral characteristics, has led to its widespread use in a variety of cell-based assays.
Physicochemical and Fluorescent Properties
The utility of this compound as a fluorescent probe is defined by its specific physicochemical and spectral properties. The NBD fluorophore is sensitive to the polarity of its environment, which can influence its fluorescence quantum yield.
| Property | Value | Reference |
| Molecular Formula | C36H62N5O11P | [] |
| Molecular Weight | 771.89 g/mol | [] |
| Excitation Maximum (λex) | ~467 nm | [5] |
| Emission Maximum (λem) | ~538 nm | [5] |
| Molar Absorption Coefficient (in Ethanol) | 2.2 × 10^4 M⁻¹cm⁻¹ | [6] |
| Molar Absorption Coefficient (in Lipid) | 2.0 × 10^4 M⁻¹cm⁻¹ | [6] |
| Fluorescence Lifetime (τ) in DPPC at 50 °C | ~6.00 ns | [6] |
Key Applications and Experimental Workflows
This compound is a versatile tool employed in a range of experimental contexts to elucidate fundamental cellular processes.
Lipid Trafficking and Internalization Studies
A primary application of this compound is to monitor the internalization and subsequent trafficking of phospholipids (B1166683) from the plasma membrane to various intracellular organelles.
The workflow for a typical lipid uptake assay involves incubating live cells with this compound, followed by monitoring its fluorescence distribution over time using techniques like confocal microscopy or flow cytometry.[1][3]
Membrane Fusion Assays
This compound is also utilized in Förster Resonance Energy Transfer (FRET)-based membrane fusion assays.[7] In these assays, this compound acts as a FRET donor, and a suitable acceptor, such as a rhodamine-labeled lipid, is also incorporated into one population of vesicles. Upon fusion with an unlabeled vesicle population, the distance between the donor and acceptor increases, leading to a decrease in FRET efficiency and a corresponding increase in the donor's fluorescence emission.[7][8]
Detailed Experimental Protocols
Protocol 1: NBD-Lipid Uptake Assay in Mammalian Cells
This protocol is adapted from established methods for visualizing NBD-lipid uptake by confocal microscopy.[1][9]
Materials:
-
Mammalian cells (e.g., C2C12 myoblasts) cultured on glass-bottom dishes.
-
This compound stock solution (e.g., in chloroform (B151607) or ethanol).
-
Fatty acid-free Bovine Serum Albumin (BSA).
-
Tyrode's balanced salt solution (TBSS).
-
Phospholipase inhibitors (optional, to prevent metabolic conversion).[1][3]
-
Confocal microscope.
Procedure:
-
Cell Preparation: Culture cells to 60-70% confluency on glass-bottom dishes.
-
Preparation of NBD-Lipid-BSA Complex:
-
Aliquot the desired amount of this compound stock solution into a glass tube.
-
Evaporate the solvent under a stream of nitrogen gas.
-
Resuspend the lipid film in a small volume of ethanol.
-
Inject the ethanolic solution into a vortexing solution of fatty acid-free BSA in TBSS to achieve the final desired concentration (e.g., 5 µM).
-
-
Cell Labeling:
-
Microscopy:
-
Mount the dish on the confocal microscope stage.
-
Image the cells using appropriate laser lines and filters for NBD fluorescence (e.g., excitation at 488 nm, emission collected at 500-550 nm).
-
-
Data Analysis:
-
Quantify the fluorescence intensity in different cellular compartments over time to determine the rate and pattern of lipid uptake and trafficking.
-
Protocol 2: In Vitro Membrane Fusion Assay
This protocol outlines a basic lipid-mixing assay using FRET.[7][8]
Materials:
-
This compound.
-
A suitable FRET acceptor lipid probe (e.g., Rhodamine-DOPE).
-
Unlabeled lipids for vesicle formation (e.g., POPC).
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size).
-
Fluorometer.
-
Buffer solution (e.g., HEPES-buffered saline).
-
Fusion-inducing agent (e.g., CaCl2 for PS-containing vesicles, or specific proteins).
Procedure:
-
Vesicle Preparation:
-
Labeled Vesicles: Prepare a lipid mixture of the desired unlabeled lipid, this compound (donor), and the acceptor probe in a molar ratio that ensures efficient FRET (e.g., 98:1:1).
-
Unlabeled Vesicles: Prepare a separate batch of vesicles with only the unlabeled lipid.
-
For each batch, create a thin lipid film by evaporating the solvent from a chloroform solution of the lipids.
-
Hydrate the lipid films with the desired buffer and create large unilamellar vesicles (LUVs) by extrusion through a 100 nm polycarbonate membrane.
-
-
Fusion Assay:
-
In a cuvette, mix the labeled and unlabeled vesicle populations at a specific ratio (e.g., 1:9).
-
Place the cuvette in a temperature-controlled fluorometer.
-
Set the excitation wavelength for the NBD donor (e.g., 467 nm) and monitor the emission intensity at the donor's emission maximum (e.g., 538 nm).
-
Initiate fusion by adding the fusion-inducing agent.
-
Record the increase in donor fluorescence over time as a measure of lipid mixing.
-
-
Data Normalization:
-
The maximum fluorescence is determined by adding a detergent (e.g., Triton X-100) to completely disrupt the vesicles and eliminate FRET. The initial fluorescence is the baseline before adding the fusion agent. The percentage of fusion can be calculated from these values.
-
Signaling and Metabolic Considerations
While this compound is designed to mimic natural phosphatidylcholine, its metabolism and potential cellular effects should be considered. The NBD moiety can be subject to cellular metabolism. For instance, phospholipase A2 activities can cleave the NBD-labeled fatty acid, which can then be released from the cell, potentially complicating quantitative analysis.[1][3] The use of phospholipase inhibitors can mitigate this issue.
Furthermore, it is important to note that exogenous lipids and their fluorescent analogs can, in some contexts, influence cellular signaling pathways. For example, the accumulation of ceramide analogs, which can be metabolically derived from other sphingolipid probes, has been shown to induce apoptosis.[10] While this compound is a glycerophospholipid, researchers should be mindful of potential off-target effects and perform appropriate controls to ensure that the observed phenomena are due to the trafficking and distribution of the probe itself and not a secondary cellular response to the probe.
Conclusion
This compound remains a cornerstone fluorescent probe for cell biologists and biochemists. Its well-characterized properties and versatility in various assay formats provide a robust platform for investigating the complex dynamics of cellular membranes. By understanding the principles of its application and adhering to detailed experimental protocols, researchers can effectively leverage this compound to gain critical insights into lipid metabolism, transport, and the intricate signaling networks that govern cellular function.
References
- 1. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NBD-labeled phosphatidylcholine and phosphatidylethanolamine are internalized by transbilayer transport across the yeast plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectrum [C6 NBD] | AAT Bioquest [aatbio.com]
- 6. Lateral Distribution of NBD-PC Fluorescent Lipid Analogs in Membranes Probed by Molecular Dynamics-Assisted Analysis of Förster Resonance Energy Transfer (FRET) and Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mpikg.mpg.de [mpikg.mpg.de]
- 8. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
C6-NBD-PC: A Fluorescent Analog of Phosphatidylcholine for Elucidating Cellular Lipid Dynamics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine (C6-NBD-PC) is a fluorescently labeled phospholipid that serves as a vital tool in cell biology and drug development.[1] As an analog of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes, this compound allows for the visualization and tracking of PC metabolism and transport within live cells.[2] Its utility stems from the attached 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore, which imparts green fluorescence, enabling researchers to monitor its localization and movement using fluorescence microscopy and other fluorescence-based techniques.[][4] This guide provides a comprehensive overview of this compound, its properties, and its applications in studying membrane dynamics and associated cellular processes.
Core Properties of this compound
The unique characteristics of this compound make it a versatile probe for a variety of cellular assays. Its fluorescence is sensitive to the polarity of its environment, which can provide insights into the properties of the lipid bilayer.[5]
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C36H62N5O11P | [] |
| Molecular Weight | 771.89 g/mol | [] |
| Structure | Phosphatidylcholine with an NBD fluorophore attached to the sn-2 acyl chain. | [1][4] |
| Solubility | Soluble in chloroform (B151607) and DMSO. | [6] |
Fluorescent Properties
| Property | Value | Reference |
| Excitation Maximum (λex) | ~466 nm | [6][7] |
| Emission Maximum (λem) | ~536 nm | [6][7] |
| Fluorescence Lifetime (τ) | ~6.00 ns to 8.56 ns (environment dependent) | [8][9][10] |
| Quantum Yield | Environment-dependent, generally lower than other fluorophores like BODIPY. | [5] |
Applications in Cellular Research
This compound is extensively used to investigate various aspects of lipid biology, including membrane trafficking, fusion, and the activity of lipid-modifying enzymes.
Lipid Trafficking and Distribution
This compound allows for the real-time visualization of phosphatidylcholine transport through cellular compartments. Studies have shown its internalization and subsequent transport to various organelles, including the Golgi apparatus, mitochondria, and the endoplasmic reticulum.[11][12][13]
-
Endocytic Pathway: this compound can be internalized by cells and transported through the endocytic pathway.[13] However, some studies in yeast suggest that its trafficking to the vacuole (the yeast equivalent of the lysosome) can occur independently of the early stages of endocytosis.[14]
-
Golgi Apparatus: this compound is a well-established marker for the Golgi apparatus in live and fixed cells.[6]
-
Mitochondria and Nuclear Envelope: At lower temperatures, this compound has been observed to accumulate in the mitochondria and nuclear envelope.[12]
Membrane Fusion Assays
Membrane fusion is a fundamental process in cellular events like vesicle transport and neurotransmitter release. This compound is utilized in fluorescence resonance energy transfer (FRET) based assays to monitor the mixing of lipid bilayers.[15][16][17][18] In these assays, this compound acts as a FRET donor, and a suitable acceptor, such as a rhodamine-labeled lipid, is incorporated into a separate membrane population.[17][18] Fusion of the two membrane populations leads to a decrease in FRET signal as the donor and acceptor molecules become diluted in the fused membrane.
Enzyme Activity Assays
This compound serves as a substrate for enzymes that metabolize phosphatidylcholine, such as phospholipases.[] Cleavage of the NBD-labeled fatty acid by phospholipase A2 can be monitored by changes in fluorescence, providing a means to assay enzyme activity in real-time.[]
Experimental Protocols
Protocol 1: Live-Cell Labeling and Imaging of Lipid Trafficking
This protocol describes a general method for labeling live cells with this compound to visualize its intracellular distribution.
Materials:
-
This compound stock solution (1 mM in ethanol (B145695) or DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium
-
Live cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets for NBD (Excitation: ~470 nm, Emission: ~540 nm)
Procedure:
-
Preparation of this compound/BSA Complex: a. Prepare a working solution of this compound by diluting the stock solution in cell culture medium to the desired final concentration (typically 1-5 µM). b. To facilitate the delivery of the lipid to the cells, it is often complexed with BSA. Mix the this compound solution with an equimolar concentration of fatty acid-free BSA.
-
Cell Labeling: a. Grow cells to the desired confluency on a suitable imaging dish. b. Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). c. Add the this compound/BSA complex solution to the cells and incubate at 37°C for a desired period (e.g., 15-60 minutes). Incubation on ice can be used to label the plasma membrane with reduced internalization.[12]
-
Washing: a. To remove unincorporated this compound, wash the cells three times with ice-cold culture medium or PBS containing BSA. This "back-exchange" step helps to quench the fluorescence from the outer leaflet of the plasma membrane.
-
Imaging: a. Immediately image the cells using a fluorescence microscope. Time-lapse imaging can be performed to track the dynamic movement of this compound through different cellular compartments.
Protocol 2: In Vitro Membrane Fusion Assay (FRET-based)
This protocol outlines a lipid-mixing assay to monitor membrane fusion between two populations of liposomes.
Materials:
-
"Donor" liposomes containing this compound (FRET donor) and a rhodamine-labeled lipid (FRET acceptor) at a concentration that allows for efficient FRET.
-
"Acceptor" liposomes without any fluorescent labels.
-
Fusion buffer (e.g., HEPES-buffered saline).
-
Fluorometer capable of measuring time-based fluorescence intensity changes.
Procedure:
-
Liposome Preparation: a. Prepare donor liposomes by co-extruding a lipid mixture containing the desired lipids, this compound (e.g., 1 mol%), and a rhodamine-labeled lipid (e.g., 1 mol%). b. Prepare acceptor liposomes with the same lipid composition but without the fluorescent probes.
-
Fusion Reaction: a. In a cuvette, mix the donor and acceptor liposomes at a desired ratio (e.g., 1:9 donor:acceptor). b. Place the cuvette in the fluorometer and monitor the fluorescence of the NBD donor (Excitation: ~470 nm, Emission: ~540 nm) over time.
-
Induction of Fusion: a. Initiate membrane fusion by adding a fusogenic agent (e.g., Ca2+ for SNARE-mediated fusion, or polyethylene (B3416737) glycol).
-
Data Analysis: a. Fusion is detected as an increase in NBD fluorescence (dequenching) as the donor and acceptor probes are diluted into the unlabeled acceptor liposomes, leading to a decrease in FRET. b. The maximum fluorescence is determined by adding a detergent (e.g., Triton X-100) to completely disrupt the liposomes and eliminate all FRET. The fusion percentage can then be calculated relative to this maximum.
Visualizations
Experimental Workflow for Live-Cell Lipid Trafficking
Caption: Workflow for visualizing this compound trafficking in live cells.
Simplified Phosphatidylcholine Trafficking Pathway
Caption: Intracellular trafficking pathways of phosphatidylcholine.
Limitations and Considerations
While this compound is a powerful tool, it is important to be aware of its limitations:
-
Photostability: The NBD fluorophore is susceptible to photobleaching, which can be a limiting factor in long-term imaging experiments.[4][5]
-
Analogue vs. Native Lipid: As a fluorescent analog, this compound may not perfectly mimic the behavior of endogenous phosphatidylcholine in all cellular contexts. The bulky NBD group can potentially influence its partitioning into different membrane domains and its interaction with proteins.
-
Metabolic Alterations: Cells can metabolize this compound, which may lead to the fluorescent label being incorporated into other lipid species. It is often recommended to perform lipid extraction and analysis (e.g., by thin-layer chromatography) to verify the molecular form of the fluorescent signal.[19]
Conclusion
This compound remains an indispensable fluorescent probe for investigating the intricate dynamics of phosphatidylcholine in living cells. Its application in studying lipid trafficking, membrane fusion, and enzyme activity has significantly contributed to our understanding of cellular membrane biology. By being mindful of its properties and limitations, researchers can continue to leverage this compound to unravel the complex roles of phospholipids (B1166683) in health and disease, aiding in the development of novel therapeutic strategies.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. Spectrum [C6 NBD] | AAT Bioquest [aatbio.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Lateral Distribution of NBD-PC Fluorescent Lipid Analogs in Membranes Probed by Molecular Dynamics-Assisted Analysis of Förster Resonance Energy Transfer (FRET) and Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NBD-labeled phosphatidylcholine and phosphatidylethanolamine are internalized by transbilayer transport across the yeast plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Lateral distribution of NBD-PC fluorescent lipid analogs in membranes probed by molecular dynamics-assisted analysis of Förster Resonance Energy Transfer (FRET) and fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous lipid and content mixing assays for in vitro reconstitution studies of synaptic vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - UK [thermofisher.com]
- 18. mpikg.mpg.de [mpikg.mpg.de]
- 19. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Environmental Sensitivity of C6-NBD-PC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(palmitoyl)-2-(6-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoyl)-sn-glycero-3-phosphocholine, commonly known as C6-NBD-PC, is a fluorescently labeled phospholipid analog widely utilized in the study of biological membranes. Its utility stems from the sensitivity of its fluorescent reporter group, 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD), to the local molecular environment. This property allows researchers to probe various aspects of membrane structure and dynamics, including lipid packing, phase behavior, and membrane fluidity. This guide provides an in-depth overview of the core principles governing the environmental sensitivity of this compound, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Core Principles of Environmental Sensitivity
The environmental sensitivity of this compound is intrinsically linked to the photophysical properties of the NBD fluorophore and its specific location within the lipid bilayer. The NBD group is a polar fluorophore, and its fluorescence quantum yield and lifetime are highly dependent on the polarity and hydration of its immediate surroundings.
When incorporated into a phospholipid bilayer, the NBD moiety of this compound does not deeply penetrate the hydrophobic core. Instead, it resides at the lipid-water interface, near the glycerol (B35011) backbone and carbonyl groups of the phospholipids. This positioning is crucial as this region of the membrane exhibits a steep gradient in polarity and water content.
The fluorescence of the NBD group is quenched by polar solvents, particularly water. Therefore, in a more hydrated or polar environment, such as the liquid-disordered (Ld) phase of a lipid bilayer, the fluorescence quantum yield and lifetime of this compound are lower. Conversely, in a less hydrated and more ordered environment, like the liquid-ordered (Lo) phase, water molecules are largely excluded from the NBD's vicinity, resulting in a significant increase in its fluorescence quantum yield and lifetime.
Furthermore, the orientation of the NBD group's nitro group relative to the aqueous phase influences its fluorescence lifetime. A predominant orientation towards the hydrophobic bilayer interior leads to a longer fluorescence lifetime compared to an orientation where the nitro group is more exposed to the aqueous medium. These principles form the basis for using this compound to report on the subtle changes in membrane organization and dynamics.
Data Presentation
The following tables summarize the quantitative fluorescent properties of this compound in various environments, providing a reference for experimental design and data interpretation.
Table 1: Fluorescence Lifetime of this compound in Different Lipid Phases
| Lipid Phase | Membrane Composition Example | Typical Fluorescence Lifetime (ns) | Reference |
| Liquid-Disordered (Ld) | Pure DOPC LUVs | ~6.8 - 7.0 | [1] |
| Liquid-Ordered (Lo) | DOPC/SSM/Chol (2:2:6) LUVs | ~9.9 - 12.0 | [1] |
| Coexisting Ld and Lo | DOPC/SSM/Chol (1:1:1) LUVs | Ld: ~5.1, Lo: ~9.6 | [1] |
| Exosome Outer Leaflet | Milk, PC3, A549, HEK293 Exosomes | ~7.3 - 7.8 | [2] |
LUVs: Large Unilamellar Vesicles; DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; SSM: N-stearoyl-d-erythro-sphingomyelin; Chol: Cholesterol.
Table 2: Emission Properties of NBD Analogs in Different Environments
| Fluorophore | Environment | Emission Maximum (nm) | Key Observation | Reference |
| NBD-labeled lipids | Liquid-Disordered (Ld) Phase | Red-shifted | Higher polarity and hydration | [3] |
| NBD-labeled lipids | Liquid-Ordered (Lo) Phase | Blue-shifted | Lower polarity and hydration | [3] |
| NBD-PE | DOPC Membranes | ~535 | Exhibits a 10 nm red-edge excitation shift |
NBD-PE: N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Protocol 1: Preparation of this compound Labeled Giant Unilamellar Vesicles (GUVs) by Electroformation
Materials:
-
1-palmitoyl-2-(6-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoyl)-sn-glycero-3-phosphocholine (this compound)
-
Host lipid(s) of choice (e.g., DOPC, DPPC, Cholesterol)
-
Indium Tin Oxide (ITO) coated glass slides
-
O-ring
-
Sucrose (B13894) solution (e.g., 200 mM)
-
Glucose solution (iso-osmolar to the sucrose solution)
-
Vesicle electroformation chamber
-
Function generator
Procedure:
-
Lipid Film Preparation:
-
Prepare a lipid stock solution in chloroform containing the desired host lipids and 0.5-1 mol% of this compound.
-
Carefully spread a small volume (e.g., 5-10 µL) of the lipid solution onto the conductive side of two ITO slides.
-
Place the slides in a vacuum desiccator for at least 2 hours to completely evaporate the chloroform, forming a thin lipid film.
-
-
Chamber Assembly:
-
Place a silicone O-ring onto the lipid film of one ITO slide.
-
Fill the O-ring with the sucrose solution.
-
Carefully place the second ITO slide on top, with the conductive side facing the sucrose solution, creating a sealed chamber.
-
-
Electroformation:
-
Connect the ITO slides to a function generator.
-
Apply an AC electric field (e.g., 10 Hz, 1.5 V) for approximately 2 hours at a temperature above the phase transition temperature of the lipids.
-
Gradually decrease the frequency to ~4 Hz and the voltage to ~0.5 V over 30 minutes.
-
-
GUV Harvesting and Observation:
-
Turn off the electric field.
-
Gently aspirate the GUV-containing sucrose solution from the chamber.
-
Transfer the GUV suspension to an observation chamber containing an iso-osmolar glucose solution for observation by fluorescence microscopy.
-
Protocol 2: Fluorescence Microscopy of this compound in GUVs
Materials:
-
GUV suspension labeled with this compound
-
Microscope slides and coverslips
-
Fluorescence microscope equipped with appropriate filters for NBD (Excitation ~460 nm, Emission ~535 nm) and a camera.
Procedure:
-
Sample Preparation:
-
Place a small aliquot of the GUV suspension onto a microscope slide.
-
Gently place a coverslip over the suspension.
-
-
Microscopy:
-
Place the slide on the microscope stage.
-
Using the appropriate filter set, excite the this compound and capture fluorescence images.
-
Observe the distribution of fluorescence within the GUVs. In phase-separated vesicles, this compound will preferentially partition into the liquid-disordered phase, which will appear brighter.
-
Acquire images at different temperatures to study phase transitions.
-
Protocol 3: Fluorescence Recovery After Photobleaching (FRAP) to Measure Lipid Diffusion
Materials:
-
Cells or GUVs labeled with this compound
-
Confocal laser scanning microscope with FRAP capabilities
Procedure:
-
Pre-Bleach Imaging:
-
Identify a region of interest (ROI) on the membrane of a cell or GUV.
-
Acquire a series of images at low laser power to establish the baseline fluorescence intensity.[4]
-
-
Photobleaching:
-
Use a high-intensity laser beam to photobleach the fluorescent molecules within the defined ROI.[4]
-
-
Post-Bleach Imaging:
-
Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI as unbleached this compound molecules diffuse into the area.[4]
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Correct for photobleaching during image acquisition by monitoring the fluorescence intensity of a non-bleached region.
-
Normalize the recovery curve and fit it to a diffusion model to determine the mobile fraction and the diffusion coefficient of this compound in the membrane.
-
Mandatory Visualization
Caption: Mechanism of this compound Environmental Sensitivity.
Caption: General Experimental Workflow Using this compound.
Applications in Research and Drug Development
The environmental sensitivity of this compound makes it a valuable tool in both fundamental research and drug development.
-
Membrane Biophysics: It is extensively used to study lipid-lipid and lipid-protein interactions, the formation and dynamics of lipid rafts, and the physical properties of membranes, such as fluidity and phase behavior.
-
Cell Biology: this compound can be used to visualize and track the trafficking of lipids within cells, providing insights into processes like endocytosis, exocytosis, and intracellular transport.
-
Drug Development: The probe can be employed to investigate how drug candidates interact with and perturb cell membranes. Changes in the fluorescence of this compound upon addition of a compound can indicate drug-induced alterations in membrane structure and organization, which is crucial for understanding mechanisms of action and potential toxicity.
Conclusion
This compound is a powerful and versatile fluorescent probe whose environmental sensitivity provides a window into the complex and dynamic world of cellular membranes. By understanding the core principles that govern its fluorescence behavior and employing appropriate experimental methodologies, researchers can gain valuable insights into membrane structure, function, and interactions. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for scientists and professionals seeking to leverage the unique properties of this compound in their research endeavors.
References
- 1. Plasma membrane asymmetry of lipid organization: fluorescence lifetime microscopy and correlation spectroscopy analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescence Recovery After Photobleaching (FRAP) of Fluorescence Tagged Proteins in Dendritic Spines of Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Excitation and Emission Spectra of C6-NBD-PC
For researchers, scientists, and drug development professionals, understanding the spectral properties of fluorescent probes is paramount for accurate experimental design and data interpretation. 1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine (C6-NBD-PC) is a widely utilized fluorescent phospholipid analog. Its utility stems from the sensitivity of the NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) fluorophore to its local environment, making it an invaluable tool for studying membrane dynamics, lipid trafficking, and drug delivery. This guide provides a comprehensive overview of the excitation and emission spectra of this compound, detailed experimental protocols, and visualizations of relevant workflows.
Core Spectral Properties of NBD-Labeled Lipids
The fluorescence of the NBD group is highly dependent on the polarity of its surroundings. In aqueous solutions, it is weakly fluorescent, but its quantum yield increases significantly in hydrophobic environments like lipid bilayers.[1] This solvatochromic behavior is a key feature exploited in many of its applications.
Quantitative Spectral Data
The excitation and emission maxima of this compound and related NBD-labeled lipids can vary based on the solvent or the composition of the lipid membrane. The following table summarizes key spectral properties reported in various environments.
| Compound | Solvent/Environment | Excitation Max (nm) | Emission Max (nm) | Fluorescence Lifetime (τ, ns) | Reference |
| This compound | General | ~467 | ~538 | ~7-8 (liquid disordered phase) | [2][3] |
| This compound | DPPC (fluid phase, 48°C) | - | - | 4.89 | [3] |
| C12-NBD-PC | DPPC (fluid phase, 50°C) | - | - | 4.0 | [3] |
| NBD-labeled lipids | General (hydrophobic) | ~467 | ~538 | Varies with environment | [1] |
| NBD C6-Ceramide | Methanol | 466 | 536 | Not Reported | [1][4] |
| NBD-PE | Methanol | 463 | 536 | Not Reported | [1] |
Note: The exact spectral characteristics can vary depending on the specific lipid composition, temperature, and instrumentation.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections provide protocols for the preparation of this compound-containing liposomes and the measurement of their fluorescence spectra.
Preparation of Large Unilamellar Vesicles (LUVs) containing this compound
This protocol describes the preparation of LUVs using the extrusion method, which results in a relatively uniform size distribution of vesicles.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired lipid
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
-
Nitrogen or argon gas source
-
Vacuum desiccator
Procedure:
-
Lipid Film Preparation:
-
In a clean glass vial, mix the desired lipids in chloroform. For example, to prepare liposomes with 1 mol% this compound, mix 99 mol% of DOPC with 1 mol% of this compound.[5]
-
Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom and sides of the vial.
-
To ensure complete removal of the solvent, place the vial in a vacuum desiccator for at least 2 hours.
-
-
Hydration:
-
Hydrate the lipid film by adding the desired aqueous buffer (e.g., PBS) to achieve the final desired lipid concentration (e.g., 5-10 mg/mL).[6]
-
Vortex the vial for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). The suspension will appear cloudy.
-
-
Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Heat the extruder and the lipid suspension to a temperature above the phase transition temperature of the primary lipid (for DOPC, room temperature is sufficient).
-
Load the MLV suspension into one of the syringes of the extruder.
-
Force the suspension through the membrane by pushing the plunger. Pass the suspension through the membrane 11-21 times to ensure the formation of unilamellar vesicles of a consistent size.[6]
-
The resulting liposome (B1194612) suspension should be translucent. Store the prepared LUVs at 4°C and protect them from light.
-
Measurement of Excitation and Emission Spectra
This protocol outlines the general procedure for acquiring fluorescence spectra using a spectrofluorometer.
Materials:
-
This compound containing liposome suspension
-
Quartz cuvette
-
Spectrofluorometer
Procedure:
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation and emission slits. Typical values are between 2 and 10 nm. Smaller slit widths provide better resolution but lower signal intensity.[7]
-
-
Sample Preparation:
-
Dilute the this compound liposome suspension in the appropriate buffer to a concentration that gives a fluorescence intensity within the linear range of the instrument. This is typically in the low micromolar range.
-
-
Emission Spectrum Measurement:
-
Place the diluted sample in the quartz cuvette.
-
Set the excitation wavelength to the known maximum for NBD, approximately 467 nm.[2]
-
Scan the emission spectrum across a range that encompasses the expected emission, for instance, from 480 nm to 700 nm.[7]
-
The peak of this spectrum is the emission maximum (λ_em).
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the determined maximum (λ_em), for example, 538 nm.
-
Scan the excitation spectrum across a range that includes the expected absorption, for instance, from 370 nm to 520 nm.[7]
-
The peak of this spectrum is the excitation maximum (λ_ex). It should closely resemble the absorbance spectrum.
-
Experimental Workflow Visualization
The use of this compound is not limited to static spectral measurements. It is a dynamic tool for tracing lipid movement and metabolism within cellular systems. The following diagram illustrates a typical workflow for a cell-based assay to monitor the internalization and processing of this compound.
Caption: Workflow for this compound cellular uptake and metabolism analysis.
This workflow is central to studies involving the monitoring of sphingolipid metabolism in the Golgi apparatus, where C6-NBD-ceramide (a related compound) is converted to NBD-sphingomyelin and NBD-glucosylceramide.[8] The analysis of these fluorescent metabolites by techniques like HPLC allows for the quantitative measurement of enzyme activities within these pathways.
Advanced Applications: Fluorescence Quenching Assays
Fluorescence quenching assays are powerful techniques to study the accessibility of fluorophores to quenchers. In the context of this compound, these assays are often used to determine the translocation of the lipid across a membrane bilayer (a "flip-flop" assay).
Dithionite (B78146) Quenching Assay Protocol
This protocol describes a method to quantify the percentage of this compound in the outer leaflet of a liposome, which is accessible to the membrane-impermeant quencher, sodium dithionite.
Materials:
-
This compound containing LUVs
-
Sodium dithionite solution (freshly prepared)
-
Buffer (e.g., HEPES)
-
Spectrofluorometer with a stirred cuvette holder
Procedure:
-
Baseline Fluorescence:
-
Place the LUV suspension in a cuvette and measure the initial fluorescence intensity (F_initial) at the emission maximum of NBD (e.g., 538 nm) with excitation at ~467 nm.
-
-
Quenching:
-
Add a small volume of concentrated sodium dithionite solution to the cuvette to a final concentration of ~10 mM.
-
Continuously monitor the fluorescence intensity. The intensity will decrease as the dithionite quenches the NBD fluorophores in the outer leaflet of the liposomes.
-
The fluorescence will stabilize at a new, lower level (F_final) once all accessible NBD has been quenched.
-
-
Total Quenching (Optional):
-
To determine the fluorescence corresponding to 0%, add a detergent (e.g., Triton X-100) to disrupt the liposomes.
-
This will expose all this compound molecules to the dithionite, and the fluorescence will be completely quenched.
-
-
Calculation:
-
The percentage of this compound in the outer leaflet can be calculated as: % Outer Leaflet = ((F_initial - F_final) / F_initial) * 100
-
This assay is instrumental in studying the activity of flippase enzymes, which can actively transport lipids from one leaflet of a membrane to the other.
Caption: Logical workflow of a dithionite fluorescence quenching assay.
By providing a detailed understanding of its spectral properties and clear experimental guidelines, this technical guide equips researchers to effectively utilize this compound in their studies of membrane biology and drug delivery systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Spectrum [C6 NBD] | AAT Bioquest [aatbio.com]
- 3. Lateral Distribution of NBD-PC Fluorescent Lipid Analogs in Membranes Probed by Molecular Dynamics-Assisted Analysis of Förster Resonance Energy Transfer (FRET) and Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Novel Fluorescent Probe That Senses the Physical State of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Membrane Dynamics: A Technical Guide to the Physical Properties of C6-NBD-PC in Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core physical properties of 1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine (C6-NBD-PC) within lipid bilayers. As a widely utilized fluorescent phospholipid analog, understanding its behavior is paramount for accurately interpreting data in studies of membrane structure, dynamics, and function. This document provides a consolidated resource on its fluorescence characteristics, transmembrane movement, and phase partitioning, supplemented with detailed experimental protocols and visual workflows to facilitate robust experimental design and data analysis.
Core Physical and Photophysical Properties of this compound
The utility of this compound as a membrane probe is rooted in the sensitivity of its NBD (nitrobenzoxadiazol-4-yl) fluorophore to the local environment. Its fluorescence properties, such as lifetime and quantum yield, are significantly influenced by the polarity and packing of the surrounding lipid acyl chains. This sensitivity allows for the characterization of different membrane domains and the dynamics of lipid movement.
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound in various lipid bilayer systems. These values serve as a baseline for experimental design and data interpretation.
Table 1: Fluorescence Lifetime of this compound in Different Lipid Environments
| Lipid Environment | Temperature (°C) | Fluorescence Lifetime (ns) | Reference |
| DOPC (Luvs, ld phase) | 25 | 6.80 ± 0.04 | [1] |
| DOPC/SSM/Chol (2:2:6) (Luvs, lo phase) | 25 | 9.94 ± 0.05 | [1] |
| DOPC/SSM/Chol (1:1:1) (Luvs, lo phase) | 25 | 9.62 ± 0.2 | [1] |
| DOPC/SSM/Chol (1:1:1) (Luvs, ld phase) | 25 | 5.06 ± 0.3 | [1] |
| DPPC (fluid phase) | 48 | 4.89 (tri-exponential fit) | [2] |
| DPPC (fluid phase) | 50 | 5.64 (bi-exponential fit) | [2] |
| Outer leaflet of milk exosome membranes | 23 | 7.72 ± 0.03 | [3] |
| Outer leaflet of PC3 exosome membranes | 23 | 7.75 ± 0.17 | [3] |
| Outer leaflet of A549 exosome membranes | 23 | 7.34 ± 0.26 | [3] |
| Outer leaflet of HEK293 exosome membranes | 23 | 7.45 ± 0.28 | [3] |
ld: liquid-disordered; lo: liquid-ordered; LUVs: Large Unilamellar Vesicles; DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; SSM: Sphingomyelin; Chol: Cholesterol; DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine.
Table 2: Transbilayer Movement (Flip-Flop) of this compound
| Lipid System | Temperature (°C) | Half-life (t1/2) | Method | Reference |
| General Phospholipids | Room Temperature | Days | General Observation | [3] |
| NBD-PC | Room Temperature | Minutes to Hours | General Observation | [3] |
| DPPC | 36 | 13.7 min | Sum-Frequency Vibrational Spectroscopy | [4] |
Key Experimental Protocols
Accurate measurement of this compound's physical properties relies on well-defined experimental procedures. Below are detailed methodologies for common assays.
Protocol 1: Determination of this compound Transbilayer Distribution using Dithionite (B78146) Quenching
This protocol determines the fraction of this compound in the outer leaflet of a vesicle bilayer by chemically reducing the NBD fluorophore with the membrane-impermeant quenching agent, sodium dithionite.
Materials:
-
Large Unilamellar Vesicles (LUVs) containing this compound
-
HEPES buffer (5 mM, pH 7.4) or other suitable buffer
-
Sodium dithionite (freshly prepared stock solution, e.g., 1 M in Tris-HCl, pH 10)
-
Fluorometer
Procedure:
-
Vesicle Preparation: Prepare LUVs with the desired lipid composition, incorporating 1-2 mol% of this compound, by extrusion.
-
Initial Fluorescence Measurement (Finitial): Dilute the vesicle suspension in the measurement buffer in a cuvette to a final lipid concentration that gives a stable fluorescence signal (e.g., 50-100 µM). Record the initial fluorescence intensity of the NBD fluorophore (Excitation: ~470 nm, Emission: ~530 nm).
-
Dithionite Addition and Quenching: Add a small volume of the concentrated sodium dithionite stock solution to the cuvette to a final concentration of ~10 mM. Mix quickly.
-
Final Fluorescence Measurement (Ffinal): Continuously monitor the fluorescence decay until a stable baseline is reached. This represents the fluorescence from the this compound in the inner leaflet, protected from the dithionite.
-
Maximum Quenching (Ftriton): To determine the fluorescence of a completely quenched sample, add a small amount of a detergent (e.g., Triton X-100) to solubilize the vesicles, allowing dithionite to access all NBD probes. Record the final, minimal fluorescence.
-
Calculation: The fraction of this compound in the outer leaflet can be calculated as: Fractionouter = (Finitial - Ffinal) / (Finitial - Ftriton)
Note: The permeability of dithionite can be pH-dependent, with increased permeability at acidic pH.[5] Control experiments are crucial to validate the assumption of membrane impermeability under specific experimental conditions.
Protocol 2: Measurement of Fluorescence Anisotropy
Fluorescence anisotropy provides information about the rotational mobility of this compound within the bilayer, which is related to membrane fluidity or order.
Materials:
-
Vesicle suspension containing this compound
-
Fluorometer equipped with polarizers for both excitation and emission light paths
Procedure:
-
Sample Preparation: Prepare LUVs with incorporated this compound as described above.
-
Instrument Setup: Set the excitation wavelength to ~470 nm and the emission wavelength to ~530 nm.
-
Measurement of Parallel and Perpendicular Intensities:
-
Set the excitation polarizer to vertical (0°) and the emission polarizer to vertical (0°). Measure the fluorescence intensity (IVV).
-
Keep the excitation polarizer vertical (0°) and set the emission polarizer to horizontal (90°). Measure the fluorescence intensity (IVH).
-
Set the excitation polarizer to horizontal (90°) and the emission polarizer to vertical (0°). Measure the fluorescence intensity (IHV).
-
Keep the excitation polarizer horizontal (90°) and set the emission polarizer to horizontal (90°). Measure the fluorescence intensity (IHH).
-
-
G-Factor Calculation: The G-factor corrects for instrumental bias in the detection of different polarizations. It is calculated as G = IHV / IHH.
-
Anisotropy (r) Calculation: The fluorescence anisotropy is calculated using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
Visualizing Key Processes and Workflows
Diagrammatic representations of experimental workflows and molecular processes can significantly aid in conceptual understanding and experimental planning.
Caption: Workflow for determining this compound transbilayer distribution.
Caption: this compound dynamics and quenching in a lipid bilayer.
Discussion and Considerations
While this compound is a powerful tool, it is essential to recognize its potential limitations. The bulky NBD group can perturb the local lipid packing, and its behavior may not perfectly mimic that of endogenous phospholipids.[6] For instance, the flip-flop rate of NBD-labeled lipids is significantly faster than that of unlabeled phospholipids.[3] Furthermore, at high concentrations, this compound can exhibit self-quenching, which could complicate data interpretation.[7] Studies have shown that this compound does not show significant aggregation up to 2.5 mol% concentration.[8][9]
The choice of lipid composition for the bilayer is also critical, as the phase state (e.g., liquid-ordered vs. liquid-disordered) directly impacts the fluorescence properties of this compound.[1] The presence of cholesterol, for example, can significantly alter membrane fluidity and, consequently, the behavior of the probe.
References
- 1. Plasma membrane asymmetry of lipid organization: fluorescence lifetime microscopy and correlation spectroscopy analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lateral Distribution of NBD-PC Fluorescent Lipid Analogs in Membranes Probed by Molecular Dynamics-Assisted Analysis of Förster Resonance Energy Transfer (FRET) and Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,2-Diacyl-Phosphatidylcholine Flip-Flop Measured Directly by Sum-Frequency Vibrational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Limitation of Using Dithionite Quenching to Determine the Topology of Membrane-inserted Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The use of this compound for assaying phospholipase A2-activity: scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lateral distribution of NBD-PC fluorescent lipid analogs in membranes probed by molecular dynamics-assisted analysis of Förster Resonance Energy Transfer (FRET) and fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Dance of a Labeled Lipid: A Technical Guide to C6-NBD-PC's Journey into the Membrane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the mechanism of membrane incorporation of 1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine (C6-NBD-PC), a widely utilized fluorescent phospholipid analog. Understanding the biophysical interactions and cellular processing of this probe is paramount for its effective application in membrane studies, drug delivery research, and high-throughput screening assays. This document provides a comprehensive overview of its membrane incorporation, quantitative biophysical parameters, detailed experimental protocols, and a visual representation of its cellular trafficking pathways.
The Core Mechanism: From Aqueous Solution to Cellular Organelles
The journey of this compound into and across a cell membrane is a multi-step process that begins with its spontaneous insertion into the outer leaflet of the plasma membrane. Due to its amphipathic nature, with a polar headgroup and a hydrophobic tail containing the NBD fluorophore, this compound readily partitions from the aqueous environment into the lipid bilayer.
Once in the outer leaflet, its fate depends on the cellular context. In living cells, the process is not merely passive diffusion. The translocation of this compound to the inner leaflet, a process known as "flip-flop," is often an active, energy-dependent process mediated by membrane proteins such as flippases.[1] This inward movement is crucial for its subsequent intracellular trafficking. Following its arrival at the cytosolic leaflet, this compound can be further distributed to various organelles, including the endoplasmic reticulum (ER) and Golgi apparatus, via vesicular transport pathways.[1][2] In some cell types, it can eventually be transported to lysosomes for degradation.[1]
Quantitative Biophysical Data
The interaction of this compound with lipid bilayers can be characterized by several key biophysical parameters. These quantitative data are essential for the accurate interpretation of experimental results.
| Parameter | Value | Membrane System/Conditions | Citation |
| Fluorescence Lifetime (τ) | |||
| 6.80 ± 0.04 ns | Liquid-disordered (ld) phase (DOPC LUVs) at 25°C | [3] | |
| 9.94 ± 0.05 ns | Liquid-ordered (lo) phase (DOPC/SSM/Chol LUVs) at 25°C | [3] | |
| ~7-8 ns | Various liquid-disordered phases at 25°C | [1] | |
| 4.89 ns | Fluid DPPC at 48°C (0.4 mol%) | [1] | |
| 6.00 ns | Fluid DPPC (at infinite dilution) | [1] | |
| 7.72 ± 0.03 ns | Outer leaflet of milk exosomes | [4] | |
| 7.75 ± 0.17 ns | Outer leaflet of PC3 exosomes | [4] | |
| 7.34 ± 0.26 ns | Outer leaflet of A549 exosomes | [4] | |
| 7.45 ± 0.28 ns | Outer leaflet of HEK293 exosomes | [4] | |
| Förster Resonance Energy Transfer (FRET) | |||
| Förster Radius (R₀) with DPH (donor) | 4.03 nm | DPPC vesicles | [5] |
| 4.18 nm (Model II) | Fluid DPPC at 323 K | [1] | |
| Transmembrane Movement (Flip-Flop) | |||
| Half-life (t₁/₂) | 1.1 hours | In the absence of peptide at 30°C | [6] |
| Minutes to hours | General observation | [4] | |
| 19.40 ± 0.02 minutes | In the presence of 1% WALP23 in DSPC at 46°C | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of this compound membrane incorporation.
Preparation of this compound Labeled Large Unilamellar Vesicles (LUVs)
This protocol describes the preparation of LUVs incorporating this compound using the extrusion method.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired lipids in chloroform (B151607)
-
This compound in chloroform
-
Chloroform
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas stream
Procedure:
-
Lipid Film Formation:
-
In a clean round-bottom flask, mix the desired amount of primary lipid (e.g., DOPC) and this compound (typically 0.5-2 mol%) dissolved in chloroform.
-
Evaporate the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
-
Further dry the film under a gentle stream of nitrogen gas for at least 1-2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the lipid film. The volume depends on the desired final lipid concentration (typically 1-5 mg/mL).
-
Hydrate the lipid film by vortexing or gentle shaking for 30-60 minutes at a temperature above the phase transition temperature of the primary lipid. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and pass it through the extruder 11-21 times. This process forces the lipids through the membrane pores, resulting in the formation of LUVs with a more uniform size distribution.
-
-
Characterization:
-
The size distribution of the prepared LUVs can be determined by dynamic light scattering (DLS). The final lipid concentration can be determined using a phosphate (B84403) assay.
-
Dithionite (B78146) Quenching Assay for Measuring Flip-Flop
This assay is used to quantify the translocation of this compound from the outer to the inner leaflet of a vesicle. Sodium dithionite is a membrane-impermeant reducing agent that quenches the fluorescence of NBD in the outer leaflet.
Materials:
-
This compound labeled LUVs
-
Sodium dithionite (Na₂S₂O₄) solution (freshly prepared in a buffered solution, e.g., 1 M in 100 mM Tris, pH 10)
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Dilute the this compound labeled LUV suspension in the desired buffer to a suitable concentration for fluorescence measurement.
-
-
Fluorescence Measurement:
-
Place the LUV suspension in a cuvette in the fluorometer and record the initial fluorescence intensity (F₀) at the appropriate excitation and emission wavelengths for NBD (e.g., Ex: 460 nm, Em: 534 nm).
-
-
Quenching:
-
Add a small volume of the concentrated sodium dithionite solution to the cuvette to achieve a final concentration of approximately 10-50 mM.[7]
-
Immediately start recording the fluorescence intensity over time (F(t)). The fluorescence will decrease as the NBD molecules in the outer leaflet are quenched.
-
-
Data Analysis:
-
The fluorescence intensity will eventually plateau at a new, lower level (F_end). The initial rapid decay represents the quenching of the outer leaflet pool of this compound.
-
The fraction of this compound in the outer leaflet can be calculated as: Fraction_outer = (F₀ - F_end) / F₀.
-
The rate of flip-flop can be determined by fitting the subsequent slower decay phase (if any) to an appropriate kinetic model.
-
BSA Back-Extraction Assay for Cellular Internalization
This method is used to differentiate between this compound located on the outer leaflet of the plasma membrane and that which has been internalized by cells. Bovine serum albumin (BSA) is used to extract the fluorescent lipid from the outer leaflet.
Materials:
-
Cultured cells grown on coverslips or in a multi-well plate
-
This compound
-
Fatty acid-free BSA solution (e.g., 1-5% w/v in a suitable buffer like PBS)[3]
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Labeling:
-
Incubate the cultured cells with a working solution of this compound (typically 1-5 µM) in a serum-free medium for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 4°C to minimize endocytosis or 37°C to study active transport).[8]
-
-
Washing:
-
After incubation, wash the cells several times with ice-cold buffer to remove unbound this compound.
-
-
Initial Fluorescence Measurement (Optional):
-
Image the cells or measure the total cell-associated fluorescence to get a baseline reading.
-
-
Back-Extraction:
-
Incubate the cells with the BSA solution for a short period (e.g., 10-15 minutes) at 4°C.
-
The BSA will extract the this compound from the outer leaflet of the plasma membrane.
-
-
Final Fluorescence Measurement:
-
Wash the cells again with cold buffer to remove the BSA and the extracted probe.
-
Image the cells or measure the remaining cell-associated fluorescence. The residual fluorescence represents the internalized pool of this compound.
-
Visualizing the Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in this compound membrane incorporation and the experimental workflows to study them.
References
- 1. Lateral Distribution of NBD-PC Fluorescent Lipid Analogs in Membranes Probed by Molecular Dynamics-Assisted Analysis of Förster Resonance Energy Transfer (FRET) and Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Evidence for ATP-dependent Endoplasmic Reticulum-to-Golgi Apparatus Trafficking of Ceramide for Sphingomyelin Synthesis in Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [bio-protocol.org]
- 4. Phospholipid Flip-flop Modulated by Transmembrane Peptides WALP and Melittin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Technical Guide to Exploratory Studies Using C6-NBD-PC
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-palmitoyl-2-(6-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoyl)-sn-glycero-3-phosphocholine (C6-NBD-PC), a fluorescently labeled phospholipid analog. It is an essential tool for investigating lipid trafficking, membrane dynamics, and cellular transport mechanisms. This document details its core applications, experimental protocols, quantitative biophysical properties, and known intracellular pathways, serving as a foundational resource for designing and executing exploratory studies.
Introduction to this compound
This compound is a synthetic analog of phosphatidylcholine (PC), a major component of eukaryotic cell membranes. It features a saturated palmitic acid at the sn-1 position and a short six-carbon acyl chain with a covalently linked 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore at the sn-2 position.[1][2] The NBD group is an environment-sensitive fluorophore, making it a powerful tool for fluorescence-based studies.[2] Its structure, particularly the short, NBD-labeled acyl chain, renders it more water-soluble than endogenous phospholipids (B1166683), facilitating its incorporation into the outer leaflet of the plasma membrane of living cells.[1] This property allows for real-time tracking of its movement and metabolism.
The primary applications of this compound stem from its ability to mimic natural phospholipids in various biological processes, including:
-
Transbilayer Movement (Flippase/Floppase Activity): Studying the ATP-dependent transport of lipids between the two leaflets of the plasma membrane.[3]
-
Intracellular Trafficking: Visualizing the pathways of lipid transport from the plasma membrane to various organelles like the Golgi apparatus, endoplasmic reticulum (ER), and mitochondria.[4][5]
-
Membrane Dynamics and Fusion: Investigating the lateral distribution of lipids in membranes and monitoring membrane fusion events.[6][]
-
Drug Delivery Systems: As a fluorescent marker in liposomal formulations to study cellular uptake and delivery mechanisms.[8]
Biophysical and Photophysical Properties
The utility of this compound is defined by its distinct photophysical characteristics, which are often studied in model lipid bilayers like those composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). Techniques such as Förster Resonance Energy Transfer (FRET) and fluorescence self-quenching are used to probe its behavior.[6][9]
Table 1: Photophysical Properties of this compound
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Excitation Peak | 467 nm | General | [10] |
| Emission Peak | 538 nm | General | [10] |
| Fluorescence Lifetime (<τ>) | ~6.00 ns (at infinite dilution) | DPPC LUVs, 50 °C | [9] |
| Fluorescence Lifetime (<τ>) | 5.64 ns (bi-exponential fit) | DPPC LUVs (0.6 mol%), 48 °C | [9] |
| Fluorescence Lifetime (<τ>) | ~7-8 ns | Liquid disordered phases, 25 °C | [9] |
| FRET Förster Radius (R₀) | 4.18 nm (with DPH as donor) | DPPC LUVs, 50 °C |[9] |
Table 2: Quantitative Analysis of this compound Lateral Distribution
| Parameter | Finding | Method | Reference |
|---|---|---|---|
| Aggregation | Aggregation ruled out up to 2.5 mol% concentration | FRET and Self-Quenching | [6] |
| Lateral Distribution | Consistent with random lateral distribution | FRET (with DPH donor) | [6] |
| Effect on Membrane | <1 mol% eliminates pre-transition and reduces cooperativity of the main transition of DPPC bilayers | Differential Scanning Calorimetry (DSC) | |
The logical relationship in a FRET experiment to determine the lateral distribution of this compound is visualized below.
Caption: Logical workflow for FRET-based analysis of this compound distribution.
Experimental Protocols
Successful exploratory studies rely on robust and reproducible methodologies. Below are detailed protocols for two common assays involving this compound: cellular uptake analysis by confocal microscopy and flow cytometry.
This protocol is adapted from procedures used for studying NBD-lipid internalization in adherent mammalian cells, such as C2C12 myoblasts.[5]
A. Cell Preparation:
-
Seed adherent mammalian cells onto glass-bottom dishes or coverslips suitable for microscopy. Culture them in the appropriate medium until they reach the desired confluency.
-
If studying differentiated cells, induce differentiation according to the specific cell line's protocol.
-
On the day of the experiment, carefully aspirate the growth medium.
B. NBD-Lipid Labeling and Internalization:
-
Pre-incubation: To prevent metabolic degradation of the probe by phospholipases, pre-incubate the cells with phospholipase inhibitors. A common solution is Tris-buffered saline with sucrose (B13894) (TBSS) containing 1 mM Phenylmethylsulfonyl fluoride (B91410) (PMSF) and 5 µM O-phenanthroline (OPP). Incubate for 10 minutes at 20°C. The assay is performed at 20°C to minimize endocytosis.[1][5]
-
Labeling: Prepare a this compound/BSA complex. Typically, this compound is dissolved in DMSO or ethanol (B145695) and then complexed with fatty acid-free Bovine Serum Albumin (BSA) in TBSS.[5]
-
Add the this compound/BSA complex to the cells at a final concentration of 1-5 µM.
-
Incubate for up to 60 minutes at 20°C to allow for lipid internalization.[5]
C. Back-Exchange and Imaging:
-
Wash: After incubation, wash the cells three times with ice-cold TBSS to remove unbound probe.
-
Initial Imaging (Optional): At this stage, you can image the cells to visualize total cell-associated fluorescence (internalized + plasma membrane-bound).
-
Back-Exchange: To specifically visualize the internalized pool of this compound, remove the probe from the outer leaflet of the plasma membrane. Incubate the cells with a high concentration of fatty acid-free BSA (e.g., 5% w/v) in TBSS on ice for 30 minutes. Repeat this step twice.
-
Final Wash: Wash the cells three times with ice-cold TBSS.
-
Imaging: Immediately proceed to image the cells using a confocal microscope. Use excitation and emission wavelengths appropriate for NBD (e.g., 488 nm laser line for excitation, and detection between 500-550 nm).[1]
Caption: Experimental workflow for this compound uptake assay using confocal microscopy.
This protocol provides a quantitative analysis of lipid uptake across a large cell population and is adapted from methodologies for mammalian cell lines.[1]
-
Cell Preparation: Harvest suspension cells or detach adherent cells using a non-enzymatic agent. Centrifuge at 500 x g for 10 minutes and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in TBSS to a final concentration of approximately 10⁶ cells/mL.[1]
-
Inhibitor Treatment: Add phospholipase inhibitors (e.g., 1 mM PMSF and 5 µM OPP) to the cell suspension and incubate for 10 minutes at 20°C.[1]
-
Labeling: Add the this compound/BSA complex to the cell suspension.
-
Internalization: Incubate at 20°C for the desired time course (e.g., 0, 15, 30, 60 minutes) to allow internalization.
-
Stopping the Reaction: Stop the uptake by adding a large volume of ice-cold TBSS and centrifuging the cells at 500 x g.
-
Back-Exchange: Resuspend the cell pellet in ice-cold TBSS containing 5% fatty acid-free BSA and incubate on ice for 30 minutes to remove the probe from the outer leaflet.
-
Final Wash: Centrifuge the cells and wash once more with ice-cold TBSS.
-
Flow Cytometry: Resuspend the final cell pellet in TBSS and analyze immediately on a flow cytometer equipped with a 488 nm laser. Collect the NBD fluorescence signal in the appropriate channel (e.g., FITC channel).
Cellular Trafficking and Signaling Pathways
Once internalized, this compound is sorted and transported to various intracellular destinations. The specific pathway can depend on the cell type and experimental conditions.
In the yeast Saccharomyces cerevisiae, this compound trafficking has been well-characterized. It is transported across the plasma membrane to the cytosolic leaflet via a protein-mediated, energy-dependent mechanism that is distinct from endocytosis.[4] From the cytosol, it distributes to the nuclear envelope/ER and mitochondria. Subsequently, this compound is sorted via vesicular transport to the vacuole for degradation.[4] This trafficking to the vacuole is dependent on membrane fusion machinery, as suggested by its blockage in sec18/NSF mutants.[4]
Caption: Intracellular trafficking pathway of this compound in S. cerevisiae.
While this compound itself is not a direct signaling molecule, its analogs, like C6-NBD-Ceramide, are invaluable for studying signaling pathways originating from the Golgi apparatus. C6-NBD-Ceramide is metabolized in the Golgi by key enzymes to produce fluorescent sphingomyelin, glucosylceramide, and ceramide-1-phosphate, allowing for the simultaneous measurement of the flux through these critical signaling and structural lipid synthesis pathways.[11] This serves as a powerful paradigm for how NBD-labeled lipids can be used to explore metabolic and signaling networks.
Conclusion
This compound is a versatile and powerful tool for researchers in cell biology and drug development. Its well-characterized photophysical properties, combined with established protocols for its use in live-cell imaging and quantitative assays, provide a robust platform for exploring the complex dynamics of lipid transport and membrane biology. By understanding its behavior and applying the detailed methodologies presented in this guide, researchers can effectively design and interpret exploratory studies to uncover novel insights into cellular function and disease.
References
- 1. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NBD-labeled phosphatidylcholine and phosphatidylethanolamine are internalized by transbilayer transport across the yeast plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lateral distribution of NBD-PC fluorescent lipid analogs in membranes probed by molecular dynamics-assisted analysis of Förster Resonance Energy Transfer (FRET) and fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lateral Distribution of NBD-PC Fluorescent Lipid Analogs in Membranes Probed by Molecular Dynamics-Assisted Analysis of Förster Resonance Energy Transfer (FRET) and Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectrum [C6 NBD] | AAT Bioquest [aatbio.com]
- 11. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing Lipid Domains with C6-NBD-PC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 1-palmitoyl-2-(6-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]hexanoyl)-sn-glycero-3-phosphocholine (C6-NBD-PC), a fluorescent lipid analog widely used to investigate the complex organization and dynamics of cellular membranes. Its unique photophysical properties make it a valuable tool for visualizing lipid domains, such as lipid rafts, which are critical in modulating cellular signaling, protein trafficking, and membrane transport.[1][2][3][4]
Introduction to this compound
This compound is a synthetic phospholipid analog where a short C6 acyl chain at the sn-2 position is labeled with the environmentally sensitive fluorophore, 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD).[5] The NBD group's fluorescence is highly dependent on the polarity of its surrounding environment; it is weakly fluorescent in aqueous, polar environments but exhibits a significant increase in quantum yield in nonpolar, lipid-rich environments like cellular membranes.[6][7] This property, combined with its lipid-like structure, allows it to probe the physicochemical characteristics of different membrane microdomains.
While this compound is a powerful tool, it's crucial to recognize that the bulky NBD fluorophore can influence the probe's behavior, and it may not perfectly mimic its endogenous lipid counterparts.[3] Therefore, careful experimental design and interpretation are paramount. Studies have shown that this compound, unlike some other lipid analogs, exhibits a more random lateral distribution and does not tend to aggregate at concentrations up to 2.5 mol%.[8][9]
Core Properties and Data
The utility of this compound stems from its specific physicochemical and photophysical characteristics.
Table 1: Physicochemical Properties of this compound Analogs
| Property | Value/Description | Source |
| Synonym | 1-palmitoyl-2-(6-NBD-amino)hexanoyl-sn-glycero-3-phosphocholine | N/A |
| Molecular Formula | C₃₆H₆₂N₅O₁₁P | [] |
| Molecular Weight | 771.89 Da | [] |
| Nature | Synthetic fluorescent phospholipid analog | |
| Solubility | Soluble in ethanol (B145695) and chloroform (B151607) | [6] |
| Biological Function | Used to study lipid transport, metabolism, and membrane organization | [6][11] |
Table 2: Photophysical Properties of this compound
| Property | Value | Conditions | Source |
| Excitation Maximum | ~465 nm | In nonpolar environments | [] |
| Emission Maximum | ~534-536 nm | In nonpolar environments | [7][] |
| Fluorescence Lifetime | ~10 ns | In cell membranes (outer leaflet) | [12] |
| Förster Radius (R₀) | ~4.18 nm | With DPH as a donor in DPPC vesicles | [13] |
| Key Feature | Environment-sensitive fluorescence; quantum yield increases in nonpolar environments | [6] |
Table 3: Membrane Partitioning Behavior
| Probe | Preferred Phase | Observations | Source |
| This compound | Varies; can show preference for liquid-disordered (Ld) phases but behavior is complex. | Unlike C6-NBD-SM, it does not show a strong preference for liquid-ordered (Lo) phases. Its distribution can be non-random, but aggregation is not observed at typical working concentrations. | [8][9][14] |
| C6-NBD-Ceramide | Liquid-ordered (Lo) | Often used as a marker for the Golgi apparatus and shows preference for more ordered domains. | [14][15] |
| C12-NBD-PC | Non-random distribution | Exhibits a tendency for non-random lateral distribution at concentrations >0.4 mol%. | [8][9] |
Experimental Methodologies
Accurate and reproducible results depend on meticulous adherence to experimental protocols. Below are methodologies for the preparation and application of this compound for cell imaging.
Protocol 1: Preparation of this compound-BSA Complexes
This protocol is essential for efficiently delivering the hydrophobic this compound to cells in an aqueous medium. Bovine Serum Albumin (BSA) acts as a carrier.
Materials:
-
This compound stock solution (e.g., 1 mM in chloroform or ethanol)
-
Absolute ethanol
-
Defatted BSA
-
Hanks' Buffered Salt Solution with 10 mM HEPES, pH 7.4 (HBSS/HEPES)
-
Small glass test tubes
-
Nitrogen gas source and vacuum line
-
Vortex mixer
Procedure:
-
Aliquot and Dry: Dispense a desired volume (e.g., 50 µL) of the 1 mM this compound stock solution into a glass test tube.[6]
-
Evaporate Solvent: Dry the lipid first under a gentle stream of nitrogen gas and then under a vacuum for at least one hour to form a thin lipid film.[6]
-
Redissolve Lipid: Redissolve the dried lipid film in 200 µL of absolute ethanol.[6]
-
Prepare BSA Solution: In a separate 50 mL plastic centrifuge tube, prepare a solution of 0.34 mg/mL defatted BSA in 10 mL of HBSS/HEPES.[6]
-
Form the Complex: Vigorously agitate the BSA solution on a vortex mixer. While vortexing, rapidly inject the 200 µL of this compound/ethanol solution into the BSA solution.[6]
-
Final Concentration & Storage: This procedure yields a solution of approximately 5 µM this compound and 5 µM BSA. Store this complex solution in a plastic tube at -20°C, protected from light.[6]
Protocol 2: Staining Live Cells for Lipid Domain Visualization
This method is commonly used to observe lipid trafficking and the organization of intracellular membranes, particularly the Golgi apparatus.
Materials:
-
Cells grown on glass coverslips or imaging dishes
-
This compound-BSA complex solution (~5 µM)
-
Appropriate cell culture medium (e.g., HBSS/HEPES)
-
Ice bath
Procedure:
-
Cell Preparation: Rinse the cells grown on coverslips twice with the desired medium (e.g., HBSS/HEPES).[6][16]
-
Labeling: Place the cells on an ice bath to cool them to 4°C. This temperature minimizes endocytosis.[16][17] Incubate the cells with the 5 µM this compound-BSA complex in ice-cold medium for 30 minutes at 4°C.[6][16]
-
Washing: Rinse the sample several times with fresh, ice-cold medium to remove the unbound probe.[6][16]
-
Incubation (Chase): For trafficking studies, incubate the cells in fresh, pre-warmed medium at 37°C for a desired period (e.g., 30 minutes) to allow for internalization and transport of the lipid analog.[6][16]
-
Final Wash & Imaging: Wash the sample once more in fresh medium and proceed with fluorescence microscopy.[6] For assays studying lipid flippase activity, a back-extraction step with a BSA solution (e.g., 5% w/v) can be performed to remove the probe remaining in the outer leaflet of the plasma membrane.[17]
Protocol 3: Staining Fixed Cells
Fixation can be useful for preserving cellular structures, although it may affect lipid organization. Aldehyde-based fixatives are generally preferred.
Materials:
-
Cells grown on glass coverslips
-
Fixative solution (e.g., 2-4% paraformaldehyde in PBS or 0.5% glutaraldehyde/10% sucrose/100 mM PIPES, pH 7.0)
-
HBSS/HEPES
-
This compound-BSA complex solution (~5 µM)
-
BSA or fetal calf serum solution for enhancing signal
Procedure:
-
Cell Rinsing: Rinse cells with HBSS/HEPES.[6]
-
Fixation: Fix the cells for 5-10 minutes at room temperature with the chosen fixative.[6][16]
-
Washing: Rinse the sample several times with ice-cold HBSS/HEPES.[6][16]
-
Labeling: Transfer the fixed cells to an ice bath and incubate for 30 minutes at 4°C with the 5 µM this compound-BSA complex.[6][16]
-
Signal Enhancement (Optional): Rinse with HBSS/HEPES and incubate for 30-90 minutes at room temperature with 10% fetal calf serum or 2 mg/mL BSA. This step can enhance the staining of the Golgi complex.[6][16]
-
Final Wash & Mounting: Wash the sample in fresh HBSS/HEPES, mount the coverslip onto a slide with an appropriate mounting medium, and proceed with imaging.[6][18]
Visualizations of Workflows and Concepts
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and the theoretical underpinnings of using fluorescent probes.
Conclusion
This compound remains a cornerstone fluorescent probe for cell biologists studying the intricate landscape of cellular membranes. Its sensitivity to the local lipid environment provides valuable insights into the existence and properties of lipid domains. However, researchers must be mindful of the potential artifacts introduced by the fluorescent label and validate findings with complementary techniques. By employing rigorous, standardized protocols and a clear understanding of the probe's properties, this compound can effectively illuminate the roles of lipid domains in health and disease, aiding in the development of novel therapeutic strategies.
References
- 1. Fluorescent probes for lipid rafts: from model membranes to living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. A two-photon fluorescent probe for lipid raft imaging: C-laurdan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. genecopoeia.com [genecopoeia.com]
- 7. biotium.com [biotium.com]
- 8. Lateral distribution of NBD-PC fluorescent lipid analogs in membranes probed by molecular dynamics-assisted analysis of Förster Resonance Energy Transfer (FRET) and fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. NBD-labeled phosphatidylcholine and phosphatidylethanolamine are internalized by transbilayer transport across the yeast plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plasma membrane asymmetry of lipid organization: fluorescence lifetime microscopy and correlation spectroscopy analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lateral Distribution of NBD-PC Fluorescent Lipid Analogs in Membranes Probed by Molecular Dynamics-Assisted Analysis of Förster Resonance Energy Transfer (FRET) and Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Determinants for Partitioning of Lipids and Proteins Between Coexisting Fluid Phases in Giant Plasma Membrane Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pathway of C6-NBD-Ceramide on the host cell infected with Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. miap.eu [miap.eu]
A Technical Guide to C6-NBD-PC Trafficking: From Plasma Membrane to Intracellular Organelles
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the foundational research on the trafficking of 1-acyl-2-(N-4-nitrobenzo-2-oxa-1,3-diazole)-aminocaproyl phosphatidylcholine (C6-NBD-PC), a fluorescently labeled analog of phosphatidylcholine (PC). This compound is a pivotal tool for investigating the dynamics of lipid transport and metabolism within living cells. This document details the established trafficking pathways, summarizes key quantitative data, and provides detailed experimental protocols for its application.
Introduction to this compound
This compound is a synthetic phospholipid analog where the fluorescent NBD (nitrobenzoxadiazole) group is attached to a short-chain (C6) fatty acid at the sn-2 position of the glycerol (B35011) backbone. This fluorescent tag allows for the real-time visualization and quantification of its movement and localization within cellular membranes. Its structural similarity to endogenous phosphatidylcholine enables it to serve as a valuable probe for studying the intricate pathways of lipid uptake, sorting, and distribution.
Core Trafficking Pathways of this compound
The journey of this compound within a cell is a dynamic process involving multiple pathways and organelles. After its initial insertion into the outer leaflet of the plasma membrane, this compound is internalized and transported to various intracellular destinations.
Internalization and Endocytic Pathways:
The primary mechanism for the internalization of this compound from the plasma membrane is endocytosis.[1][2] Studies in Chinese hamster fibroblasts have shown that internalization is inhibited at low temperatures (2°C) and by inhibitors of endocytosis, indicating an active, energy-dependent process.[1][2] While initially it was thought to reflect the internalization of the outer leaflet of the plasma membrane, further research in yeast has suggested a more complex mechanism. In Saccharomyces cerevisiae, internalization of this compound is not reduced in endocytosis-defective mutants, suggesting a protein-mediated, energy-dependent transbilayer transport across the plasma membrane to the cytosolic leaflet.[3]
Trafficking to the Golgi Apparatus and Other Organelles:
Following internalization, a significant portion of this compound accumulates in the Golgi apparatus.[1][2] This trafficking to the Golgi is a key feature of its intracellular journey and has been observed in various cell types. From the cytosolic leaflet, it is proposed that this compound can be spontaneously distributed to the nuclear envelope/ER and mitochondria.[3]
In yeast, this compound is further sorted by vesicular transport to the vacuole (the yeast equivalent of the lysosome) for degradation.[3] This transport to the vacuole is dependent on membrane fusion events.[3] In mammalian cells, some of the internalized this compound is also found in punctate fluorescent structures throughout the cytoplasm, which may represent transport vesicles or other endosomal compartments.[1][2]
The trafficking of this compound can be influenced by the specific cell type and its metabolic state. For instance, in cancer cells, which often exhibit altered lipid metabolism, the trafficking and utilization of phospholipids (B1166683) like PC can be significantly different.[4][5][6]
Quantitative Data on this compound Trafficking
While much of the research has been qualitative, some studies provide quantitative insights into the dynamics of this compound trafficking.
| Parameter | Value/Observation | Cell Type/Organism | Reference |
| Internalization Efficiency | Internalization is temperature-dependent, blocked at 2°C and proceeds at 37°C. | Chinese hamster fibroblasts | [1][2] |
| Organelle Localization | Predominantly accumulates in the Golgi apparatus. | Chinese hamster fibroblasts | [1][2] |
| Organelle Localization in Yeast | Primarily internalized to the vacuole for degradation. Also found in the nuclear envelope/ER and mitochondria. | Saccharomyces cerevisiae | [3] |
| Fluorescence Lifetime in Membranes | Outer leaflet of exosome membranes: ~7.34 - 7.75 ns. | Human cell line exosomes (PC3, A549, HEK293) | [7] |
| FRET Analysis | Aggregation of this compound is ruled out up to 2.5 mol% concentration in fluid lipid bilayers. | DPPC vesicles | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate studies of this compound trafficking. Below are protocols for key experiments.
Protocol 1: Labeling of Live Cells with this compound for Fluorescence Microscopy
This protocol is adapted from procedures used for fluorescent ceramide analogs, which share similar handling properties.
Materials:
-
This compound (e.g., from Avanti Polar Lipids)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS) with HEPES
-
Cell culture medium
-
Glass coverslips
-
Live-cell imaging microscope with appropriate filter sets for NBD (Excitation ~466 nm / Emission ~536 nm)
Procedure:
-
Preparation of this compound/BSA Complex:
-
Prepare a 1 mM stock solution of this compound in chloroform (B151607) or ethanol.
-
In a glass tube, evaporate a desired amount of the stock solution under a stream of nitrogen gas to form a thin film.
-
Resuspend the lipid film in a small volume of ethanol.
-
Prepare a solution of fatty acid-free BSA in PBS or HBSS/HEPES (e.g., 0.34 mg/mL).
-
While vortexing the BSA solution, inject the ethanolic this compound solution to form a complex. A typical final concentration for the complex is 5 µM.[9]
-
-
Cell Preparation:
-
Seed cells on glass coverslips in a petri dish and allow them to adhere and grow to the desired confluency.
-
-
Labeling:
-
Wash the cells twice with pre-warmed (37°C) HBSS/HEPES.
-
Incubate the cells with the this compound/BSA complex in serum-free medium for 30-60 minutes at 37°C. The optimal incubation time may vary depending on the cell type.
-
-
Washing and Imaging:
-
Wash the cells three times with ice-cold HBSS/HEPES to remove unbound this compound.
-
Mount the coverslip on a slide with a drop of fresh medium.
-
Immediately image the cells using a fluorescence microscope equipped with a heated stage and CO2 incubator for prolonged live-cell imaging.
-
Protocol 2: Quantification of this compound Internalization using Flow Cytometry
This protocol allows for the quantitative analysis of this compound uptake by a cell population.
Materials:
-
This compound
-
Fatty acid-free BSA
-
HBSS with HEPES
-
Cell suspension
-
Flow cytometer
Procedure:
-
Preparation of this compound/BSA Complex:
-
Prepare the this compound/BSA complex as described in Protocol 1.
-
-
Cell Labeling:
-
Harvest cells and resuspend them in HBSS/HEPES at a concentration of 1 x 10^6 cells/mL.
-
Incubate the cell suspension with the this compound/BSA complex for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
-
Back-Exchange to Remove Plasma Membrane-Bound Probe:
-
To distinguish between internalized and plasma membrane-bound this compound, a back-exchange step can be performed.
-
After incubation, pellet the cells by centrifugation at low speed.
-
Resuspend the cell pellet in ice-cold HBSS/HEPES containing a high concentration of fatty acid-free BSA (e.g., 2% w/v) and incubate on ice for 30 minutes. This will extract the this compound remaining in the outer leaflet of the plasma membrane.
-
Wash the cells twice with ice-cold HBSS/HEPES.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in HBSS/HEPES.
-
Analyze the cell-associated fluorescence using a flow cytometer with the appropriate laser and emission filter for NBD.
-
The mean fluorescence intensity of the cell population is proportional to the amount of internalized this compound.
-
Visualizations of Key Pathways and Workflows
To further elucidate the processes described, the following diagrams have been generated using the DOT language.
Caption: Generalized trafficking pathway of this compound within a eukaryotic cell.
Caption: Experimental workflow for live-cell imaging of this compound trafficking.
Caption: Workflow for quantitative analysis of this compound uptake by flow cytometry.
Conclusion
This compound remains an indispensable tool for cell biologists and drug development professionals for dissecting the complex machinery of lipid transport. Its ability to be visualized in real-time provides a powerful method to study the effects of genetic modifications, pharmacological agents, and disease states on fundamental cellular processes. This guide provides a foundational understanding of this compound trafficking and a practical framework for its experimental application. Further research, particularly in generating more comprehensive quantitative data across various cell types and conditions, will continue to refine our understanding of lipid dynamics in health and disease.
References
- 1. Transport of a fluorescent phosphatidylcholine analog from the plasma membrane to the Golgi apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transport of a fluorescent phosphatidylcholine analog from the plasma membrane to the Golgi apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NBD-labeled phosphatidylcholine and phosphatidylethanolamine are internalized by transbilayer transport across the yeast plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Lipid Metabolic Landscape of Cancers and New Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utilization of adipocyte-derived lipids and enhanced intracellular trafficking of fatty acids contribute to breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipidomic Profiling Reveals Biological Differences between Tumors of Self-Identified African Americans and Non-Hispanic Whites with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lateral distribution of NBD-PC fluorescent lipid analogs in membranes probed by molecular dynamics-assisted analysis of Förster Resonance Energy Transfer (FRET) and fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genecopoeia.com [genecopoeia.com]
Methodological & Application
Application Notes and Protocols for C6-NBD-PC: A Fluorescent Phospholipid Analog for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-palmitoyl-2-(6-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoyl)-sn-glycero-3-phosphocholine (C6-NBD-PC) is a fluorescently labeled phosphatidylcholine analog widely utilized in cell biology and biophysics to investigate the dynamics of lipid trafficking, membrane structure, and intracellular transport pathways. The nitrobenzoxadiazole (NBD) fluorophore, attached to a short acyl chain, allows for real-time visualization of its distribution within live and fixed cells. These application notes provide a comprehensive guide to the experimental use of this compound, including detailed protocols for cell labeling, fluorescence microscopy, and data interpretation.
Introduction
Phosphatidylcholine (PC) is a major structural component of eukaryotic cell membranes. Understanding its transport and distribution is crucial for elucidating fundamental cellular processes. This compound serves as a valuable tool for these investigations due to its structural similarity to endogenous PC and its fluorescent properties. The NBD group's fluorescence is sensitive to the polarity of its environment, which can provide insights into the lipid packing of membranes. This document outlines the key applications of this compound and provides detailed protocols for its use in studying lipid uptake, intracellular trafficking, and membrane dynamics.
Data Presentation
Spectral Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | ~466 nm |
| Emission Maximum (λem) | ~536 nm |
| Recommended Laser Line | 488 nm |
| Recommended Filter Set | FITC/GFP |
Recommended Experimental Parameters for Live-Cell Imaging with this compound
| Parameter | Recommended Value | Notes |
| Cell Seeding Density | 60-80% confluency | Ensure cells are in a logarithmic growth phase for optimal uptake. |
| This compound-BSA Complex Concentration | 1-5 µM | Optimal concentration should be determined empirically for each cell type. |
| Incubation Time | 15-60 minutes | Time can be adjusted based on the specific application and cell type. |
| Incubation Temperature | 4°C or 37°C | 4°C is used to label the plasma membrane while minimizing endocytosis. 37°C allows for the study of active transport and metabolic trafficking. |
| Live-Cell Imaging Medium | Serum-free medium or Hanks' Balanced Salt Solution (HBSS) | To reduce background fluorescence from serum components. |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
For efficient delivery into cells, this compound is complexed with fatty acid-free bovine serum albumin (BSA).
Materials:
-
This compound
-
Chloroform
-
Ethanol (B145695), absolute
-
Fatty acid-free BSA
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Glass test tubes
-
Nitrogen gas source
-
Vortex mixer
Procedure:
-
Prepare this compound Stock Solution: Prepare a 1 mM stock solution of this compound in chloroform.
-
Dry Down Lipid: In a glass test tube, dispense the desired amount of the this compound stock solution. Dry the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube. For complete solvent removal, place the tube under a vacuum for at least 1 hour.
-
Resuspend in Ethanol: Redissolve the dried lipid film in a small volume of absolute ethanol (e.g., 200 µL for preparing a 100 µM complex).
-
Prepare BSA Solution: Prepare a solution of fatty acid-free BSA in HBSS or PBS. The final concentration of BSA should be equimolar to the final this compound concentration. For a 5 µM working solution, a 0.34 mg/mL BSA solution can be used.[1]
-
Complexation: While vigorously vortexing the BSA solution, inject the ethanolic this compound solution into the vortex.[1]
-
Storage: The resulting this compound-BSA complex can be stored at -20°C for short periods, although fresh preparation is recommended.
Protocol 2: Live-Cell Labeling and Imaging of this compound Trafficking
This protocol describes the general procedure for labeling live cells with this compound to visualize its uptake and intracellular distribution.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound-BSA complex (from Protocol 1)
-
Live-cell imaging medium (e.g., serum-free DMEM, HBSS)
-
Fluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Grow cells to 60-80% confluency on a suitable imaging dish.
-
Washing: On the day of the experiment, gently wash the cells twice with pre-warmed live-cell imaging medium.
-
Labeling Solution Preparation: Dilute the this compound-BSA stock solution in pre-warmed live-cell imaging medium to the desired final concentration (e.g., 1-5 µM).
-
Cell Labeling: Aspirate the wash medium and add the labeling solution to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. For plasma membrane-specific labeling, perform the incubation at 4°C for 30 minutes.[2]
-
Washing: After incubation, aspirate the labeling solution and wash the cells three to five times with live-cell imaging medium to remove unbound probe.
-
Imaging: Immediately image the cells using a fluorescence microscope. For time-lapse imaging, maintain the cells at 37°C and 5% CO₂. Use a 488 nm laser for excitation and collect the emission around 536 nm.
Protocol 3: Staining the Golgi Apparatus in Fixed Cells
This protocol is adapted from methods using the structurally similar C6-NBD-ceramide, which is a well-established Golgi marker.[2][3]
Materials:
-
Cells cultured on glass coverslips
-
This compound-BSA complex (from Protocol 1)
-
HBSS or PBS
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
Procedure:
-
Cell Preparation: Grow cells on glass coverslips to the desired confluency.
-
Fixation: Rinse the cells with HBSS/HEPES and then fix with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[3]
-
Washing: Rinse the fixed cells several times with HBSS/HEPES.
-
Labeling: Incubate the cells with 5 µM this compound-BSA complex for 30 minutes at 4°C.[3]
-
Back-Exchange (Optional but Recommended): To enhance Golgi staining, rinse the cells in HBSS/HEPES and incubate for 30-90 minutes at room temperature with a solution containing 10% fetal calf serum or 2 mg/ml BSA.[2] This step helps to remove the probe from other membranes.
-
Final Wash: Wash the sample in fresh HBSS/HEPES.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a suitable mounting medium and examine by fluorescence microscopy.
Visualization of Cellular Pathways and Workflows
Intracellular Trafficking of this compound
The following diagram illustrates the proposed intracellular trafficking pathway of this compound in yeast, which involves internalization and transport to the vacuole.[4]
Caption: Intracellular trafficking pathway of this compound in yeast.
Experimental Workflow for Live-Cell Imaging
This diagram outlines the key steps in a typical live-cell imaging experiment using this compound.
References
- 1. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecopoeia.com [genecopoeia.com]
- 3. benchchem.com [benchchem.com]
- 4. NBD-labeled phosphatidylcholine and phosphatidylethanolamine are internalized by transbilayer transport across the yeast plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using C6-NBD-PC in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-2-(6-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoyl)-sn-glycero-3-phosphocholine (C6-NBD-PC) is a fluorescently labeled analog of phosphatidylcholine (PC), a major phospholipid component of eukaryotic cell membranes. The molecule consists of a palmitoyl (B13399708) chain at the sn-1 position, a C6 acyl chain with the nitrobenzoxadiazole (NBD) fluorophore at the sn-2 position, and a phosphocholine (B91661) head group. The NBD fluorophore exhibits green fluorescence with an excitation maximum of approximately 460 nm and an emission maximum of around 535 nm, making it compatible with standard fluorescein (B123965) isothiocyanate (FITC) filter sets.
This compound is a valuable tool for studying the dynamics of lipid trafficking, membrane organization, and the activity of lipid-metabolizing enzymes in live cells. Its shorter, fluorescently labeled acyl chain facilitates its insertion into the outer leaflet of the plasma membrane. From there, its movement and fate within the cell can be monitored using fluorescence microscopy. This allows for the real-time visualization of processes such as endocytosis, intracellular transport, and metabolic conversion.
Applications
-
Monitoring Endocytosis and Membrane Recycling: this compound can be used to track the internalization of plasma membrane components and their subsequent sorting through endosomal pathways.
-
Investigating Lipid Trafficking and Sorting: The movement of this compound between different organelles, such as the Golgi apparatus, endoplasmic reticulum, and mitochondria, can be visualized to study lipid transport pathways.
-
Assaying Phospholipase and Flippase Activity: The metabolism of this compound by enzymes like phospholipases can be monitored by changes in fluorescence. Additionally, its translocation from the outer to the inner leaflet of the plasma membrane by flippases can be quantified.[1][2][3][4]
-
Studying Membrane Dynamics and Organization: this compound can be used in fluorescence resonance energy transfer (FRET) studies to investigate the lateral distribution and organization of lipids in membranes.
Data Presentation
Spectral Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | ~460 nm |
| Emission Maximum (λem) | ~535 nm |
| Recommended Filter Set | FITC / GFP |
Recommended Experimental Parameters for Live-Cell Labeling with this compound
| Parameter | Recommended Value | Notes |
| Cell Type | Various mammalian cell lines (e.g., CHO, HeLa, C2C12) | Optimal conditions may vary between cell lines. |
| Seeding Density | 60-80% confluency | Ensure cells are in a logarithmic growth phase for optimal uptake. |
| This compound Stock Solution | 1-5 mM in ethanol (B145695) or DMSO | Store at -20°C, protected from light. |
| Labeling Medium | Serum-free medium (e.g., HBSS or MEM) | Serum can interfere with the availability of the probe to the cells. |
| This compound Working Concentration | 1 - 10 µM | A typical starting concentration is 5 µM. Titration is recommended for new cell lines or applications. |
| Incubation Temperature | 4°C or 37°C | 4°C for initial plasma membrane labeling and to inhibit endocytosis. 37°C for studying internalization and trafficking. |
| Incubation Time | 15 - 90 minutes | Shorter times (15-30 min) are often sufficient for plasma membrane labeling. Longer times may be needed to observe trafficking to internal organelles. |
| Back-Exchange | 5% (w/v) fatty acid-free BSA in serum-free medium | To remove this compound from the outer leaflet of the plasma membrane and visualize internalized probe. |
Experimental Protocols
Protocol 1: General Labeling of Live Mammalian Cells with this compound
This protocol describes a general method for labeling the plasma membrane of live mammalian cells and observing the initial stages of internalization.
Materials:
-
This compound
-
Ethanol or DMSO
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Mammalian cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with a FITC/GFP filter set and environmental chamber
Procedure:
-
Preparation of this compound/BSA Complex (500 µM Stock): a. Prepare a 1 mM stock solution of this compound in ethanol or DMSO. b. In a separate tube, prepare a 5% (w/v) solution of fatty acid-free BSA in serum-free medium. c. While vortexing the BSA solution, slowly add an equal volume of the 1 mM this compound stock solution. d. Continue to vortex for at least 1 minute to ensure complex formation. This results in a 500 µM this compound/BSA complex. Store on ice, protected from light.
-
Cell Preparation: a. Grow cells to 60-80% confluency on a suitable imaging dish or coverslip. b. On the day of the experiment, wash the cells twice with pre-warmed serum-free medium.
-
Labeling: a. Prepare the labeling solution by diluting the 500 µM this compound/BSA stock complex to a final concentration of 5 µM in pre-chilled (4°C) serum-free medium. b. Aspirate the medium from the cells and add the cold labeling solution. c. Incubate the cells on ice or at 4°C for 30 minutes. This step primarily labels the plasma membrane while minimizing endocytosis.
-
Washing: a. Aspirate the labeling solution and wash the cells three times with ice-cold serum-free medium to remove unbound this compound.
-
Imaging Plasma Membrane Staining: a. Add fresh, pre-warmed serum-free medium to the cells. b. Immediately image the cells using a fluorescence microscope equipped with a FITC/GFP filter set. At this stage, fluorescence should be predominantly at the plasma membrane.
-
(Optional) Chase for Internalization: a. To observe internalization and trafficking, after washing (step 4), add pre-warmed (37°C) complete medium. b. Incubate the cells at 37°C in a CO₂ incubator for various time points (e.g., 5, 15, 30, 60 minutes). c. At each time point, wash the cells with cold serum-free medium and image as in step 5.
-
(Optional) Back-Exchange to Visualize Internalized Probe: a. After the chase period (step 6b), wash the cells twice with cold serum-free medium. b. Add a pre-warmed solution of 5% (w/v) fatty acid-free BSA in serum-free medium and incubate at 37°C for 10-15 minutes. c. Wash the cells three times with warm serum-free medium and image. The remaining fluorescence will represent the internalized pool of this compound.
Protocol 2: Quantitative Analysis of this compound Uptake using Flow Cytometry
This protocol allows for the quantification of this compound internalization in a cell population.
Materials:
-
All materials from Protocol 1
-
Flow cytometer with a 488 nm laser and appropriate emission filters
-
Trypsin-EDTA or other cell detachment solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: a. Grow cells in culture flasks to 70-80% confluency. b. Detach the cells using trypsin-EDTA, wash with complete medium, and then resuspend in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Labeling: a. Prepare the labeling solution as described in Protocol 1, step 3a. b. Add the labeling solution to the cell suspension and incubate at 37°C for the desired time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Stopping the Uptake and Washing: a. At each time point, transfer an aliquot of the cell suspension to a microfuge tube and immediately place it on ice to stop further uptake. b. Centrifuge the cells at 300 x g for 5 minutes at 4°C. c. Wash the cell pellet twice with ice-cold PBS.
-
Back-Exchange (to measure internalized fraction): a. For each time point, take two aliquots of labeled cells. b. Resuspend one aliquot in cold PBS (total fluorescence). c. Resuspend the second aliquot in cold 5% fatty acid-free BSA in PBS and incubate on ice for 10 minutes (internalized fluorescence). d. Wash the BSA-treated cells once with cold PBS.
-
Flow Cytometry Analysis: a. Resuspend the final cell pellets in PBS. b. Analyze the fluorescence of the cell populations using a flow cytometer. The difference in mean fluorescence intensity between the samples with and without back-exchange represents the amount of this compound in the plasma membrane.
Visualizations
Experimental Workflow for Live-Cell Imaging of this compound
Caption: Workflow for live-cell imaging of this compound uptake and trafficking.
Putative Intracellular Trafficking Pathway of this compound
Caption: A putative model for the intracellular trafficking of this compound in mammalian cells.
References
- 1. Measuring Phospholipid Flippase Activity by NBD-Lipid Uptake in Living Yeast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of Flippase Activity in Proteoliposomes Using Fluorescent Lipid Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 3. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: C6-NBD-PC for Membrane Labeling and Lipid Trafficking Studies
Introduction
1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine (C6-NBD-PC) is a fluorescent analog of phosphatidylcholine, a major component of eukaryotic cell membranes.[1] This molecule contains the NBD (nitrobenz-2-oxa-1,3-diazol-4-yl) fluorophore attached to a six-carbon acyl chain at the sn-2 position.[2] Its structural similarity to endogenous phospholipids (B1166683) allows it to be readily incorporated into cellular membranes, making it an invaluable tool for a variety of applications in cell biology and biophysics.
This compound is more water-soluble than its endogenous counterparts, which facilitates its insertion from the extracellular medium into the outer leaflet of the plasma membrane.[2] This property, combined with its environment-sensitive fluorescence, makes it ideal for investigating membrane dynamics, including lipid transport, membrane fusion, and the activity of transmembrane lipid transporters (flippases).[1][2][] These notes provide detailed protocols for using this compound to label cellular membranes and to perform quantitative lipid uptake assays.
Data Presentation
Quantitative parameters for the use of this compound are summarized below. Optimal conditions may vary depending on the cell type and specific experimental design.
Table 1: Fluorophore Properties of this compound
| Parameter | Value | Notes |
| Excitation Maximum | ~467 nm | Can be effectively excited by a 488 nm laser line.[4] |
| Emission Maximum | ~538 nm | Emits in the green region of the spectrum.[4] |
| Fluorescence Lifetime | 4.0 - 8.0 ns | Highly dependent on the local membrane environment and lipid packing.[5][6] |
Table 2: Recommended Parameters for Cell Labeling
| Parameter | Recommended Range | Application |
| Stock Solution | 1 mM in DMSO or Ethanol (B145695) | Store desiccated at -20°C, protected from light.[7] |
| Final Concentration | 2 - 10 µM | A starting concentration of 5 µM is commonly used.[7][8] |
| Incubation Time | 15 - 30 minutes | For specific plasma membrane labeling at low temperatures.[8] |
| 30 - 60 minutes | For lipid uptake and trafficking studies at physiological temperatures.[2][7] | |
| Incubation Temperature | 4°C | To specifically label the plasma membrane while minimizing endocytosis.[8] |
| 20°C | To study lipid translocation while suppressing most endocytic pathways.[2] | |
| 37°C | To study all internalization pathways, including endocytosis and flippase activity.[7] |
Table 3: Parameters for NBD-Lipid Uptake Assay
| Parameter | Recommended Value | Notes |
| Cell Density | ~1 x 10⁶ cells/mL | For suspension cells or trypsinized adherent cells.[2] |
| This compound Amount | 40 nmol per 3 mL cell suspension | Optimized for flow cytometry to achieve adequate signal.[2] |
| Phospholipase Inhibitors | 1 mM PMSF, 5 µM OBAA | To prevent metabolic degradation of the NBD-lipid probe.[2][9] |
| Back-Exchange Solution | 5% (w/v) fatty-acid-free BSA | Used to remove this compound from the outer leaflet of the plasma membrane.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
A. Preparation of 1 mM Stock Solution:
-
This compound is typically supplied in chloroform. Under a gentle stream of nitrogen gas, evaporate the solvent to form a thin lipid film on the bottom of a glass vial.
-
Place the vial under vacuum for at least 1 hour to remove any residual solvent.
-
Resuspend the dried lipid film in high-quality, anhydrous DMSO or ethanol to a final concentration of 1 mM.
-
Aliquot into small volumes in amber vials to minimize freeze-thaw cycles and protect from light.
-
Store at -20°C.
B. Preparation of Working Solution:
-
Shortly before use, thaw an aliquot of the 1 mM stock solution.
-
Dilute the stock solution to the desired final concentration (e.g., 5 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES, HBSS/HEPES).
-
For live-cell experiments, it is often recommended to complex the lipid with fatty-acid-free Bovine Serum Albumin (BSA) to improve delivery.[10] This can be done by adding the ethanolic stock solution to a vortexing solution of BSA in buffer.
Protocol 2: Plasma Membrane Labeling of Live Cells (at 4°C)
This protocol is designed to specifically label the outer leaflet of the plasma membrane while minimizing internalization.
-
Grow cells to a healthy confluence on glass coverslips or in an imaging dish.
-
Place the dish on an ice bath for 5-10 minutes to cool the cells to 4°C.
-
Gently aspirate the culture medium and wash the cells twice with ice-cold buffer (e.g., HBSS).
-
Aspirate the wash buffer and add the pre-chilled this compound working solution (e.g., 5 µM in HBSS).
-
Incubate the cells on the ice bath or in a 4°C refrigerator for 15-30 minutes, protected from light.[8]
-
Aspirate the labeling solution and wash the cells three to five times with ice-cold buffer to remove unbound probe.
-
Immediately proceed with imaging in fresh, ice-cold buffer using a fluorescence microscope with appropriate filters (e.g., FITC/GFP channel).
Caption: General workflow for labeling the plasma membrane of live cells with this compound.
Protocol 3: NBD-Lipid Uptake and Trafficking Assay
This protocol quantifies the internalization of this compound from the plasma membrane, often analyzed via flow cytometry or confocal microscopy.[2][9]
-
Harvest cells and resuspend them in a suitable buffer (e.g., Tyrode's salt solution with 1% glucose) to a final concentration of ~1 x 10⁶ cells/mL.[2]
-
Optional (Recommended): To prevent metabolic degradation of the probe, add phospholipase inhibitors such as 1 mM PMSF and 5 µM OBAA and incubate for 10 minutes at 20°C.[2][9]
-
Prepare a glass tube with a dried film of this compound (e.g., 40 nmol).
-
To start the assay, add 3 mL of the cell suspension to the tube containing the this compound film and vortex gently for 2 seconds. This is time point t=0.
-
Incubate the cell suspension at the desired temperature (e.g., 20°C or 37°C).
-
At various time points (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), gently mix the suspension and take two 100 µL aliquots.[2]
-
Aliquot A (Total Fluorescence): Transfer to a microcentrifuge tube containing 400 µL of ice-cold buffer. This sample represents the total cell-associated fluorescence (outer and inner leaflet).
-
Aliquot B (Internalized Fluorescence): Transfer to a microcentrifuge tube containing 400 µL of ice-cold 5% (w/v) fatty-acid-free BSA solution. Incubate on ice for 10 minutes. This "back-exchange" step removes the this compound that remains in the outer leaflet of the plasma membrane.[2]
-
Centrifuge both aliquots at low speed (e.g., 500 x g) at 4°C, discard the supernatant, and resuspend the cell pellets in buffer for analysis.
-
Analyze the fluorescence intensity of the cell populations from Aliquot A and Aliquot B by flow cytometry. The fluorescence of Aliquot B represents the internalized probe.
Caption: The process of labeling, internalization, and selective removal of this compound.
Protocol 4: General Cytotoxicity Assessment
It is good practice to assess the potential cytotoxicity of any fluorescent probe under your specific experimental conditions (cell type, concentration, incubation time). A common method is the Neutral Red Uptake (NRU) assay.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0 µM to 50 µM) for a duration relevant to your experiment (e.g., 1-24 hours). Include a positive control for cytotoxicity (e.g., Triton X-100) and a vehicle control (e.g., DMSO).
-
After incubation, remove the treatment medium and add medium containing Neutral Red dye (e.g., 33 µg/mL).[11]
-
Incubate for approximately 2-3 hours to allow viable cells to incorporate the dye into their lysosomes.
-
Wash the cells to remove unincorporated dye.
-
Add a solubilization solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the cells.
-
Read the absorbance on a plate reader (e.g., at 540 nm). A decrease in absorbance compared to the vehicle control indicates a reduction in cell viability.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectrum [C6 NBD] | AAT Bioquest [aatbio.com]
- 5. Lateral Distribution of NBD-PC Fluorescent Lipid Analogs in Membranes Probed by Molecular Dynamics-Assisted Analysis of Förster Resonance Energy Transfer (FRET) and Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Notes and Protocols for C6-NBD-PC in Lipid Trafficking Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine (C6-NBD-PC) is a fluorescently labeled analog of phosphatidylcholine (PC), a major phospholipid component of eukaryotic cell membranes. The C6-NBD group attached to the sn-2 position allows for the visualization and quantification of PC trafficking and distribution within living cells. Due to its structural similarity to endogenous PC, this compound serves as a valuable tool for studying various cellular processes, including endocytosis, transmembrane lipid transport (flippase and floppase activity), and the dynamics of lipid domains. Its more water-soluble nature compared to endogenous phospholipids (B1166683) facilitates its incorporation from the medium into the outer leaflet of the plasma membrane.[1]
These application notes provide detailed protocols for utilizing this compound in lipid trafficking assays using flow cytometry and confocal microscopy.
Principle of the Assay
The core principle of the this compound lipid trafficking assay lies in its ability to be incorporated into the plasma membrane of live cells. Once incorporated, its movement and localization can be tracked over time. A key technique used in these assays is "back-exchange" with a fatty acid-free bovine serum albumin (BSA) solution. BSA efficiently extracts the fluorescent lipid from the outer leaflet of the plasma membrane, allowing for the differentiation between internalized this compound and the portion remaining on the cell surface.
By manipulating experimental conditions, such as temperature, and employing specific inhibitors, researchers can dissect different lipid trafficking pathways. For instance, performing the assay at low temperatures (e.g., 4°C or on ice) inhibits endocytosis, making it possible to specifically study the activity of flippases, which are ATP-dependent transporters that move lipids from the outer to the inner leaflet of the plasma membrane.
Data Presentation
Quantitative Analysis of this compound Flippase Activity in HeLa Cells
The following table summarizes the flippase activity of different human P4-ATPases towards this compound when expressed in HeLa cells. The data represents the fold increase in NBD-PC uptake compared to parental HeLa cells.
| P4-ATPase Expressed | Fold Increase in NBD-PC Uptake (Mean ± S.D.) |
| ATP8B1 | ~3.5 ± 0.5 |
| ATP8B2 | ~2.5 ± 0.4 |
| ATP11A | No significant change |
| ATP11C | No significant change |
Data is estimated from graphical representations in the cited literature and is for illustrative purposes.[2]
Experimental Protocols
Flow Cytometry-Based NBD-Lipid Uptake Assay
This protocol is optimized for quantifying lipid internalization in mammalian cell lines and is particularly useful for characterizing the activity of lipid transporters at the plasma membrane.[3]
Materials:
-
Mammalian cell line of interest (e.g., CHO-K1, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS) with 2 mM CaCl2 and 1 mM MgCl2
-
This compound stock solution (in DMSO or ethanol)
-
Fatty acid-free Bovine Serum Albumin (BSA) solution (5 mg/mL in HBSS, ice-cold)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest cells and wash once with PBS.
-
Resuspend cells in HBSS containing 2 mM CaCl2 and 1 mM MgCl2 to a concentration of 1-2 x 10^6 cells/mL.
-
Equilibrate the cell suspension at the desired temperature (e.g., 15°C or 20°C) for at least 7 minutes in a dry block incubator or water bath.[3]
-
-
Labeling with this compound:
-
Dilute the this compound stock solution in HBSS to the desired final concentration (typically 0.1-1 µM). The optimal concentration should be determined empirically for each cell type.
-
Add the diluted this compound to the cell suspension and incubate at the chosen temperature. To prevent cell settling, gently mix the suspension every 5-10 minutes.
-
-
Back-Exchange and Analysis:
-
At various time points (e.g., 0, 5, 10, 20, 40 minutes), transfer an aliquot of the cell suspension (e.g., 100-150 µL) to a microcentrifuge tube containing an equal volume of ice-cold 5 mg/mL BSA in HBSS. This step extracts the this compound from the outer leaflet of the plasma membrane.
-
Incubate the mixture on ice.
-
Analyze the cells immediately by flow cytometry, measuring the fluorescence of the internalized NBD probe.
-
For a total fluorescence control (without back-exchange), transfer an aliquot of the labeled cells to a tube with ice-cold HBSS without BSA.
-
dot
Caption: Workflow for Flow Cytometry-Based this compound Uptake Assay.
Confocal Microscopy-Based Lipid Trafficking Assay
This protocol allows for the visualization of this compound internalization and its subcellular localization.
Materials:
-
Mammalian cell line of interest
-
Glass-bottom dishes or coverslips
-
Complete cell culture medium
-
This compound stock solution (in DMSO or ethanol)
-
Fatty acid-free BSA solution (5 mg/mL in HBSS, ice-cold)
-
Hoechst or DAPI for nuclear staining (optional)
-
Confocal microscope
Procedure:
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
-
Labeling:
-
Wash the cells with pre-warmed HBSS.
-
Prepare a labeling solution of this compound in HBSS at the desired concentration (e.g., 1-5 µM).
-
Incubate the cells with the this compound solution at 37°C for a specified time (e.g., 30-60 minutes) to allow for internalization, primarily through endocytosis.
-
-
Back-Exchange and Imaging:
-
To visualize only the internalized lipid, wash the cells with ice-cold HBSS.
-
Incubate the cells with ice-cold 5 mg/mL BSA in HBSS for 10-15 minutes on ice to remove the this compound from the plasma membrane.
-
Wash the cells again with ice-cold HBSS.
-
Add fresh, pre-warmed imaging medium.
-
If desired, stain the nuclei with Hoechst or DAPI.
-
Image the cells using a confocal microscope with the appropriate filter sets for NBD (Excitation ~460 nm, Emission ~535 nm) and any other fluorescent markers.
-
dot
Caption: Workflow for Confocal Microscopy of this compound Trafficking.
Signaling Pathways
Phosphatidylcholine (PC) is not only a structural component of membranes but also a key player in cellular signaling. The hydrolysis of PC by phospholipases generates important second messengers. For instance, Phospholipase C (PLC) can hydrolyze PC to produce diacylglycerol (DAG), which is a crucial activator of Protein Kinase C (PKC). Additionally, Phospholipase D (PLD) cleaves PC to generate phosphatidic acid (PA) and choline. PA itself can act as a signaling molecule. This compound can be used as a tracer to study the dynamics of PC metabolism and its impact on these signaling cascades.
dot
Caption: Simplified Phosphatidylcholine Signaling Pathway.
Applications in Drug Development
-
Screening for Modulators of Lipid Trafficking: The this compound assays can be adapted for high-throughput screening to identify compounds that inhibit or enhance the activity of lipid transporters, such as flippases or ABC transporters.
-
Investigating Drug Effects on Membrane Dynamics: New drug candidates can be evaluated for their off-target effects on lipid metabolism and membrane organization.
-
Studying Mechanisms of Drug Resistance: In cancer research, altered lipid trafficking is often associated with multidrug resistance. This compound can be used to study how cancer cells modify their lipid transport mechanisms to expel chemotherapeutic agents.
Troubleshooting and Considerations
-
Metabolic Conversion: NBD-labeled lipids can be metabolized by cellular enzymes, such as phospholipases.[1][4] This can lead to the generation of other fluorescent lipid species and potentially complicate the interpretation of results. It is advisable to analyze lipid extracts by thin-layer chromatography (TLC) to assess the extent of metabolic conversion.
-
Photostability: The NBD fluorophore is susceptible to photobleaching, especially during prolonged imaging sessions in confocal microscopy. Use minimal laser power and acquisition times to mitigate this effect.
-
Cell Viability: Ensure that the concentrations of this compound and any inhibitors used are not cytotoxic to the cells. Perform viability assays (e.g., trypan blue exclusion or MTT assay) to confirm.
-
Probe Concentration: The concentration of this compound should be carefully optimized. High concentrations can lead to the formation of micelles and artifacts in membrane labeling.
References
- 1. Measuring Phospholipid Flippase Activity by NBD-Lipid Uptake in Living Yeast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phospholipid Flippase Activities and Substrate Specificities of Human Type IV P-type ATPases Localized to the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NBD-lipid Uptake Assay for Mammalian Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of this compound for assaying phospholipase A2-activity: scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phospholipase A2 Assay using C6-NBD-PC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipase A2 (PLA2) enzymes play a critical role in various cellular processes, including inflammation, signal transduction, and membrane homeostasis. They catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid. The release of arachidonic acid by PLA2 is the rate-limiting step in the biosynthesis of eicosanoids, potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. Consequently, PLA2 is a significant target for the development of anti-inflammatory drugs.
This document provides a detailed protocol for a continuous, fluorescence-based assay to measure the activity of PLA2 using the fluorogenic substrate 1-palmitoyl-2-(6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl)-sn-glycero-3-phosphocholine (C6-NBD-PC). This assay is sensitive, and suitable for high-throughput screening of PLA2 inhibitors.
Principle of the Assay
The this compound substrate is a phosphatidylcholine analog labeled with the nitrobenzoxadiazole (NBD) fluorophore on the sn-2 acyl chain. In its intact form, when this compound is aggregated in micelles in an aqueous solution, the fluorescence of the NBD group is significantly quenched due to self-quenching.[1] Upon hydrolysis by PLA2, the NBD-labeled fatty acid (NBD-caproic acid) is released from the phospholipid backbone. This release alleviates the self-quenching, resulting in a measurable increase in fluorescence intensity.[1] The rate of the fluorescence increase is directly proportional to the PLA2 activity.
Signaling Pathway of Phospholipase A2
The signaling cascade initiated by PLA2 activation is central to the inflammatory response. The diagram below illustrates the key steps in this pathway.
Caption: Phospholipase A2 signaling pathway leading to inflammation.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| This compound | Avanti Polar Lipids | 810131 | -20°C, protect from light |
| Phospholipase A2 (e.g., from bee venom) | Sigma-Aldrich | P9279 | -20°C |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |
| CaCl2 | Sigma-Aldrich | C1016 | Room Temperature |
| Bovine Serum Albumin (BSA), fatty acid-free | Sigma-Aldrich | A7030 | 2-8°C |
| DMSO | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well black, flat-bottom microplate | Corning | 3603 | Room Temperature |
Reagent Preparation
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 8.0, containing 10 mM CaCl2. Filter sterilize and store at 4°C.
-
This compound Substrate Stock Solution (1 mM): Dissolve this compound in DMSO to a final concentration of 1 mM. Store in small aliquots at -20°C, protected from light.
-
PLA2 Enzyme Stock Solution (1 mg/mL): Dissolve PLA2 in the Assay Buffer to a final concentration of 1 mg/mL. Prepare fresh on the day of the experiment and keep on ice. Further dilutions should be made in Assay Buffer.
-
BSA Solution (10 mg/mL): Dissolve fatty acid-free BSA in the Assay Buffer to a final concentration of 10 mg/mL. This solution is used to stop the reaction and enhance the fluorescence of the product.
Assay Procedure
The following protocol is designed for a 96-well microplate format with a final reaction volume of 200 µL.
Caption: Experimental workflow for the this compound PLA2 assay.
-
Plate Setup:
-
Add 170 µL of Assay Buffer to each well of a 96-well black microplate.
-
Add 10 µL of PLA2 enzyme solution (or sample) to the appropriate wells. For negative controls, add 10 µL of Assay Buffer.
-
If screening for inhibitors, add 10 µL of the inhibitor solution (dissolved in Assay Buffer with a final DMSO concentration of <1%) to the wells. For the positive control, add 10 µL of the corresponding vehicle.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 10 µL of the 1 mM this compound stock solution to each well, resulting in a final substrate concentration of 50 µM.
-
Immediately mix the contents of the plate by shaking for 1 minute.
-
-
Fluorescence Measurement:
-
Place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 460 nm and an emission wavelength of 534 nm.
-
Take readings every 1-2 minutes for a total of 30-60 minutes.
-
Data Presentation and Analysis
Typical Assay Parameters
| Parameter | Typical Value/Range | Notes |
| Final Substrate Concentration | 10 - 100 µM | 50 µM is a common starting point. |
| Final Enzyme Concentration | 0.1 - 10 µg/mL | Should be optimized for linear fluorescence increase over time. |
| Incubation Temperature | 37°C | Can be adjusted based on the specific PLA2 enzyme. |
| Incubation Time | 30 - 60 minutes | Monitor kinetics to ensure measurements are in the linear range. |
| Excitation Wavelength | 460 nm | |
| Emission Wavelength | 534 nm | |
| Expected Fluorescence Change | 2 to 5-fold increase over background | Dependent on enzyme concentration and assay conditions. |
Calculation of PLA2 Activity
-
Correct for Background Fluorescence: Subtract the fluorescence intensity of the negative control (no enzyme) from the fluorescence intensity of the samples at each time point.
-
Plot Fluorescence vs. Time: Plot the background-corrected fluorescence intensity against time (in minutes).
-
Determine the Initial Rate: Identify the linear portion of the curve and calculate the slope, which represents the initial reaction rate (ΔF/Δt, in fluorescence units per minute).
-
Create a Standard Curve (Optional but Recommended): To convert the fluorescence units to moles of product, a standard curve can be generated using known concentrations of the fluorescent product, NBD-caproic acid.
-
Calculate Specific Activity: The specific activity of the PLA2 enzyme can be calculated using the following formula:
Specific Activity (U/mg) = (Rate of product formation (µmol/min)) / (Amount of enzyme (mg))
Where one unit (U) is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified assay conditions.
Conclusion
The this compound based fluorescence assay provides a sensitive and continuous method for measuring PLA2 activity. Its suitability for a microplate format makes it ideal for high-throughput screening of potential PLA2 inhibitors in drug discovery and for routine enzymatic characterization in academic research. Careful optimization of enzyme and substrate concentrations is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for C6-NBD-PC in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing C6-NBD-PC (1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine), a fluorescently labeled analog of phosphatidylcholine, in various fluorescence microscopy applications. This document details the probe's spectral properties, and provides step-by-step protocols for key experiments, and includes visual representations of experimental workflows and relevant cellular pathways.
I. Introduction to this compound
This compound is a valuable tool for investigating the dynamics of phospholipids (B1166683) in living and fixed cells. The molecule consists of a phosphatidylcholine backbone with a saturated palmitic acid at the sn-1 position and a short six-carbon acyl chain at the sn-2 position, which is labeled with the environmentally sensitive fluorophore, 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD). The NBD group's fluorescence is sensitive to the polarity of its environment, making it useful for studying membrane properties. Its structural similarity to endogenous phosphatidylcholine allows it to be incorporated into cellular membranes and participate in lipid trafficking pathways.
II. Quantitative Data
For optimal experimental design and data interpretation, key quantitative parameters for this compound are summarized below.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~467 nm | [1] |
| Emission Maximum (λem) | ~538 nm | [1] |
| Recommended Laser Line | 488 nm | |
| Recommended Filter Set | FITC/GFP | |
| Molecular Weight | 784.97 g/mol |
| Parameter | Recommended Value | Notes | Reference(s) |
| Cell Seeding Density | 60-80% confluency | Ensure cells are in a logarithmic growth phase for optimal uptake and viability. | |
| Working Concentration | 1-5 µM | Optimal concentration should be determined empirically for each cell type to achieve a good signal-to-noise ratio. | [2] |
| Incubation Time (Live Cells) | 15-60 minutes | Time can be adjusted based on the specific application and cell type. Time-course experiments are recommended for trafficking studies. | [3][4] |
| Incubation Temperature | 37°C | For visualizing metabolic and trafficking pathways. Lower temperatures (e.g., 4°C or 20°C) can be used to inhibit endocytosis. | [3][4] |
| Concentration for FRET studies | 0.04 to 2.5 mol% | Used as an acceptor with donors like DPH. Aggregation is not observed up to 2.5 mol%. | [5][6][7] |
III. Applications and Experimental Protocols
This compound is a versatile probe with several applications in cell biology and drug development. Detailed protocols for its primary uses are provided below.
A. Lipid Trafficking and Uptake
This compound is widely used to study the internalization and subsequent trafficking of phosphatidylcholine through various cellular compartments.
Experimental Protocol: Live-Cell Imaging of this compound Trafficking
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope with environmental chamber (37°C, 5% CO₂) and FITC/GFP filter set
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of the experiment.
-
-
Preparation of this compound/BSA Complex (100x Stock):
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
In a separate tube, prepare a 0.34 mg/mL solution of fatty acid-free BSA in PBS.
-
Slowly add the this compound stock solution to the BSA solution while vortexing to achieve a final lipid concentration of 100 µM. This complex enhances the solubility and delivery of the lipid to the cells.[2]
-
Store the complex in aliquots at -20°C, protected from light.
-
-
Cell Labeling:
-
On the day of the experiment, warm the complete cell culture medium and the this compound/BSA complex to 37°C.
-
Dilute the 100x this compound/BSA complex in pre-warmed complete culture medium to a final working concentration of 1-5 µM.
-
Wash the cells once with pre-warmed medium.
-
Remove the medium and add the labeling medium containing this compound.
-
Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. For time-course experiments, use different incubation times (e.g., 5, 15, 30, 60 minutes).
-
-
Washing and Imaging:
-
After incubation, remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium.
-
To remove the probe from the plasma membrane and visualize only internalized lipids, a "back-exchange" can be performed by incubating the cells with 1% fatty acid-free BSA in medium for 10-15 minutes.[4]
-
Immediately image the cells using a fluorescence microscope equipped with an environmental chamber.
-
Expected Results: Initially, this compound will label the plasma membrane. Over time, it will be internalized and transported to various organelles, including the Golgi apparatus and endoplasmic reticulum.[8] The specific trafficking pathway can vary depending on the cell type.
Workflow for this compound Live-Cell Trafficking Studies
References
- 1. Spectrum [C6 NBD] | AAT Bioquest [aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lateral distribution of NBD-PC fluorescent lipid analogs in membranes probed by molecular dynamics-assisted analysis of Förster Resonance Energy Transfer (FRET) and fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lateral Distribution of NBD-PC Fluorescent Lipid Analogs in Membranes Probed by Molecular Dynamics-Assisted Analysis of Förster Resonance Energy Transfer (FRET) and Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NBD-labeled phosphatidylcholine and phosphatidylethanolamine are internalized by transbilayer transport across the yeast plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C6-NBD-PC Liposome Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and characterization of liposomes incorporating the fluorescent lipid analog C6-NBD-PC (1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine). This compound is a valuable tool for studying lipid trafficking, membrane fusion, and cellular uptake due to its fluorescent properties that are sensitive to the local environment.[1][2][3]
Introduction to this compound
This compound is a synthetic phospholipid where the fluorescent NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group is attached to the end of a six-carbon acyl chain at the sn-2 position of a phosphatidylcholine molecule.[1][3] This fluorescent analog mimics the behavior of natural phospholipids (B1166683) in biological membranes, allowing for the visualization and tracking of lipid-based delivery systems.[1][3] Its fluorescence is environmentally sensitive, making it useful for reporting on changes in the lipid environment, such as membrane fusion or lipid mixing.[4][5][6]
Applications of this compound Liposomes
-
Cellular Uptake Studies: Labeled liposomes can be incubated with cells to visualize and quantify their internalization through various endocytic pathways.[1][7][8]
-
Membrane Fusion and Lipid Mixing Assays: The fluorescence properties of NBD can be used in Förster Resonance Energy Transfer (FRET) based assays with an appropriate acceptor fluorophore (e.g., Rhodamine-PE) to monitor the mixing of lipid bilayers during fusion events.[4][5][6][9]
-
Drug Delivery Vehicle Tracking: Incorporation of this compound into drug-loaded liposomes allows for the tracking of the delivery vehicle to target cells or tissues.
-
Membrane Fluidity and Domain Studies: The fluorescence characteristics of NBD can provide insights into the local lipid environment and the formation of lipid domains within membranes.
Experimental Protocols
Protocol 1: Preparation of this compound Labeled Liposomes by Thin-Film Hydration Followed by Extrusion
This is one of the most common and straightforward methods for preparing unilamellar liposomes with a defined size distribution.[10][11][12][13]
Materials:
-
Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC; 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
This compound (1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine)
-
Cholesterol (optional, for modulating membrane rigidity)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris buffer)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Lipid extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
-
Glass syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve the primary phospholipid, cholesterol (if using), and this compound (typically 0.5-2 mol%) in the organic solvent in a round-bottom flask.[14] Ensure the lipids are completely dissolved to form a clear solution.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tm) of the lipids.
-
Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[10][13][14]
-
Continue to dry the film under high vacuum for at least 1-2 hours (or overnight) to remove any residual solvent.[10][14]
-
-
Hydration:
-
Warm the hydration buffer to a temperature above the lipid Tm.
-
Add the warm buffer to the flask containing the dry lipid film.[10] The volume of buffer will determine the final lipid concentration.
-
Agitate the flask by hand or on a vortex mixer to disperse the lipid film, forming multilamellar vesicles (MLVs). This suspension will appear milky.[14]
-
-
Extrusion (Sizing):
-
Assemble the lipid extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension into one of the glass syringes.
-
Pass the lipid suspension through the membrane back and forth between the two syringes for an odd number of passes (e.g., 11-21 times).[10][15] This process reduces the size and lamellarity of the vesicles, resulting in a more homogenous population of large unilamellar vesicles (LUVs).[11][12] The suspension should become less opaque.
-
The resulting liposome (B1194612) suspension can be stored at 4°C. For long-term storage, it is advisable to use a buffer containing a cryoprotectant and store at -80°C, although stability should be assessed on a case-by-case basis.
-
Protocol 2: Characterization of this compound Liposomes
It is crucial to characterize the prepared liposomes to ensure they meet the desired specifications.
1. Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS).[16]
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS measurement.
-
Measure the hydrodynamic diameter and PDI of the liposomes using a DLS instrument.
-
The PDI value indicates the broadness of the size distribution, with values below 0.2 generally considered acceptable for many applications.
-
2. Zeta Potential Measurement:
-
Method: Laser Doppler Velocimetry.
-
Procedure:
-
Dilute the liposome suspension in an appropriate buffer (e.g., low ionic strength buffer).
-
Measure the electrophoretic mobility of the liposomes to determine their surface charge (zeta potential).
-
Zeta potential is an indicator of the stability of the liposome suspension against aggregation.
-
3. Quantification of Lipid Concentration:
-
Method: A phosphate (B84403) assay (e.g., Bartlett assay) or by using a fluorescent standard curve of this compound.
-
Procedure (Fluorescence-based):
-
Prepare a series of known concentrations of this compound in an appropriate solvent (e.g., ethanol).
-
Measure the fluorescence intensity of the standards and the liposome suspension (after disrupting the liposomes with a detergent like Triton X-100).
-
Create a standard curve and determine the concentration of this compound in the liposome sample, from which the total lipid concentration can be calculated based on the initial molar ratio.
-
Data Presentation
Table 1: Representative Physicochemical Properties of this compound Labeled Liposomes Prepared by Thin-Film Hydration and Extrusion
| Liposome Composition (molar ratio) | Extrusion Pore Size (nm) | Mean Hydrodynamic Diameter (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD |
| DOPC:Chol:this compound (49.5:50:0.5) | 100 | 115 ± 5 | 0.12 ± 0.03 | -5 ± 2 |
| DPPC:this compound (99:1) | 100 | 120 ± 8 | 0.15 ± 0.04 | -2 ± 1 |
| DOPC:DOPS:this compound (49.5:50:0.5) | 100 | 110 ± 6 | 0.13 ± 0.02 | -45 ± 5 |
Note: These are example values and will vary depending on the specific lipids, buffer conditions, and preparation parameters used.
Application Specific Protocols
Protocol 3: Cellular Uptake Assay using Flow Cytometry
This protocol describes a method to quantify the uptake of this compound labeled liposomes by cells in culture.[1][17]
Materials:
-
This compound labeled liposomes
-
Cultured cells (e.g., HeLa, U87-MG)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow overnight.
-
Liposome Incubation:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing the desired concentration of this compound labeled liposomes to the cells.
-
Incubate for the desired time period (e.g., 1, 4, 24 hours) at 37°C.
-
-
Cell Harvesting:
-
Wash the cells three times with cold PBS to remove non-internalized liposomes.
-
Harvest the cells using trypsin-EDTA.
-
Centrifuge the cell suspension and resuspend the cell pellet in cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, exciting with a blue laser (e.g., 488 nm) and detecting the NBD emission (e.g., in the FITC channel).
-
Quantify the mean fluorescence intensity of the cell population to determine the extent of liposome uptake.
-
Protocol 4: Lipid Mixing Assay using FRET
This assay monitors the fusion of this compound labeled liposomes with unlabeled liposomes or cells by measuring the dequenching of NBD fluorescence.[4][5][6][9]
Materials:
-
Donor liposomes: Labeled with both this compound (donor) and a suitable acceptor like Rhodamine-PE (e.g., 1 mol% each).
-
Acceptor liposomes: Unlabeled liposomes.
-
Fluorometer with temperature control.
Procedure:
-
Prepare Liposomes: Prepare donor and acceptor liposomes separately using the thin-film hydration method.
-
Establish Baseline Fluorescence:
-
In a cuvette, add the donor liposomes to the reaction buffer. The NBD fluorescence will be quenched due to FRET to Rhodamine-PE.
-
Record the initial fluorescence intensity of NBD (Excitation: ~465 nm, Emission: ~530 nm).
-
-
Initiate Fusion:
-
Add the acceptor liposomes to the cuvette.
-
Induce fusion using a fusogen (e.g., Ca²⁺ for PS-containing liposomes, PEG, or specific proteins).
-
-
Monitor Fluorescence:
-
Record the NBD fluorescence intensity over time. As the donor and acceptor lipids mix upon fusion, the distance between NBD and Rhodamine increases, leading to a decrease in FRET and an increase in NBD fluorescence (dequenching).
-
-
Determine Maximum Dequenching:
-
At the end of the experiment, add a detergent (e.g., Triton X-100) to completely disrupt all liposomes and achieve maximum lipid mixing. This will give the 100% fluorescence dequenching value.
-
-
Calculate Percent Fusion: The percentage of lipid mixing can be calculated from the change in fluorescence intensity relative to the initial and maximum values.
References
- 1. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lateral Distribution of NBD-PC Fluorescent Lipid Analogs in Membranes Probed by Molecular Dynamics-Assisted Analysis of Förster Resonance Energy Transfer (FRET) and Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Lipid mixing during membrane aggregation and fusion: why fusion assays disagree - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous lipid and content mixing assays for in vitro reconstitution studies of synaptic vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. A bioanalytical assay to distinguish cellular uptake routes for liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liposome: Encapsula's Scientific Blog: Fluorescent Liposomes: Intermixing of lipids during liposome fusion (NBD/Rhodamine Assay) [liposomes.org]
- 10. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols [mdpi.com]
- 11. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
- 13. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 14. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 15. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. In vitro cellular interaction of drug-loaded liposomes with 2D and 3D cell culture of U87-MG cell line | PLOS One [journals.plos.org]
Application of C6-NBD-PC in Flow Cytometry for Cellular Lipid Transport Studies
Introduction
C6-NBD-PC (1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine) is a fluorescently labeled analog of phosphatidylcholine, a major component of eukaryotic cell membranes. The molecule features a nitrobenzoxadiazole (NBD) fluorophore attached to a six-carbon acyl chain at the sn-2 position. This structure allows it to be readily incorporated into the plasma membrane of living cells, mimicking the behavior of natural phospholipids (B1166683).[1][2] Its fluorescence is sensitive to the polarity of its environment, making it a valuable tool for investigating membrane dynamics and lipid trafficking. Flow cytometry, a powerful technique for high-throughput single-cell analysis, can be coupled with this compound to quantitatively assess various aspects of cellular lipid transport.[1][3][4]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in flow cytometry to study lipid uptake, efflux, and the activity of lipid transport proteins.
Application Notes
Assessing Lipid Uptake and Flippase Activity
This compound is an excellent probe for quantifying the internalization of phospholipids from the outer to the inner leaflet of the plasma membrane, a process often mediated by ATP-dependent flippases.[1][3] By incubating cells with this compound, the rate of its accumulation within the cell can be measured by flow cytometry. To distinguish between the probe localized on the outer leaflet and the internalized fraction, a back-extraction step using a non-cell-permeable quenching agent or a serum albumin solution (like BSA) can be employed.[1] The remaining cell-associated fluorescence after back-extraction represents the internalized this compound, providing a quantitative measure of flippase activity.
Investigating ABC Transporter-Mediated Efflux
Many ATP-binding cassette (ABC) transporters, such as ABCA1 and P-glycoprotein (MDR1/ABCB1), are involved in the efflux of lipids and xenobiotics from cells.[5][6] Overexpression of these transporters is a common mechanism of multidrug resistance in cancer cells.[6][7] this compound can be used as a fluorescent substrate to measure the activity of these efflux pumps. Cells are first loaded with this compound, and the rate of fluorescence decrease is monitored over time by flow cytometry. A slower rate of efflux in cells treated with a known inhibitor of a specific ABC transporter, or in cells with a knockout of the transporter gene, can confirm the transporter's role in this compound efflux.[5]
High-Throughput Screening in Drug Development
The this compound flow cytometry assay is amenable to a high-throughput format, making it suitable for screening chemical libraries for compounds that modulate the activity of lipid transporters. For instance, compounds that inhibit ABC transporters involved in multidrug resistance can be identified by their ability to increase this compound accumulation in cancer cells. Conversely, activators of transporters like ABCA1, which is involved in reverse cholesterol transport, could be screened for their potential as therapeutics for cardiovascular diseases.
Experimental Protocols
Protocol 1: General this compound Uptake Assay
This protocol provides a general method for labeling cells with this compound and measuring its uptake by flow cytometry.
Materials:
-
Cells of interest (e.g., mammalian cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (1 mM in DMSO or ethanol)
-
Fatty acid-free Bovine Serum Albumin (BSA) solution (2% w/v in PBS)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to a logarithmic growth phase. Harvest the cells and wash them twice with ice-cold PBS. Resuspend the cells in a suitable buffer (e.g., PBS or HBSS) at a concentration of 1 x 10^6 cells/mL.[1]
-
Labeling: Add this compound to the cell suspension to a final concentration of 1-5 µM. Incubate the cells at a controlled temperature (e.g., 4°C to minimize endocytosis or 37°C for total uptake) for 15-60 minutes in the dark.
-
Washing: After incubation, wash the cells twice with ice-cold PBS to remove excess this compound.
-
Back-Extraction (Optional): To measure only internalized this compound, resuspend the cells in ice-cold 2% BSA solution and incubate for 10-15 minutes on ice. This will remove the this compound from the outer leaflet of the plasma membrane.[1] Wash the cells once more with ice-cold PBS.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in PBS. Just before analysis, add a viability dye like PI to exclude dead cells from the analysis.[1] Acquire data on a flow cytometer using the appropriate excitation and emission wavelengths for NBD (typically excited by a 488 nm laser and detected around 530 nm).
Protocol 2: ABC Transporter Efflux Assay
This protocol is designed to measure the efflux of this compound mediated by ABC transporters.
Materials:
-
Same as Protocol 1
-
Known inhibitor of the ABC transporter of interest (e.g., verapamil (B1683045) for P-glycoprotein)
Procedure:
-
Cell Preparation and Labeling: Follow steps 1 and 2 from Protocol 1 to load the cells with this compound.
-
Washing: Wash the cells twice with ice-cold PBS to remove excess probe.
-
Efflux: Resuspend the labeled cells in pre-warmed complete medium and incubate at 37°C to allow for transporter-mediated efflux. For inhibitor-treated samples, add the inhibitor to the medium at the desired concentration.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots of the cell suspension.
-
Stopping Efflux and Analysis: Immediately after taking each aliquot, wash the cells with ice-cold PBS to stop the efflux process. Resuspend the cells in PBS with a viability dye for flow cytometry analysis.
-
Data Analysis: The mean fluorescence intensity (MFI) of the cell population at each time point is determined. The rate of fluorescence decrease is indicative of the efflux activity. A slower decrease in fluorescence in inhibitor-treated cells compared to untreated cells suggests that the transporter is involved in this compound efflux.
Data Presentation
The following tables summarize typical experimental parameters for this compound flow cytometry assays.
Table 1: Typical Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Purpose |
| This compound | 1 mM in DMSO/Ethanol | 1-10 µM | Fluorescent lipid probe |
| BSA | 10% (w/v) in PBS | 2% (w/v) in PBS | Back-extraction of outer leaflet probe[1] |
| Propidium Iodide | 1 mg/mL in water | 1 µg/mL | Dead cell exclusion[1] |
| ABC Transporter Inhibitor | Varies | Varies | Inhibition of efflux |
Table 2: Typical Incubation Parameters
| Step | Temperature | Duration | Purpose |
| Labeling (Uptake) | 4°C - 37°C | 15 - 60 min | Incorporation of this compound |
| Back-Extraction | 4°C | 10 - 15 min | Removal of non-internalized probe |
| Efflux | 37°C | 0 - 120 min | Measurement of transporter activity |
Visualizations
Caption: Experimental workflow for this compound uptake assay.
Caption: Mechanism of ABC transporter-mediated this compound efflux.
References
- 1. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C6-NBD-ceramide, fluorescent sphingosine analog (CAS 86701-10-2) | Abcam [abcam.com]
- 3. NBD-lipid Uptake Assay for Mammalian Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NBD-lipid Uptake Assay for Mammalian Cell Lines. | Semantic Scholar [semanticscholar.org]
- 5. Vacuolar ATPase Activity Required for ABCA1 Mediated Cholesterol Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometric screening for selective toxicity to multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FRET Imaging using C6-NBD-PC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the fluorescently labeled phospholipid, C6-NBD-PC (1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine), for Förster Resonance Energy Transfer (FRET) imaging in live cells. This technique is a powerful tool for studying membrane dynamics, including lipid-protein interactions, membrane fusion, and the lateral organization of lipids in cellular membranes.
Introduction to this compound in FRET Imaging
This compound is a widely used fluorescent lipid analog where the NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) fluorophore is attached to the end of the sn-2 acyl chain. The NBD moiety can function as either a FRET donor or acceptor, depending on the paired fluorophore. A common and effective FRET pairing utilizes this compound as the donor and a rhodamine-labeled lipid, such as N-(Lissamine rhodamine B sulfonyl)-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (N-Rh-PE), as the acceptor.[1] FRET is a non-radiative energy transfer process that occurs when the donor and acceptor fluorophores are in close proximity (typically 1-10 nm).[2] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET an exquisite tool for measuring molecular-level distances in biological systems.[3]
In the context of cell membranes, FRET between lipid analogs like this compound and N-Rh-PE can be used to monitor processes that alter the distance between these probes. For example, membrane fusion between a labeled and an unlabeled vesicle population will lead to a decrease in the surface density of the probes, increasing the average distance between them and thus decreasing FRET efficiency.[3]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the this compound and N-Rh-PE FRET pair.
| Parameter | Value | Notes |
| This compound (Donor) | ||
| Excitation Maximum | ~467 nm | [4] |
| Emission Maximum | ~538 nm | [4] |
| N-Rh-PE (Acceptor) | ||
| Excitation Maximum | ~560 nm | |
| Emission Maximum | ~583 nm | |
| FRET Pair | ||
| Recommended Donor Concentration | 0.5 - 2.0 mol% | In relation to total lipid concentration. |
| Recommended Acceptor Concentration | 0.5 - 2.5 mol% | In relation to total lipid concentration.[5][6] |
| Förster Radius (R₀) | ~4.6 - 6.0 nm | The Förster radius for the NBD/Rhodamine pair is in this range. The exact value can vary with the local environment.[1][7] |
Experimental Protocols
I. Cell Culture and Labeling with this compound and N-Rh-PE
This protocol details the labeling of live, adherent mammalian cells for FRET microscopy.
Materials:
-
Adherent mammalian cells (e.g., CHO, HeLa)
-
Glass-bottom imaging dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (1 mg/mL in ethanol (B145695) or chloroform)
-
N-Rh-PE stock solution (1 mg/mL in chloroform)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Live-cell imaging buffer (e.g., HBSS or phenol (B47542) red-free DMEM)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Preparation of Labeling Solution:
-
In a glass vial, combine the desired amounts of this compound and N-Rh-PE stock solutions. A typical final concentration for each probe in the cell suspension is 1-5 µM.
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Resuspend the lipid film in a small volume of ethanol or DMSO.
-
Prepare a 1% BSA solution in live-cell imaging buffer.
-
Add the lipid solution dropwise to the BSA solution while vortexing to facilitate the formation of a lipid-BSA complex. This helps in the efficient delivery of the lipids to the cells.
-
-
Cell Labeling:
-
Wash the cells twice with pre-warmed PBS.
-
Replace the PBS with the prepared labeling solution.
-
Incubate the cells at 37°C and 5% CO₂ for 15-30 minutes. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells three times with pre-warmed live-cell imaging buffer to remove any unbound probes.
-
-
Imaging: Immediately proceed to the FRET imaging protocol. The cells should be maintained in live-cell imaging buffer during the imaging session.
II. FRET Imaging using Sensitized Emission Microscopy
This protocol describes the acquisition of images required for the calculation of FRET efficiency using the sensitized emission method. This involves capturing images in three different channels: the donor channel, the acceptor channel, and the FRET channel.
Microscope Setup:
-
An inverted fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD).
-
Filter sets appropriate for the donor (this compound) and acceptor (N-Rh-PE).
-
Donor Channel: Excitation ~470 nm, Emission ~525/50 nm
-
Acceptor Channel: Excitation ~560 nm, Emission ~607/70 nm
-
-
A beam splitter suitable for multi-channel imaging.
Image Acquisition Sequence:
For accurate FRET calculation, three images are required:
-
Donor Image (IDD): Excite with the donor excitation wavelength (~470 nm) and collect emission through the donor emission filter (~525/50 nm). This image represents the fluorescence of the donor.
-
Acceptor Image (IAA): Excite with the acceptor excitation wavelength (~560 nm) and collect emission through the acceptor emission filter (~607/70 nm). This image represents the fluorescence of the acceptor.
-
FRET Image (IDA): Excite with the donor excitation wavelength (~470 nm) and collect emission through the acceptor emission filter (~607/70 nm). This image captures the sensitized emission of the acceptor due to FRET.
Control Samples:
To correct for spectral bleed-through, it is essential to image two control samples:
-
Donor-only sample: Cells labeled only with this compound.
-
Acceptor-only sample: Cells labeled only with N-Rh-PE.
III. Data Analysis: Calculation of Corrected FRET (cFRET)
The raw FRET image (IDA) contains contributions from both true FRET and spectral bleed-through (crosstalk). To obtain an accurate measure of FRET, these bleed-through components must be subtracted.[8][9]
1. Determine Bleed-through Coefficients:
-
Donor Bleed-through (d): Image the donor-only sample using the FRET channel settings (IDA) and the donor channel settings (IDD). The donor bleed-through is the ratio of the signal in the FRET channel to the signal in the donor channel.
-
d = IDA (donor-only) / IDD (donor-only)
-
-
Acceptor Bleed-through (a): Image the acceptor-only sample using the FRET channel settings (IDA) and the acceptor channel settings (IAA). The acceptor bleed-through is the ratio of the signal in the FRET channel to the signal in the acceptor channel.
-
a = IDA (acceptor-only) / IAA (acceptor-only)
-
2. Calculate Corrected FRET (FRETc):
For the experimental sample containing both donor and acceptor, the corrected FRET signal (FRETc) can be calculated on a pixel-by-pixel basis using the following equation:
FRETc = IDA - (d × IDD) - (a × IAA)
Where:
-
IDA is the intensity in the FRET channel of the experimental sample.
-
IDD is the intensity in the donor channel of the experimental sample.
-
IAA is the intensity in the acceptor channel of the experimental sample.
-
d and a are the determined bleed-through coefficients.
3. Normalize Corrected FRET (NFRET):
To account for variations in probe concentration, the corrected FRET signal is often normalized. A common normalization method is:
NFRET = FRETc / (FRETc + IDD)
This normalized FRET value provides a relative measure of FRET efficiency.
Visualizations
Experimental Workflow for this compound FRET Imaging
Caption: Step-by-step workflow for this compound FRET imaging.
Signaling Pathway Example: Membrane Fusion
Caption: FRET signal changes during membrane fusion.
References
- 1. A Fluorescence Resonance Energy Transfer Approach for Monitoring Protein-Mediated Glycolipid Transfer between Vesicle Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Quantitative Protocol for Intensity-Based Live Cell FRET Imaging | Springer Nature Experiments [experiments.springernature.com]
- 3. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Spectrum [C6 NBD] | AAT Bioquest [aatbio.com]
- 5. Lateral Distribution of NBD-PC Fluorescent Lipid Analogs in Membranes Probed by Molecular Dynamics-Assisted Analysis of Förster Resonance Energy Transfer (FRET) and Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. laser.ceb.cam.ac.uk [laser.ceb.cam.ac.uk]
- 9. Additional correction for energy transfer efficiency calculation in filter-based Förster resonance energy transfer microscopy for more accurate results - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: C6-NBD-PC for Studying Endocytosis
Introduction
1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine (C6-NBD-PC) is a fluorescently labeled phospholipid analog widely used to study the dynamics of lipid transport and internalization in living cells.[1] Its structure features a short C6 acyl chain attached to the NBD fluorophore, which renders the molecule more water-soluble than endogenous phospholipids, facilitating its insertion into the outer leaflet of the plasma membrane from the culture medium.[1] this compound serves as a valuable tool for investigating endocytosis, membrane trafficking, and the activity of lipid transporters.
The internalization of this compound is a multi-faceted process. While it can be internalized via endocytic pathways, it is also known to undergo energy-dependent transbilayer movement ("flipping") from the outer to the inner leaflet of the plasma membrane, mediated by flippase proteins.[2][3] From the cytosolic leaflet, the probe can then distribute to intracellular organelles like the endoplasmic reticulum and mitochondria.[2] The contribution of each pathway is highly dependent on experimental conditions, particularly temperature. At low temperatures (e.g., 2-4°C), endocytosis is largely suppressed, allowing for the specific study of plasma membrane dynamics and flippase activity.[3][4] Conversely, at physiological temperatures (e.g., 37°C), endocytic processes are active, and the probe is internalized within vesicles.[5] This temperature-dependent behavior allows researchers to dissect and study these distinct cellular processes.
Key applications for this compound in endocytosis research include:
-
Visualizing Endocytic Vesicles: Live-cell imaging can track the formation and movement of vesicles containing this compound.[6]
-
Quantifying Internalization Rates: Flow cytometry, combined with a back-extraction step using bovine serum albumin (BSA), allows for the quantification of the internalized pool of the lipid probe.[1][7]
-
Investigating Lipid Sorting and Trafficking: Following internalization, the probe's trafficking to various organelles can be monitored to study lipid sorting pathways.[2]
-
Screening for Modulators of Endocytosis: The assays can be adapted for high-throughput screening to identify drugs or genetic factors that enhance or inhibit endocytosis.
Key Internalization and Trafficking Pathways of this compound
The diagram below illustrates the primary routes of this compound uptake and its subsequent distribution within the cell. The pathway taken is heavily influenced by temperature.
Caption: this compound internalization and intracellular trafficking pathways.
Protocol 1: Live-Cell Imaging of this compound Endocytosis
This protocol allows for the direct visualization of this compound internalization and trafficking in real-time.
Materials:
-
This compound (e.g., Avanti Polar Lipids, Cat. No. 810130)[1]
-
Dimethyl sulfoxide (B87167) (DMSO)[1]
-
Fatty-acid-free Bovine Serum Album (BSA)
-
Live-cell imaging buffer (e.g., HBSS or phenol (B47542) red-free medium)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with temperature control and appropriate filter sets (Excitation ~460 nm, Emission ~535 nm)
Procedure:
-
Preparation of this compound Stock: Prepare a 1-5 mM stock solution of this compound in DMSO. Store in small aliquots at -20°C, protected from light.
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips to reach 60-80% confluency on the day of the experiment.
-
Labeling Solution Preparation: Prepare a working solution of 2-5 µM this compound in pre-warmed (37°C) or ice-cold (4°C) live-cell imaging buffer. It is recommended to complex the lipid with fatty-acid-free BSA to improve delivery.[8]
-
Cell Labeling:
-
Wash cells twice with the appropriate temperature imaging buffer.
-
For studying endocytosis, add the pre-warmed (37°C) labeling solution to the cells and incubate for 5-30 minutes in a 37°C incubator.[5]
-
For specific plasma membrane labeling (control), add the ice-cold (4°C) labeling solution and incubate on ice for 15-30 minutes to inhibit endocytosis.[4]
-
-
Washing: Aspirate the labeling solution and wash the cells three times with ice-cold imaging buffer to remove unbound probe and halt further internalization.[3]
-
Imaging:
-
Immediately add fresh, pre-warmed imaging buffer to the cells.
-
Mount the dish on the microscope stage equipped with a 37°C environmental chamber.
-
Acquire images over time (e.g., every 1-5 minutes for 30-60 minutes) using the NBD filter set.
-
Observe the internalization of the probe from the plasma membrane into punctate intracellular structures (endosomes).
-
Caption: General experimental workflow for live-cell imaging of endocytosis.
Protocol 2: Quantitative Analysis of this compound Internalization by Flow Cytometry
This method provides a quantitative measure of lipid uptake across a large cell population by distinguishing between surface-bound and internalized this compound.[1][7]
Materials:
-
This compound, DMSO (as above)
-
Cell suspension buffer (e.g., HBSS or PBS without Ca2+/Mg2+)[9]
-
Back-Extraction Buffer: Cell suspension buffer containing 1-2% (w/v) fatty-acid-free BSA.
-
Suspension cells or adherent cells detached gently (e.g., using TrypLE Express).[9]
-
Flow cytometer with a 488 nm laser for excitation.
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in cell suspension buffer to a final concentration of ~1 x 10^6 cells/mL. Keep cells on ice.[1]
-
Labeling:
-
Prepare a 2-5 µM this compound labeling solution in suspension buffer.
-
Add the labeling solution to the cell suspension.
-
Incubate for desired time points (e.g., 0, 5, 15, 30, 60 minutes) in a 37°C water bath to allow endocytosis. A 0-minute time point kept on ice serves as a control.[1]
-
-
Stopping Internalization: After each time point, immediately transfer an aliquot of the cell suspension to a microcentrifuge tube on ice and add 1 mL of ice-cold buffer to stop the process.
-
Back-Extraction:
-
For each time point, prepare two sub-samples: 'Total Cell-Associated Fluorescence' and 'Internalized Fluorescence'.
-
Centrifuge both samples at 500 x g for 5 minutes at 4°C.
-
Resuspend the 'Total' sample pellet in ice-cold suspension buffer.
-
Resuspend the 'Internalized' sample pellet in ice-cold Back-Extraction Buffer.
-
Incubate the 'Internalized' sample on ice for 10-15 minutes with gentle agitation. This step removes the this compound remaining in the outer leaflet of the plasma membrane.[1][8]
-
-
Washing: Centrifuge both samples again and wash the pellets twice with ice-cold suspension buffer to remove BSA.
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellets in buffer.
-
Analyze the fluorescence intensity of the cells using a flow cytometer (e.g., in the FITC channel).
-
The mean fluorescence intensity (MFI) of the 'Internalized' sample represents the amount of endocytosed this compound. The MFI of the 'Total' sample represents both surface and internalized probe.
-
The percentage of internalization can be calculated as: (MFI_Internalized / MFI_Total) * 100.
-
Caption: Workflow for quantitative endocytosis assay using flow cytometry.
Data Presentation: Typical Experimental Parameters
The following table summarizes common quantitative parameters used in this compound endocytosis assays. Optimal conditions should be determined empirically for each cell type and experimental setup.
| Parameter | Live-Cell Imaging | Flow Cytometry | Rationale & Notes |
| Cell Type | Adherent cells on coverslips | Suspension or detached adherent cells | Imaging requires immobilized cells; flow cytometry requires single-cell suspensions. |
| This compound Conc. | 2 - 10 µM[4] | 2 - 5 µM[9] | Concentration should be titrated to achieve sufficient signal without causing cytotoxicity. |
| Labeling Temp. | 37°C (Endocytosis) or 4°C (Membrane)[4] | 37°C (Endocytosis) | Temperature is critical. Use 37°C to study internalization and 4°C as a control to inhibit it.[4] |
| Incubation Time | 5 - 60 minutes | 0 - 60 minutes (time course)[1] | Time course experiments are crucial for determining internalization kinetics. |
| Back-Extraction | Not typically used | 1-2% fatty-acid-free BSA, 10-15 min on ice | Essential for quantifying the truly internalized fraction by removing the surface-accessible probe.[1][8] |
| Analysis | Qualitative/Semi-quantitative (vesicle tracking) | Quantitative (Mean Fluorescence Intensity) | Imaging provides spatial information, while flow cytometry provides robust population-level statistics.[7][10] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | Probe Concentration Too Low: Insufficient probe to detect. | Titrate this compound concentration upwards (e.g., from 2 to 10 µM).[8] |
| Inefficient Cellular Uptake: Poor delivery of the lipid to the cell membrane. | Pre-complex this compound with fatty-acid-free BSA to enhance solubility and delivery.[8] | |
| Photobleaching: NBD fluorophore is susceptible to fading under intense light. | Reduce excitation light intensity and/or exposure time. Use an anti-fade mounting medium for fixed cells.[8] | |
| High Background Fluorescence | Probe Concentration Too High: Leads to non-specific binding and high background. | Reduce the probe concentration. |
| Inadequate Washing: Residual unbound probe remains in the medium or on the dish. | Increase the number and volume of wash steps after labeling. Ensure washes are done with ice-cold buffer.[8] | |
| Metabolic Conversion: Cellular phospholipases may cleave the NBD-C6 fatty acid, which can be released into the medium.[1] | Perform the assay at lower temperatures (e.g., 20°C or below) to reduce enzyme activity. Consider adding phospholipase inhibitors if conversion is significant.[1] | |
| Fluorescence Only on Plasma Membrane (at 37°C) | Endocytosis is Inhibited: The specific cell type may have slow endocytosis rates, or an experimental component is inhibitory. | Increase the incubation time at 37°C. Ensure cells are healthy and metabolically active. Check for any inhibitory substances in the media. |
| Rapid Recycling: The probe is internalized but quickly recycled back to the plasma membrane. | Perform experiments at a slightly lower temperature (e.g., 20-25°C) to slow down trafficking rates. |
References
- 1. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NBD-labeled phosphatidylcholine and phosphatidylethanolamine are internalized by transbilayer transport across the yeast plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Dynamics of endocytosis and exocytosis of poly(D,L-lactide-co-glycolide) nanoparticles in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. NBD-lipid Uptake Assay for Mammalian Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. protocols.io [protocols.io]
- 10. A live cell imaging-based assay for tracking particle uptake by clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of C6-NBD-PC Fluorescence: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine (C6-NBD-PC), a widely used fluorescently labeled phospholipid analog. These guidelines are intended to assist researchers in designing, executing, and interpreting experiments that leverage the unique fluorescent properties of this compound to study various cellular processes.
Introduction
This compound is a valuable tool in cell biology and drug development for investigating membrane dynamics, lipid transport, and enzyme activity.[1] The NBD (nitrobenzoxadiazole) fluorophore, attached to the sn-2 acyl chain of the phosphatidylcholine molecule, exhibits environmentally sensitive fluorescence, making it an excellent probe for monitoring changes in the lipid microenvironment.[2] Its fluorescence intensity and lifetime are modulated by factors such as solvent polarity, lipid packing, and proximity to quenching molecules. This sensitivity allows for the development of robust assays to quantify biological activities.
Core Applications
The versatility of this compound allows for its use in a variety of quantitative assays, including:
-
Enzyme Activity Assays: Particularly for phospholipases such as Phospholipase A2 (PLA2).[1][3]
-
Lipid Transport and Translocation Assays: Including the study of phospholipid scramblases and flippases.[4][5][6][7]
-
Membrane Fusion and Fission Assays: Often in conjunction with a FRET acceptor.[8][9]
-
Membrane Fluidity and Domain Studies: By analyzing its fluorescence lifetime and anisotropy.
Quantitative Data Presentation
The following tables summarize the key photophysical properties of this compound and its related analogs, providing a reference for experimental setup and data interpretation.
Table 1: Spectral Properties of NBD-Labeled Lipids
| Fluorophore/Probe | Excitation Max (nm) | Emission Max (nm) | Solvent/Environment | Reference |
| C6-NBD | 467 | 538 | Not Specified | [10] |
| NBD-C6-HPC | 465 | 534 | Not Specified | [] |
| NBD C6-Ceramide | 466 | 536 | Methanol | [12] |
Table 2: Fluorescence Lifetimes of this compound in Different Environments
| Environment | Fluorescence Lifetime (ns) | Notes | Reference |
| Fluid DPPC Vesicles (50 °C) | 6.00 | Average lifetime | [13] |
| Liquid Disordered Phases (25 °C) | ~7-8 | [14] | |
| Outer Leaflet of Exosome Membranes | 7.34 - 7.75 | Varies slightly by exosome source | [15] |
| Outer Leaflet of CHO-K1 and RBL-2H3 Cells | ~10 | [16] | |
| Liquid-ordered (Lo) phase LUVs | 9.94 ± 0.05 | DOPC/SSM/Chol (2:2:6) | [16] |
| Liquid-disordered (Ld) phase LUVs | 6.80 ± 0.04 | Pure DOPC | [16] |
Experimental Protocols
Phospholipase A2 (PLA2) Activity Assay
This protocol describes a continuous, fluorescence-based assay to monitor PLA2 activity. The principle lies in the change of fluorescence upon hydrolysis of this compound by PLA2. In aggregated systems like micelles, this compound fluorescence is self-quenched. PLA2-mediated hydrolysis releases NBD-caproic acid, leading to a de-quenching and an increase in fluorescence intensity.[3] Conversely, in mixed micelles or vesicles where the probe is diluted and fluorescence is initially high, hydrolysis can lead to a decrease in fluorescence.[3]
Materials:
-
This compound
-
Purified or recombinant PLA2
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, pH 8.0)
-
Liposomes (optional, for mixed micelle assay)
-
Fluorometer
Protocol:
-
Substrate Preparation:
-
For a micellar assay, prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or chloroform).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin film.
-
Resuspend the lipid film in the assay buffer by vortexing to form micelles. The final concentration of this compound should be in the low micromolar range.
-
-
Assay Execution:
-
Equilibrate the this compound substrate solution in a fluorometer cuvette at the desired temperature.
-
Set the fluorometer to the excitation and emission wavelengths of NBD (e.g., Ex: 460 nm, Em: 534 nm).
-
Record the baseline fluorescence for a few minutes.
-
Initiate the reaction by adding a known amount of PLA2 to the cuvette and mix gently.
-
Continuously monitor the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
The rate of hydrolysis can be calculated by converting the change in fluorescence units to the concentration of hydrolyzed substrate, which requires a standard curve.
-
Phospholipid Scramblase Activity Assay
This assay measures the bidirectional translocation of phospholipids (B1166683) across a membrane bilayer, a process facilitated by scramblases.[4][6] The protocol utilizes the chemical quenching of NBD fluorescence by a membrane-impermeant reducing agent, sodium dithionite (B78146).
Materials:
-
This compound
-
Lipids for liposome (B1194612) preparation (e.g., POPC)
-
Protein to be tested for scramblase activity
-
Sodium Dithionite
-
Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Fluorometer
Protocol:
-
Proteoliposome Preparation:
-
Prepare large unilamellar vesicles (LUVs) containing a trace amount of this compound (e.g., 1 mol%).
-
Reconstitute the protein of interest into these LUVs. This results in proteoliposomes with this compound distributed in both the inner and outer leaflets.[7]
-
-
Fluorescence Measurement:
-
Dilute the proteoliposome suspension in the assay buffer in a fluorometer cuvette.
-
Record the initial total fluorescence (F_total).
-
Add a freshly prepared solution of sodium dithionite to the cuvette. Dithionite will quench the fluorescence of the NBD probes located in the outer leaflet.
-
Monitor the fluorescence decay until a stable baseline is reached. This represents the fluorescence from the inner leaflet (F_inner).
-
-
Data Analysis:
-
The percentage of this compound in the outer leaflet is calculated as: (F_total - F_inner) / F_total * 100.
-
In the presence of an active scramblase, the this compound from the inner leaflet will be translocated to the outer leaflet and subsequently quenched by dithionite, leading to a near-complete loss of fluorescence.[7] The rate of this fluorescence decay reflects the scramblase activity.
-
FRET-Based Membrane Fusion Assay
This assay monitors the mixing of lipid bilayers, a key step in membrane fusion. It utilizes a Förster Resonance Energy Transfer (FRET) pair, with this compound often serving as the donor and a rhodamine-labeled lipid (e.g., N-Rh-PE) as the acceptor.[9]
Materials:
-
This compound (FRET donor)
-
Rhodamine-labeled lipid (e.g., N-Rh-PE, FRET acceptor)
-
Lipids for preparing two populations of liposomes
-
Fusion-inducing agent (e.g., protein, peptide, or chemical)
-
Buffer
-
Fluorometer
Protocol:
-
Liposome Preparation:
-
Prepare two populations of liposomes:
-
Labeled Liposomes: Containing both the FRET donor (this compound) and acceptor (e.g., 1 mol% each). At this concentration, FRET is high, and NBD fluorescence is quenched.
-
Unlabeled Liposomes: Containing only the bulk lipid.
-
-
-
Fusion Assay:
-
Mix the labeled and unlabeled liposomes in a fluorometer cuvette.
-
Set the fluorometer to excite the NBD donor and measure its emission.
-
Record the baseline fluorescence.
-
Induce fusion by adding the fusogenic agent.
-
As the labeled and unlabeled liposomes fuse, the surface density of the FRET pair decreases, leading to a reduction in FRET efficiency.[9] This results in an increase in the donor (NBD) fluorescence.
-
-
Data Analysis:
-
The increase in NBD fluorescence over time is a measure of the rate and extent of membrane fusion.
-
The maximum fluorescence (F_max) can be determined by disrupting all vesicles with a detergent (e.g., Triton X-100). The percentage of fusion can then be calculated relative to this maximum.
-
Visualizations
Experimental Workflow: Phospholipid Scramblase Assay
Caption: Workflow for the this compound based phospholipid scramblase assay.
Signaling Pathway: FRET-Based Membrane Fusion Assay
Caption: Principle of the FRET-based membrane fusion assay using this compound.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. The use of this compound for assaying phospholipase A2-activity: scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Fluorescence-based Assay of Phospholipid Scramblase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NBD-labeled phosphatidylcholine and phosphatidylethanolamine are internalized by transbilayer transport across the yeast plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Fluorescence-based Assay of Phospholipid Scramblase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Membrane-spanning lipids for an uncompromised monitoring of membrane fusion and intermembrane lipid transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Spectrum [C6 NBD] | AAT Bioquest [aatbio.com]
- 12. biotium.com [biotium.com]
- 13. Lateral Distribution of NBD-PC Fluorescent Lipid Analogs in Membranes Probed by Molecular Dynamics-Assisted Analysis of Förster Resonance Energy Transfer (FRET) and Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Plasma membrane asymmetry of lipid organization: fluorescence lifetime microscopy and correlation spectroscopy analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation and Use of C6-NBD-PC Vesicles for Cell Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescently labeled lipids are invaluable tools for investigating the dynamics of lipid trafficking, membrane fusion, and cellular uptake. 1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine (C6-NBD-PC) is a widely used fluorescent analog of phosphatidylcholine (PC), the most abundant phospholipid in mammalian cell membranes.[1] The NBD fluorophore, attached to the sn-2 acyl chain, allows for the visualization and quantification of lipid dynamics in living cells. This document provides detailed protocols for the preparation of this compound vesicles and their application in cell-based assays.
Data Presentation
Table 1: Quantitative Parameters for this compound Vesicle Preparation
| Parameter | Value/Range | Reference/Notes |
| Lipid Composition | ||
| This compound | 1-5 mol% | A common starting point for labeling. |
| Primary Phospholipid (e.g., DOPC, POPC) | 95-99 mol% | Choose based on desired membrane fluidity. |
| Cholesterol (optional) | 1:10 to 1:2 molar ratio with lipid | To modulate membrane rigidity.[2] |
| Vesicle Preparation | ||
| Final Lipid Concentration | 1-10 mg/mL (in buffer) | A typical range for vesicle suspensions.[3][4] |
| Hydration Buffer | PBS (pH 7.4), HBS, or other physiological buffers | Ensure buffer is pre-warmed above the lipid transition temperature.[5][6] |
| Hydration Time | 30-60 minutes | With intermittent vortexing.[5] |
| Extrusion Method | ||
| Membrane Pore Size | 100 nm | For generating large unilamellar vesicles (LUVs).[3][7] |
| Number of Passes | 10-20 times | To ensure a homogenous size distribution.[8][9] |
| Extrusion Temperature | Above the lipid transition temperature (Tm) | Crucial for efficient extrusion.[2][10] |
| Sonication Method | ||
| Sonication Type | Probe or bath sonication | Probe sonication is more efficient for small volumes.[6][11] |
| Sonication Time | 3 x 20-second pulses (probe) | With intervals to prevent overheating.[6] |
| Temperature Control | Ice-water bath | To prevent lipid degradation.[6][11] |
Table 2: Parameters for this compound Vesicle Cell Studies
| Parameter | Value/Range | Reference/Notes |
| Cell Labeling | ||
| Vesicle Concentration | 10-100 µM phospholipid | Final concentration in cell culture medium.[2][3] |
| Incubation Time | 30-60 minutes | Can be varied to study uptake kinetics.[12][13] |
| Incubation Temperature | 20°C or 37°C | 20°C can be used to suppress endocytosis.[12][13] |
| Back-Exchange | ||
| BSA Concentration | 1-5% (w/v) in buffer | To remove unincorporated this compound from the outer leaflet of the plasma membrane. |
| Incubation Time | 10-30 minutes on ice | |
| Microscopy & Flow Cytometry | ||
| Excitation Wavelength | ~460-470 nm | |
| Emission Wavelength | ~530-540 nm |
Experimental Protocols
Protocol 1: Preparation of this compound Vesicles by Extrusion
This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size using a mini-extruder.
Materials:
-
This compound
-
Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)
-
Chloroform
-
Physiological buffer (e.g., PBS, pH 7.4)
-
Glass vials
-
Nitrogen or argon gas stream
-
Vacuum desiccator
-
Water bath or heating block
-
Mini-extruder with polycarbonate membranes (100 nm pore size)
-
Gas-tight syringes
Methodology:
-
Lipid Film Formation:
-
In a clean glass vial, dissolve the desired amounts of this compound and the primary phospholipid in chloroform. A typical molar ratio is 1-2 mol% of this compound.
-
Thoroughly mix the lipid solution.
-
Dry the lipid mixture to a thin film under a gentle stream of nitrogen or argon gas.
-
To ensure complete removal of the solvent, place the vial in a vacuum desiccator for at least 2 hours or overnight.[7]
-
-
Hydration:
-
Pre-warm the physiological buffer to a temperature above the transition temperature (Tm) of the primary lipid.
-
Add the pre-warmed buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 5-10 mg/mL).[3]
-
Hydrate the lipid film for 30-60 minutes, with intermittent vortexing every 10 minutes. This will form multilamellar vesicles (MLVs), and the suspension will appear milky.[5]
-
-
Freeze-Thaw Cycles (Optional):
-
Extrusion:
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.[7]
-
Pre-heat the extruder to the same temperature as the hydration buffer.
-
Load the MLV suspension into one of the gas-tight syringes.
-
Pass the lipid suspension through the membranes back and forth for at least 11-15 passes.[2] The suspension should become translucent.
-
The final pass should be collected from the extruder to minimize contamination with larger particles.[14]
-
-
Storage:
-
Store the resulting LUVs at 4°C. For long-term storage, it is advisable to purge the vial with an inert gas to prevent lipid oxidation.
-
Protocol 2: Preparation of this compound Vesicles by Sonication
This protocol describes the preparation of small unilamellar vesicles (SUVs) using probe sonication.
Materials:
-
Same as Protocol 1, with the addition of a probe sonicator.
Methodology:
-
Lipid Film Formation and Hydration:
-
Follow steps 1 and 2 from Protocol 1 to obtain a suspension of MLVs.
-
-
Sonication:
-
Place the vial containing the MLV suspension in an ice-water bath to dissipate heat generated during sonication.[6]
-
Immerse the tip of the probe sonicator into the lipid suspension.
-
Sonicate the suspension in short bursts (e.g., 3 cycles of 20 seconds on, 1 minute off) at a low power setting.[6]
-
The suspension should become clear, indicating the formation of SUVs.
-
-
Centrifugation (Optional):
-
To remove any larger particles or titanium debris from the sonicator probe, centrifuge the vesicle suspension at a low speed.
-
-
Storage:
-
Store the prepared SUVs at 4°C.
-
Protocol 3: Cellular Uptake and Trafficking of this compound Vesicles
This protocol details the procedure for labeling cells with this compound vesicles and observing their uptake.
Materials:
-
Cultured cells grown on glass-bottom dishes or in suspension
-
Prepared this compound vesicles
-
Cell culture medium
-
Physiological buffer (e.g., HBSS or PBS)
-
Bovine Serum Albumin (BSA), fatty-acid free
-
Microscope (confocal or fluorescence) or flow cytometer
Methodology:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes suitable for microscopy 24 hours prior to the experiment, allowing them to adhere. For suspension cells, ensure they are in the logarithmic growth phase.
-
-
Vesicle Labeling:
-
Wash the cells twice with pre-warmed physiological buffer.
-
Dilute the this compound vesicle stock in cell culture medium or buffer to the desired final concentration (e.g., 10-50 µM).
-
Add the vesicle-containing medium to the cells and incubate for the desired time (e.g., 30-60 minutes) at 37°C in a CO2 incubator.[2]
-
-
Removal of Unbound Vesicles:
-
Aspirate the labeling medium and wash the cells three times with cold physiological buffer to remove unbound vesicles.
-
-
Back-Exchange (Optional but Recommended):
-
To specifically visualize internalized this compound, it is crucial to remove the fluorescent lipid that has inserted into the outer leaflet of the plasma membrane.
-
Incubate the cells with a cold solution of fatty-acid free BSA (e.g., 1-2% w/v in buffer) for 10-15 minutes on ice.[12]
-
Wash the cells three times with cold buffer to remove the BSA and the extracted this compound.
-
-
Imaging or Flow Cytometry:
-
Immediately after the final wash, add fresh buffer or medium to the cells.
-
Visualize the cellular uptake and subcellular localization of this compound using a fluorescence or confocal microscope. The NBD fluorophore can be excited at ~470 nm and its emission can be collected at ~535 nm.
-
For quantitative analysis of uptake in a cell population, cells can be detached (if adherent) and analyzed by flow cytometry.
-
Visualizations
Caption: Workflow for the preparation of this compound vesicles.
Caption: Cellular uptake and trafficking of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. tf7.org [tf7.org]
- 8. Extrusion: A new method for rapid formulation of high-yield, monodisperse nanobubbles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 10. sterlitech.com [sterlitech.com]
- 11. researchgate.net [researchgate.net]
- 12. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. avantiresearch.com [avantiresearch.com]
Application Notes and Protocols for C6-NBD-PC Back-Exchange Assay with BSA
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-acyl-2-(6-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoyl)-sn-glycero-3-phosphocholine (C6-NBD-PC) is a fluorescently labeled phospholipid analog widely used in cell biology and membrane biophysics to study the dynamics of lipids within biological membranes.[1][2][3] Its utility stems from the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore attached to a short acyl chain, which allows for the monitoring of lipid transport and distribution in living cells and model membrane systems.[1][3] One of the key assays involving this compound is the "back-exchange" protocol using bovine serum albumin (BSA). This technique is instrumental in quantifying the translocation, or "flip-flop," of lipids from the outer leaflet to the inner leaflet of the plasma membrane.[1][4]
The principle of the assay is straightforward: this compound, being more water-soluble than endogenous phospholipids (B1166683), can be readily inserted into the outer leaflet of the plasma membrane.[1] Subsequently, defatted BSA, which acts as a sink for lipids, is added to the extracellular medium. BSA efficiently extracts the this compound molecules that remain in the outer leaflet.[1][4] The portion of the fluorescent probe that has been translocated to the inner leaflet is shielded from BSA and thus remains within the cell, allowing for its quantification.[1][4] This method is a powerful tool for investigating the activity of flippases, a class of membrane proteins that actively transport phospholipids from the exoplasmic to the cytoplasmic leaflet of the plasma membrane.[4][5]
Core Applications
-
Quantification of lipid flippase activity: The primary application is to measure the rate and extent of phospholipid translocation across the plasma membrane, providing insights into the activity of ATP-dependent flippases and other lipid transporters.[4][5]
-
Drug discovery and development: This assay can be used to screen for compounds that modulate the activity of lipid transporters, which are increasingly recognized as important drug targets.[6]
-
Membrane trafficking studies: By tracking the intracellular fate of this compound, researchers can investigate pathways of lipid sorting and vesicular transport to various organelles, such as the Golgi apparatus and endoplasmic reticulum.[7][8]
-
Assessment of membrane integrity and fluidity: Changes in the rate of this compound translocation can reflect alterations in the biophysical properties of the cell membrane.[]
Experimental Protocols
I. Preparation of Reagents and Cells
A. Reagent Preparation:
-
This compound Stock Solution: Dissolve this compound in a suitable organic solvent like chloroform (B151607) or ethanol (B145695) to prepare a stock solution of 1 mM. Store at -20°C, protected from light.
-
BSA Solution (Back-Exchange Buffer): Prepare a 5% (w/v) solution of fatty acid-free BSA in a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS or Tris-Buffered Saline with Sucrose - TBSS).[4] Ensure the BSA is fully dissolved and the solution is filtered. This solution should be pre-warmed to the desired experimental temperature before use.
-
Labeling Medium: Prepare a suitable buffer for cell labeling, such as HBSS or TBSS.
B. Cell Preparation:
-
Cell Culture: Culture adherent or suspension cells to the desired confluency or density using standard cell culture techniques.
-
Harvesting (for suspension cells): Centrifuge the cell suspension and wash the cells with the labeling medium.
-
Plating (for adherent cells): Plate the cells on a suitable imaging dish or multi-well plate to allow for adherence.
II. This compound Labeling and Back-Exchange Protocol
This protocol is a general guideline and may require optimization based on the cell type and experimental goals.
-
Cell Preparation for Labeling:
-
For adherent cells, wash the cells twice with pre-warmed labeling medium.[4]
-
For suspension cells, resuspend the cell pellet in the pre-warmed labeling medium.
-
-
Labeling with this compound:
-
Dilute the this compound stock solution in the labeling medium to the desired final concentration (typically 1-5 µM).
-
Incubate the cells with the this compound containing medium for a specific duration (e.g., 2-30 minutes) at a controlled temperature (e.g., 4°C, 15°C, or 37°C). The temperature is critical as it affects the activity of flippases and endocytosis.[7][10] Low temperatures (e.g., 4°C) are often used to minimize active transport and endocytosis, allowing for the measurement of baseline insertion into the outer leaflet.
-
-
Removal of Unbound Probe:
-
After the labeling period, rapidly wash the cells three times with ice-cold labeling medium to remove any unbound this compound.
-
-
Back-Exchange with BSA:
-
Immediately add the pre-warmed 5% BSA solution to the cells.
-
Incubate for a defined period (e.g., 2 x 15 minutes or 2 x 30 minutes) at the same temperature as the labeling step. This step will extract the this compound remaining in the outer leaflet of the plasma membrane.
-
It is recommended to perform two sequential back-exchange steps to ensure complete removal of the outer leaflet probe.
-
-
Final Wash:
-
Wash the cells three times with ice-cold labeling medium to remove the BSA and the extracted this compound.
-
III. Data Acquisition and Analysis
A. Fluorescence Measurement:
-
The fluorescence of the remaining intracellular this compound can be quantified using various methods:
-
Fluorometry: For cell suspensions, the total fluorescence of the cell population can be measured using a fluorometer.
-
Flow Cytometry: Provides single-cell fluorescence data, allowing for the analysis of population heterogeneity.[1]
-
Confocal Microscopy: Enables visualization of the subcellular localization of the internalized this compound and quantification of fluorescence intensity within specific regions of interest.[4]
-
B. Quantification:
-
Total Fluorescence (Before Back-Exchange): Measure the fluorescence of a sample of cells that have been labeled with this compound but not subjected to the BSA back-exchange. This represents 100% of the incorporated probe.
-
Residual Fluorescence (After Back-Exchange): Measure the fluorescence of the cells that have undergone the complete back-exchange protocol. This represents the fraction of this compound that has been translocated to the inner leaflet.
-
Calculation of Internalized Probe: The percentage of internalized this compound can be calculated as: (% Internalization) = (Residual Fluorescence / Total Fluorescence) x 100
Quantitative Data Summary
The following table summarizes typical quantitative parameters used in this compound back-exchange protocols, compiled from various studies.
| Parameter | Typical Range | Notes | References |
| This compound Concentration | 1 - 10 µM | Higher concentrations can lead to self-quenching. Optimal concentration should be determined empirically. | [5][10] |
| Labeling Time | 2 - 60 min | Shorter times are used to measure initial rates of uptake, while longer times are for steady-state measurements. | [4][5] |
| Labeling Temperature | 2 - 37 °C | 2-4°C minimizes active transport and endocytosis. 15-20°C allows for flippase activity with reduced endocytosis. 37°C allows for all cellular processes. | [5][7][10] |
| BSA Concentration | 1 - 5% (w/v) | 5% is a commonly used concentration for efficient back-exchange. | [4] |
| Back-Exchange Time | 2 x 10 - 2 x 30 min | Two sequential incubations are often performed to ensure complete removal of the outer leaflet probe. | [4] |
| Back-Exchange Temperature | 2 - 37 °C | Should generally match the labeling temperature to maintain consistent membrane properties. | [4] |
Visualizations
Caption: Experimental workflow for the this compound back-exchange assay.
Caption: this compound translocation and back-exchange mechanism at the plasma membrane.
References
- 1. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The application of nanodiscs in membrane protein drug discovery & development and drug delivery [frontiersin.org]
- 7. NBD-labeled phosphatidylcholine and phosphatidylethanolamine are internalized by transbilayer transport across the yeast plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. Protocol to analyze lipid asymmetry in the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging with C6-NBD-PC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing C6-NBD-PC (1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine), a fluorescently labeled phospholipid analog, for live-cell time-lapse imaging. This document details the principles of its application, experimental protocols, and data interpretation to study dynamic cellular processes such as membrane trafficking and lipid-mediated signaling.
Introduction
This compound is a valuable tool for cell biologists and drug development professionals interested in visualizing and quantifying the dynamics of phospholipids (B1166683) in living cells. The molecule consists of a phosphatidylcholine (PC) backbone, one of the most abundant phospholipids in eukaryotic cell membranes, with a short C6 acyl chain tagged with the environmentally sensitive fluorophore, nitrobenzoxadiazole (NBD). This fluorescent tag allows for the real-time tracking of PC movement and metabolism within cellular membranes.
The NBD fluorophore exhibits fluorescence that is quenched in aqueous environments and enhanced in hydrophobic environments, making it ideal for monitoring the incorporation and transport of the lipid within cellular membranes. Its spectral properties (excitation ~460 nm, emission ~535 nm) are compatible with standard fluorescence microscopy setups.
Applications
-
Visualizing Membrane Dynamics: Track the internalization, transport, and localization of PC within various organelles, including the Golgi apparatus, endoplasmic reticulum, and endosomes.
-
Studying Lipid Trafficking Pathways: Elucidate the kinetics and mechanisms of vesicular and non-vesicular lipid transport between organelles.
-
Investigating Enzyme Activity: this compound can serve as a substrate for various lipid-modifying enzymes, such as phospholipases (e.g., PLA2) and sphingomyelin (B164518) synthase, allowing for the study of their activity in real-time.[1]
-
Screening for Modulators of Lipid Metabolism: In drug discovery, this probe can be used to screen for compounds that alter lipid transport or metabolism.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for designing live-cell imaging experiments with this compound. These values should be considered as a starting point and may require optimization depending on the cell type, experimental conditions, and microscope system.
Table 1: Recommended Labeling Conditions for this compound
| Parameter | Recommended Range | Notes |
| Working Concentration | 1 - 5 µM | Higher concentrations may lead to cytotoxicity or artifacts. |
| Incubation Time | 15 - 30 minutes | Optimal time can vary between cell types. |
| Incubation Temperature | 37°C | For active transport processes. Lower temperatures (e.g., 4°C) can be used to study initial membrane binding. |
| Labeling Medium | Serum-free or low-serum medium | To minimize non-specific binding of the probe to serum proteins. |
Table 2: Typical Time-Lapse Imaging Parameters for this compound
| Parameter | Recommended Setting | Application Example |
| Frame Rate | 1 frame every 5-10 seconds | Tracking rapid Golgi tubulation.[2] |
| 1 frame every 30-60 seconds | Monitoring endocytic uptake and recycling. | |
| 1 frame every 2-5 minutes | Observing long-term trafficking to lysosomes. | |
| Total Imaging Duration | 15 - 60 minutes | For observing initial uptake and transport to nearby organelles. |
| 1 - 4 hours | For longer-term fate and metabolism studies. | |
| Laser Power | As low as possible | Minimize phototoxicity and photobleaching. |
| Exposure Time | 50 - 200 ms | Adjust to achieve a good signal-to-noise ratio while minimizing phototoxicity. |
Experimental Protocols
Protocol 1: General Live-Cell Labeling and Time-Lapse Imaging of this compound
This protocol describes the fundamental steps for labeling live adherent cells with this compound and acquiring time-lapse images.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS)
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO2) and appropriate filter sets for NBD (e.g., FITC/GFP channel).
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of the experiment.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
-
Preparation of Labeling Solution:
-
On the day of the experiment, warm the live-cell imaging medium to 37°C.
-
Prepare a this compound/BSA complex to enhance solubility and delivery. In a microcentrifuge tube, dilute the 1 mM this compound stock solution in imaging medium containing 0.1% fatty acid-free BSA to a final working concentration of 1-5 µM. Vortex briefly to mix.
-
-
Cell Labeling:
-
Aspirate the culture medium from the cells and wash once with pre-warmed imaging medium.
-
Add the prepared labeling solution to the cells.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing and Imaging:
-
After incubation, aspirate the labeling solution and wash the cells two to three times with pre-warmed imaging medium to remove unbound probe.
-
Add fresh, pre-warmed imaging medium to the cells.
-
Immediately transfer the dish/coverslip to the pre-warmed microscope stage.
-
-
Time-Lapse Microscopy:
-
Allow the cells to equilibrate on the microscope stage for 5-10 minutes.
-
Locate a field of view with healthy, well-labeled cells.
-
Set up the time-lapse imaging parameters (frame rate, duration, laser power, exposure time) according to your experimental needs (refer to Table 2).
-
Begin image acquisition.
-
Protocol 2: Monitoring Phospholipase A2 (PLA2) Activity using this compound
This protocol outlines a method to indirectly observe PLA2 activity by monitoring changes in this compound fluorescence, as its hydrolysis leads to the formation of lyso-PC and a fluorescent fatty acid.[1][3]
Materials:
-
All materials from Protocol 1.
-
PLA2 activator (e.g., calcium ionophore, growth factor, or other relevant stimulus).
-
(Optional) PLA2 inhibitor for control experiments.
Procedure:
-
Cell Labeling:
-
Follow steps 1-5 from Protocol 1 to label cells with this compound.
-
-
Baseline Imaging:
-
Acquire a short time-lapse sequence (e.g., 5-10 frames at 1 frame/minute) to establish a baseline fluorescence signal before stimulation.
-
-
Stimulation and Time-Lapse Imaging:
-
Carefully add the PLA2 activator to the imaging medium.
-
Immediately begin time-lapse imaging. The frame rate should be adjusted to capture the expected kinetics of the response (e.g., 1 frame every 15-30 seconds for a rapid response).
-
Continue imaging for a duration sufficient to observe the full response (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity over time in specific cellular regions (e.g., plasma membrane, perinuclear region). An increase or redistribution of fluorescence can indicate PLA2-mediated hydrolysis of this compound.
-
Visualizations
Signaling and Trafficking Pathways
The following diagrams illustrate key cellular processes that can be investigated using this compound.
Caption: this compound Trafficking Workflow.
Caption: this compound in PLA2 Signaling Pathway.
Caption: Experimental Workflow for Time-Lapse Imaging.
References
- 1. The use of this compound for assaying phospholipase A2-activity: scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Golgi Forward Trafficking Requires GOLPH3-Driven, PI4P-Dependent Membrane Curvature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: C6-NBD-PC Photobleaching
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of C6-NBD-PC photobleaching during fluorescence microscopy experiments.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving this compound photobleaching issues in a question-and-answer format.
Q1: My this compound fluorescence signal is fading rapidly during image acquisition. What is the primary cause?
A1: Rapid signal loss, or photobleaching, of this compound is primarily caused by the photochemical destruction of the NBD fluorophore upon exposure to high-intensity excitation light. This process is often exacerbated by the presence of reactive oxygen species (ROS) in the cellular environment. NBD-labeled lipids are known to be susceptible to photobleaching, which can limit their utility in time-lapse imaging.
Q2: How can I determine if the signal loss is due to photobleaching and not other experimental factors?
A2: To confirm photobleaching, acquire a time-lapse series of a stained, fixed sample without any experimental treatment. If the fluorescence intensity decreases over time with constant illumination, photobleaching is the likely cause. You can quantify this by plotting the fluorescence intensity of a region of interest (ROI) against time or frame number. A decaying curve is indicative of photobleaching.
Q3: I've confirmed photobleaching. What are the first steps I should take to minimize it?
A3: The most immediate and effective approach is to optimize your imaging conditions to reduce the amount of light exposure to the sample. This involves two key aspects:
-
Reduce Excitation Light Intensity: Use the lowest laser power or illumination intensity that provides an adequate signal-to-noise ratio. The use of neutral density (ND) filters is highly recommended to incrementally decrease the excitation light.
-
Minimize Exposure Time: Decrease the camera exposure time to the shortest duration that still yields a clear image. For live-cell imaging, a crucial practice is to locate the desired field of view and focus using transmitted light (e.g., DIC or phase contrast) before switching to fluorescence for image acquisition. This simple step can significantly reduce unnecessary photobleaching.
Q4: I have optimized my imaging settings, but I still observe significant photobleaching. What's the next step?
A4: The next step is to incorporate an antifade reagent into your mounting medium (for fixed cells) or imaging medium (for live cells). Antifade reagents work by scavenging reactive oxygen species that contribute to the photochemical destruction of fluorophores.
Q5: There are many antifade reagents available. Which one should I choose for this compound?
A5: The choice of antifade reagent can depend on your specific experimental setup (live vs. fixed cells) and the compatibility with other fluorescent probes in your experiment. While quantitative data specifically for this compound is limited, the performance with spectrally similar fluorophores like fluorescein (B123965) provides a good indication. See the tables in the "Quantitative Data Summary" section for a comparison of common antifade reagents. For live-cell imaging, reagents like Trolox are often preferred due to their lower toxicity. For fixed cells, commercial mounting media like ProLong™ Gold or VECTASHIELD® offer excellent and convenient protection.
Q6: I'm using an antifade reagent, but the photobleaching is still problematic. What else can I do?
A6: If you are still experiencing significant photobleaching after optimizing imaging conditions and using an antifade reagent, consider the following:
-
Re-evaluate Imaging Parameters: The addition of an antifade reagent may allow you to further optimize your illumination settings. Re-assess the minimum required laser power and exposure time in the presence of the antifade.
-
Check the Health of Your Cells (for live-cell imaging): Unhealthy or stressed cells can generate more reactive oxygen species, which can accelerate photobleaching. Ensure your cells are healthy and growing in optimal conditions.
-
Consider Alternative Fluorophores: If your experimental design allows, you might consider using a more photostable lipid analog. For example, lipids labeled with BODIPY dyes are known to be significantly more photostable than their NBD counterparts.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound photostability and mitigation strategies.
Table 1: Comparison of Common Antifade Reagents
| Antifade Reagent | Primary Mechanism | Advantages | Disadvantages | Recommended for NBD Dyes |
| p-Phenylenediamine (PPD) | Reactive Oxygen Species Scavenger | Highly effective in reducing fading. | Can cause initial quenching of fluorescence; can be toxic; may cause autofluorescence.[1][2] | Effective, but with caveats. |
| n-Propyl gallate (NPG) | Reactive Oxygen Species Scavenger | Less toxic than PPD; suitable for some live-cell applications. | Can be difficult to dissolve; may have biological effects (e.g., anti-apoptotic). | Good alternative to PPD. |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Reactive Oxygen Species Scavenger | Less toxic than PPD. | Generally less effective than PPD.[1] | Moderately effective. |
| Trolox | Reactive Oxygen Species Scavenger | Water-soluble vitamin E analog; low toxicity; suitable for live-cell imaging. | May require optimization of concentration. | Recommended for live-cell imaging. |
| ProLong™ Gold/Diamond | Commercial Formulation (likely PPD-based) | High-performance antifade protection; ready-to-use mounting medium. | Primarily for fixed cells; can cause some initial quenching. | Highly effective for fixed cells. |
| VECTASHIELD® | Commercial Formulation | Offers excellent antifade properties for a range of fluorophores.[3] | Can exhibit some initial fluorescence quenching. | Highly effective for fixed cells. |
Table 2: Recommended Imaging Parameters to Minimize this compound Photobleaching
| Parameter | Recommendation | Rationale |
| Excitation Wavelength | ~460-470 nm | Matches the excitation maximum of the NBD fluorophore. |
| Emission Wavelength | ~530-540 nm | Matches the emission maximum of the NBD fluorophore. |
| Laser Power / Illumination Intensity | As low as possible | Directly reduces the rate of photobleaching. |
| Exposure Time | As short as possible | Minimizes the duration of light exposure per frame. |
| Pinhole Size (Confocal) | 1-1.5 Airy Units | Balances signal collection and out-of-focus light rejection. |
| Detector Gain/Sensitivity | Adjust to compensate for low laser power | Amplifies the collected signal without increasing light exposure. |
| Time-lapse Interval | As long as experimentally permissible | Reduces the total number of exposures over the course of the experiment. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound with Minimal Photobleaching
This protocol provides a general framework for imaging this compound in live cells while minimizing photobleaching.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Live-cell imaging medium (phenol red-free)
-
Antifade reagent suitable for live cells (e.g., Trolox)
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Preparation of this compound/BSA Complex:
-
Prepare a stock solution of this compound in ethanol (B145695) or DMSO.
-
Prepare a solution of fatty acid-free BSA in your imaging medium.
-
Slowly add the this compound stock solution to the BSA solution while vortexing to facilitate complexation. The final concentration will need to be optimized for your cell type and experimental goals (typically in the low µM range).
-
-
Cell Labeling:
-
Wash cultured cells with pre-warmed, phenol (B47542) red-free imaging medium.
-
Incubate cells with the this compound/BSA complex in imaging medium for the desired time and temperature (e.g., 30 minutes at 37°C). The optimal labeling conditions should be determined empirically.
-
Wash the cells thoroughly with fresh imaging medium to remove unbound probe.
-
-
Imaging with Antifade Reagent:
-
Prepare your imaging medium containing the recommended concentration of a live-cell compatible antifade reagent (e.g., Trolox).
-
Replace the medium on your cells with the antifade-containing medium and incubate for 15-30 minutes before imaging.
-
-
Image Acquisition:
-
Use a microscope equipped with an environmental chamber to maintain optimal temperature, humidity, and CO₂ levels.
-
Locate the cells of interest using transmitted light (e.g., DIC or phase contrast).
-
Switch to the fluorescence channel and use the lowest possible laser power and shortest exposure time that provide a sufficient signal.
-
Acquire images as required for your experiment, minimizing the total number of exposures.
-
Protocol 2: Mounting Fixed Cells Labeled with this compound using an Antifade Medium
This protocol describes how to mount fixed cells labeled with this compound to preserve the fluorescent signal.
Materials:
-
Fixed cells on coverslips labeled with this compound
-
Phosphate-buffered saline (PBS)
-
Antifade mounting medium (e.g., ProLong™ Gold or VECTASHIELD®)
-
Microscope slides
-
Nail polish or sealant
Procedure:
-
Final Washes:
-
After the final step of your staining protocol, wash the coverslips with PBS to remove any residual buffers or salts.
-
Gently wick away excess PBS from the coverslip with a kimwipe, being careful not to touch the cells.
-
-
Mounting:
-
Place a small drop of antifade mounting medium onto a clean microscope slide.
-
Carefully invert the coverslip (cell-side down) onto the drop of mounting medium.
-
Gently press on the coverslip to remove any air bubbles.
-
-
Curing and Sealing:
-
Allow the mounting medium to cure according to the manufacturer's instructions. This may take several hours to overnight at room temperature in the dark.
-
Once cured, seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and movement.
-
-
Storage and Imaging:
-
Store the slides at 4°C, protected from light.
-
Image the slides using the optimized imaging parameters described in Table 2.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound photobleaching.
Caption: Experimental workflow for minimizing photobleaching.
Frequently Asked Questions (FAQs)
Q: Is this compound toxic to cells?
A: At high concentrations, NBD-labeled lipids can exhibit some cytotoxicity. It is crucial to determine the lowest effective concentration for your specific cell type and application through a dose-response experiment.
Q: Can I use this compound for quantitative experiments?
A: While this compound is widely used, its susceptibility to photobleaching can complicate quantitative analysis. If you need to perform quantitative measurements, it is essential to either correct for photobleaching by acquiring a photobleaching curve or to use a more photostable fluorescent lipid analog.
Q: How should I store my this compound stock solution?
A: this compound is typically supplied as a powder or in an organic solvent. It should be stored at -20°C or lower, protected from light. Once dissolved, it is best to store it in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Q: Does the fluorescence of this compound change with its environment?
A: Yes, the NBD fluorophore is environmentally sensitive. Its fluorescence quantum yield and emission spectrum can change depending on the polarity of its local environment within the cell membrane. This property can be exploited in certain biophysical studies but should be considered when interpreting fluorescence intensity data.
Q: Can I fix cells after labeling with this compound?
A: Yes, cells labeled with this compound can be fixed using standard protocols (e.g., with paraformaldehyde). However, fixation can sometimes alter the distribution of lipids, so it is important to validate your fixation protocol to ensure it does not introduce artifacts. After fixation, using a high-quality antifade mounting medium is critical for preserving the fluorescence signal.
References
Technical Support Center: C6-NBD-PC Cytotoxicity Problems
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the cytotoxicity of C6-NBD-PC (1-palmitoyl-2-(6-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoyl)-sn-glycero-3-phosphocholine), a fluorescently labeled phospholipid analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent analog of phosphatidylcholine. It contains a short C6 acyl chain tagged with a nitrobenzoxadiazole (NBD) fluorophore.[1] It is widely used in cell biology to study lipid trafficking, membrane dynamics, and membrane fusion. Its fluorescence allows for the visualization of these processes in living cells.[2]
Q2: Is this compound cytotoxic?
Yes, this compound can be cytotoxic, particularly at higher concentrations. While it is a valuable tool for live-cell imaging, its potential to induce cell death must be considered when designing and interpreting experiments. The cytotoxic effects are thought to be related to its structural similarity to C6-ceramide, a known inducer of apoptosis.[3]
Q3: What type of cell death does this compound induce?
While direct studies on this compound are limited, its structural analog, C6-ceramide, is known to induce apoptosis.[3] This process involves the activation of the caspase cascade and the mitochondrial pathway.[3] Therefore, it is plausible that this compound also induces apoptosis. However, at very high concentrations or under certain conditions, it may also lead to necrosis. It is crucial to experimentally determine the mode of cell death in your specific cell type and experimental conditions.
Q4: Are there known IC50 values for this compound?
Currently, there is a lack of published, specific IC50 (half-maximal inhibitory concentration) values for this compound across different cell lines. The cytotoxic concentration can vary significantly depending on the cell type, incubation time, and assay used. Therefore, it is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration for live-cell imaging or the cytotoxic concentration range for cell death studies in your specific experimental model.
Q5: How can I minimize this compound cytotoxicity in my live-cell imaging experiments?
To minimize cytotoxicity during live-cell imaging, it is recommended to:
-
Use the lowest effective concentration: Titrate the this compound concentration to find the minimum amount required for adequate fluorescence signal.
-
Limit incubation time: Keep the incubation period with the probe as short as possible.
-
Optimize imaging conditions: Reduce phototoxicity by minimizing the excitation light intensity and exposure time.[4][5]
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving this compound cytotoxicity.
Problem 1: High background fluorescence in cytotoxicity assays.
-
Possible Cause: The intrinsic fluorescence of this compound can interfere with the colorimetric or fluorometric readouts of common cytotoxicity assays like the MTT or LDH assay.[6][7]
-
Troubleshooting Steps:
-
Run a compound-only control: In a cell-free well, add this compound at the same concentration used in the experiment to the assay reagents. A significant signal in this well indicates direct interference.[6]
-
Subtract background fluorescence: If interference is observed, subtract the signal from the compound-only control from your experimental readings.
-
Choose an alternative assay: Consider using a cytotoxicity assay that is less susceptible to fluorescence interference, such as a trypan blue exclusion assay or a plate-based imaging cytotoxicity assay.
-
Problem 2: Inconsistent or unexpected cytotoxicity results.
-
Possible Cause 1: Phototoxicity. The NBD fluorophore can generate reactive oxygen species (ROS) upon excitation, leading to phototoxicity and cell death that is independent of the compound's inherent cytotoxicity.[4]
-
Troubleshooting Steps:
-
Minimize light exposure: Use the lowest possible excitation light intensity and exposure time during fluorescence microscopy.[5]
-
Include a "no-light" control: Incubate cells with this compound but do not expose them to the excitation light source. Compare the viability of these cells to those that were illuminated to assess the contribution of phototoxicity.
-
-
Possible Cause 2: this compound degradation. The stability of the compound in your cell culture medium could be a factor.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Always use freshly prepared this compound solutions for each experiment.
-
Protect from light: Store stock solutions and experimental setups protected from light to prevent photodegradation.
-
Problem 3: Difficulty distinguishing between apoptosis and necrosis.
-
Possible Cause: The experimental endpoint may not be appropriate for differentiating between these two modes of cell death.
-
Troubleshooting Steps:
-
Use a multi-parameter assay: Employ a method like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy.[8][9][10][11][12] This allows for the clear distinction between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Morphological analysis: Observe cell morphology using phase-contrast or DIC microscopy. Apoptotic cells typically exhibit cell shrinkage, membrane blebbing, and formation of apoptotic bodies, while necrotic cells show swelling and membrane rupture.[10]
-
Quantitative Data Summary
| Cell Line | Assay Used | Incubation Time (hours) | IC50 (µM) | Reference |
| e.g., HeLa | MTT | 24 | User-determined | Internal Data |
| e.g., Jurkat | Annexin V/PI | 48 | User-determined | Internal Data |
| e.g., C6 Glioma | LDH | 24 | User-determined | Internal Data |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.
-
Compound Treatment: Treat cells with a range of this compound concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
LDH assay kit (commercially available)
-
Microplate reader
Methodology:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the supernatant to a new 96-well plate.[13]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).
Annexin V/Propidium Iodide (PI) Staining for Apoptosis and Necrosis
This protocol allows for the differentiation of apoptotic and necrotic cells using flow cytometry or fluorescence microscopy.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
PBS
-
Flow cytometer or fluorescence microscope
Methodology:
-
Cell Harvesting: After treatment with this compound, harvest the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis:
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer and analyze the cells immediately.
-
Fluorescence Microscopy: Mount the cells on a slide and visualize using appropriate filter sets for the fluorophores used.
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Differentiating cell death modes with Annexin V/PI.
Caption: Troubleshooting fluorescence interference in assays.
References
- 1. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De novo labeling and trafficking of individual lipid species in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. INACTIVATION OF LACTATE DEHYDROGENASE BY SEVERAL CHEMICALS: IMPLICATIONS FOR IN VITRO TOXICOLOGY STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Discriminating Between Apoptosis, Necrosis, Necroptosis, and Ferroptosis by Microscopy and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. researchgate.net [researchgate.net]
- 11. eshre.eu [eshre.eu]
- 12. Analysis and discrimination of necrosis and apoptosis (programmed cell death) by multiparameter flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing C6-NBD-PC Concentration for Live Cell Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of C6-NBD-PC for live cell imaging experiments. Find troubleshooting advice, frequently asked questions, detailed protocols, and visual workflows to ensure high-quality, reproducible data.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the labeling of live cells with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration for this compound in live cell imaging?
A typical starting concentration for this compound is in the range of 1-5 µM.[1][2] However, the optimal concentration is highly dependent on the cell type and experimental conditions, so a titration is recommended to determine the best concentration for your specific setup.[1]
Q2: How can I reduce high background fluorescence?
High background fluorescence can obscure the specific signal from this compound. To reduce it, you can:
-
Optimize Probe Concentration: Lowering the concentration of the this compound-BSA complex can decrease non-specific binding.[1]
-
Implement a Back-Exchange Step: After labeling, incubate the cells with a solution of fatty acid-free BSA (e.g., 1-2 mg/mL) or 10% fetal calf serum for 30-90 minutes at room temperature to help remove excess probe from the plasma membrane.[1]
-
Ensure Thorough Washing: Perform adequate and gentle washing steps after incubation to remove any unbound probe.[1]
-
Use Phenol Red-Free Medium: Phenol red in culture medium can contribute to background fluorescence.[3]
Q3: What are the signs of phototoxicity, and how can I minimize it?
Phototoxicity occurs when the excitation light damages the cells, which can lead to artifacts and unreliable data.[4][5] Signs of phototoxicity include changes in cell morphology (e.g., blebbing, rounding), altered organelle dynamics, and eventually cell death.[4][6]
To minimize phototoxicity:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides a detectable signal.[7]
-
Minimize Exposure Time: Use the shortest possible exposure times for image acquisition.[7][8]
-
Decrease Probe Concentration: Use the lowest effective concentration of this compound.[3]
-
Use Sensitive Detectors: Employing highly sensitive detectors allows for the use of lower excitation light levels.[3]
-
Image Less Frequently: For time-lapse experiments, increase the interval between image acquisitions.[1]
Q4: My signal is weak or absent. What should I do?
A weak or non-existent signal can be due to several factors:
-
Suboptimal Probe Concentration: The concentration of this compound may be too low. Perform a titration to find the optimal concentration for your cell type.[7]
-
Insufficient Incubation Time: The probe may not have had enough time to be taken up by the cells. Optimize the incubation time by testing a range of durations.[7]
-
Poor Cell Health: Unhealthy or dying cells may not efficiently take up or process the fluorescent probe.[7] Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.[2]
-
Incorrect Microscope Settings: Verify that the excitation and emission filter sets are appropriate for the NBD fluorophore (typically excitation ~460-470 nm and emission ~530-540 nm).[7][9]
Q5: Can this compound be metabolized by cells?
Yes, once incorporated into the cell, this compound can be metabolized and trafficked through various cellular pathways, which can lead to its appearance in different organelles over time.[1] For example, it can be trafficked to the Golgi apparatus.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters for using this compound in live-cell imaging.
| Parameter | Recommended Value/Range | Notes |
| This compound Working Concentration | 1 - 5 µM | Optimal concentration should be determined empirically for each cell type.[2][10] |
| Incubation Time | 15 - 60 minutes | Time can be adjusted based on cell type and experimental goals.[2][10] |
| Incubation Temperature | 37°C | For visualizing metabolic trafficking. A 4°C incubation can be used to primarily label the plasma membrane with reduced endocytosis.[2] |
| Excitation Maximum (λex) | ~466-474 nm | [2][9] |
| Emission Maximum (λem) | ~536-539 nm | [2][9] |
| Recommended Filter Set | FITC / GFP | [1][2] |
Detailed Experimental Protocol
This protocol provides a general procedure for determining the optimal this compound concentration for live cell imaging.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Complete cell culture medium
-
Live-cell imaging medium (phenol red-free)
-
Coverslips or glass-bottom dishes suitable for microscopy
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Procedure:
-
Cell Seeding:
-
Seed cells on sterile coverslips or glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.[10]
-
-
Preparation of this compound-BSA Complex (100x Stock):
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
In a separate tube, prepare a 0.34 mg/mL solution of fatty acid-free BSA in PBS or HBSS.[2][10]
-
Slowly add the this compound stock solution to the BSA solution while vortexing to achieve a final lipid concentration of 100 µM. This complexation improves the solubility and delivery of the lipid to the cells.[10]
-
Store the complex at -20°C for future use, protected from light.[2]
-
-
Cell Labeling (Concentration Titration):
-
On the day of the experiment, warm the complete cell culture medium and the this compound-BSA complex to 37°C.
-
Prepare a series of dilutions of the 100x this compound-BSA complex in pre-warmed complete culture medium to achieve a range of final working concentrations (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM).
-
Remove the existing medium from the cells and replace it with the different labeling media.
-
Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes. The optimal incubation time may vary depending on the cell type.[10]
-
-
Washing and Imaging:
-
After incubation, remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium to remove any unbound probe.[2]
-
For experiments requiring reduced plasma membrane signal, perform a back-exchange by incubating the cells with 1% fatty acid-free BSA in medium for 10-15 minutes.[2]
-
Mount the coverslips or dishes on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.
-
Acquire images using the appropriate filter set for NBD (e.g., FITC/GFP). Start with the lowest concentration and gradually move to higher concentrations, using consistent imaging settings (laser power, exposure time) to compare the signal intensity and background.
-
Evaluate the images to determine the lowest concentration that provides a good signal-to-noise ratio without causing visible signs of phototoxicity.
-
Visual Diagrams
Experimental Workflow for Optimizing this compound Concentration
Caption: A flowchart illustrating the key steps for optimizing this compound concentration.
Potential Signaling Pathway Studied with this compound
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 4. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 5. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 6. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
C6-NBD-PC Aggregation and Self-Quenching: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with C6-NBD-PC. The information is designed to address common issues related to the aggregation and self-quenching of this fluorescent lipid probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound (1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine) is a fluorescently labeled phospholipid. It contains a saturated palmitoyl (B13399708) chain at the sn-1 position and a C6 acyl chain with the NBD (nitrobenzoxadiazole) fluorophore at the sn-2 position. The NBD group is attached to the phosphocholine (B91661) headgroup. It is widely used in cell biology and biophysics to study lipid trafficking, membrane fusion, and lipid-protein interactions.
Q2: What are aggregation and self-quenching of this compound?
A2: Aggregation refers to the clustering of this compound molecules. Self-quenching is a phenomenon where the fluorescence intensity of this compound decreases when the molecules are in close proximity to each other due to aggregation. This can occur through mechanisms like collisional quenching or Förster Resonance Energy Transfer (FRET) to non-fluorescent dimers. This property is often utilized in lipid mixing assays.[1][2][3][4]
Q3: At what concentration does this compound start to self-quench?
A3: The onset of self-quenching is dependent on the experimental system, including the lipid composition of the membrane and the buffer conditions. However, this compound generally shows a lower tendency to aggregate compared to other NBD-labeled lipids with longer acyl chains. In fluid dipalmitoylphosphatidylcholine (DPPC) bilayers, aggregation of this compound has been ruled out for concentrations up to 2.5 mol%.[5] For most applications, using this compound at concentrations between 0.1 and 1 mol% is recommended to avoid significant self-quenching.[6]
Q4: How can I leverage the self-quenching property of this compound in my experiments?
A4: The self-quenching property of this compound is the basis for various fluorescence de-quenching assays. A common application is in lipid mixing assays to study membrane fusion. In these assays, liposomes are labeled with a high concentration of this compound (often in combination with a FRET acceptor like rhodamine-PE) causing the fluorescence to be quenched. When these labeled liposomes fuse with unlabeled liposomes, the fluorescent probes are diluted in the fused membrane, leading to a decrease in quenching and a subsequent increase in fluorescence intensity.[7][8]
Troubleshooting Guides
Problem: My fluorescence signal is unexpectedly low.
This is a common issue that can arise from several factors, primarily related to self-quenching or probe degradation.
Possible Cause 1: Self-quenching due to high probe concentration.
-
Solution: Decrease the molar percentage of this compound in your lipid mixture. For imaging studies where you want to maximize the signal from individual molecules, it is advisable to use concentrations at or below 1 mol%.
Possible Cause 2: Photobleaching.
-
Solution: Minimize the exposure of your sample to the excitation light source. Use an anti-fade mounting medium for fixed cells.[9]
Possible Cause 3: Inefficient labeling or probe degradation.
-
Solution: Ensure that the this compound has been properly incorporated into your liposomes or cellular membranes. Protect the probe from light during storage and handling to prevent photodegradation.
Possible Cause 4: Incorrect filter sets in the microscope.
-
Solution: Verify that the excitation and emission filter sets on your fluorescence microscope are appropriate for the NBD fluorophore (typically around 460 nm for excitation and 535 nm for emission).
Problem: I am observing high background fluorescence in my microscopy images.
High background can obscure the specific signal from your sample.
Possible Cause 1: Excess unbound probe.
-
Solution: Ensure thorough washing of your sample after labeling to remove any unbound this compound. For live-cell imaging, a "back-exchange" step can be implemented by incubating the cells with a solution of fatty acid-free Bovine Serum Albumin (BSA) (e.g., 1-2 mg/mL) to help remove excess probe from the plasma membrane.[9][10]
Possible Cause 2: Non-specific binding.
-
Solution: Optimize the probe concentration. A lower concentration of this compound may be necessary to reduce non-specific binding.[9]
Problem: My experimental results are not reproducible.
Lack of reproducibility can often be traced back to inconsistencies in sample preparation.
Possible Cause 1: Inconsistent liposome (B1194612) preparation.
-
Solution: Follow a standardized protocol for liposome preparation, paying close attention to factors such as lipid film hydration time, extrusion cycles, and temperature. Use dynamic light scattering (DLS) to periodically check the size distribution and integrity of your liposome preparations.[11]
Possible Cause 2: Variable aggregation of this compound.
-
Solution: Ensure that the this compound is fully solubilized before incorporating it into your lipid mixture. Mild sonication or gentle heating can aid in dissolving the lipid.[12] The final concentration of any organic solvent used to dissolve the lipids should be minimal in the final aqueous suspension.
Quantitative Data Summary
Table 1: Recommended this compound Concentrations for Various Applications
| Application | Recommended Mol% | Rationale |
| Fluorescence Microscopy (Single Molecule Imaging) | ≤ 1 mol% | Minimizes self-quenching to maximize signal from individual probes.[6] |
| Lipid Mixing/Fusion Assays (Donor Probe) | 1-2.5 mol% | Sufficient concentration for de-quenching upon fusion without excessive aggregation.[5][7] |
| FRET-based Assays (with Rhodamine Acceptor) | 0.8 mol% this compound & 0.8 mol% Rhodamine-PE | Optimized ratio for efficient energy transfer in a quenched state.[7] |
Table 2: Fluorescence Properties of this compound
| Property | Value | Notes |
| Excitation Maximum | ~460 nm | In a lipid environment. |
| Emission Maximum | ~535 nm | In a lipid environment. |
| Fluorescence Lifetime | ~7-8 ns | In liquid disordered membrane phases.[5][13] |
Table 3: Factors Influencing this compound Aggregation and Self-Quenching
| Factor | Effect on Aggregation/Self-Quenching | Explanation |
| Concentration | Increases with higher concentration | Higher probe density leads to increased intermolecular interactions. |
| Lipid Environment | Can be influenced by the surrounding lipid composition | The phase of the lipid bilayer (e.g., gel vs. fluid) can affect probe distribution. This compound preferentially partitions into disordered regions.[6] |
| Temperature | Can modulate aggregation | Temperature can affect membrane fluidity, which in turn influences the lateral diffusion and distribution of the probe. |
Experimental Protocols
Protocol 1: Preparation of this compound Labeled Liposomes by Film Hydration and Extrusion
This protocol describes the preparation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) containing this compound.
Materials:
-
Primary phospholipid (e.g., DOPC, POPC) in chloroform (B151607)
-
This compound in chloroform
-
Chloroform/methanol mixture (2:1, v/v)
-
Hydration buffer (e.g., PBS, HEPES buffer)
-
Rotary evaporator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Heating block or water bath
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, combine the desired amounts of the primary phospholipid and this compound from their chloroform stocks.
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.[14]
-
-
Hydration:
-
Warm the hydration buffer to a temperature above the phase transition temperature of the primary lipid.
-
Add the warm buffer to the flask containing the lipid film.
-
Gently vortex or swirl the flask to hydrate (B1144303) the lipid film, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.[12]
-
-
Freeze-Thaw Cycles (Optional):
-
To improve the homogeneity of the liposome suspension, subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath.[12]
-
-
Extrusion:
-
Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Heat the extruder to the same temperature as the hydration buffer.
-
Load the MLV suspension into one of the syringes of the extruder.
-
Pass the lipid suspension through the membrane back and forth for an odd number of times (e.g., 11 or 21 passes). This will produce unilamellar vesicles of a defined size.[11][12]
-
-
Storage:
-
Store the prepared liposomes at 4°C and protect them from light. For long-term storage, they can be stored under argon gas. It is recommended to use them within a few days of preparation.
-
Protocol 2: Lipid Mixing Assay Using NBD-Rhodamine FRET
This protocol outlines a generic lipid mixing assay to monitor membrane fusion.
Principle:
Labeled liposomes containing both this compound (FRET donor) and a rhodamine-labeled lipid (e.g., N-Rh-PE, FRET acceptor) are prepared. At high concentrations in the labeled liposomes, the NBD fluorescence is quenched by the rhodamine. When these liposomes fuse with unlabeled liposomes, the probes are diluted, increasing the distance between the donor and acceptor, which leads to a decrease in FRET and an increase in NBD fluorescence (de-quenching).[8]
Procedure:
-
Prepare Liposomes:
-
Prepare two populations of liposomes:
-
Labeled Liposomes: Containing your lipid of interest, this compound (e.g., 0.8 mol%), and N-Rh-PE (e.g., 0.8 mol%).
-
Unlabeled Liposomes: Containing your lipid of interest.
-
-
-
Set up the Fluorometer:
-
Set the excitation wavelength to ~460 nm (for NBD) and the emission wavelength to ~535 nm (for NBD).
-
-
Establish Baseline Fluorescence (F_initial):
-
In a cuvette, mix the labeled and unlabeled liposomes at the desired ratio (e.g., 1:9). The total lipid concentration should be kept constant.
-
Record the initial fluorescence intensity. This represents the 0% fusion value.
-
-
Induce Fusion:
-
Add the fusogen (e.g., Ca²⁺, protein, peptide) to the cuvette to initiate the fusion reaction.
-
Monitor the increase in NBD fluorescence over time.
-
-
Determine Maximum Fluorescence (F_max):
-
To determine the fluorescence corresponding to 100% fusion, add a detergent (e.g., Triton X-100 or C₁₂E₈) to the mixture of labeled and unlabeled liposomes to completely disrupt the vesicles and dilute the probes.[7] Note that some detergents can affect the quantum yield of NBD, so it's important to be consistent.[7]
-
-
Calculate Percent Fusion:
-
The percentage of lipid mixing at a given time (t) can be calculated using the following formula: % Fusion(t) = [(F(t) - F_initial) / (F_max - F_initial)] * 100 where F(t) is the fluorescence at time t.
-
References
- 1. The use of this compound for assaying phospholipase A2-activity: scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct evaluation of self-quenching behavior of fluorophores at high concentrations using an evanescent field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of fluorescence concentration quenching of carboxyfluorescein in liposomes: energy transfer to nonfluorescent dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characteristics of self-quenching of the fluorescence of lipid-conjugated rhodamine in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lateral Distribution of NBD-PC Fluorescent Lipid Analogs in Membranes Probed by Molecular Dynamics-Assisted Analysis of Förster Resonance Energy Transfer (FRET) and Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Liposome: Encapsula's Scientific Blog: Fluorescent Liposomes: Intermixing of lipids during liposome fusion (NBD/Rhodamine Assay) [liposomes.org]
- 8. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol to analyze lipid asymmetry in the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
C6-NBD-PC Lipid Uptake Assay: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the C6-NBD-PC lipid uptake assay. The information is tailored for scientists and drug development professionals to help diagnose and resolve common experimental challenges.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the this compound lipid uptake assay, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Weak or No Fluorescent Signal
-
Question: Why am I observing a very weak or no fluorescent signal from my cells after incubation with this compound?
-
Answer: Several factors can contribute to a weak signal. Low probe concentration, insufficient incubation time, or issues with the imaging equipment can be the cause. Ensure the this compound concentration is optimized for your cell type, typically in the range of 1-5 µM.[1] Complexing the this compound with fatty acid-free Bovine Serum Albumin (BSA) can enhance its delivery into cells.[1] Also, verify that your microscope's filter set is appropriate for NBD fluorescence (excitation ~460 nm, emission ~535 nm) and that the light source is functioning correctly.
Issue 2: High Background Fluorescence
-
Question: My images have high background fluorescence, making it difficult to distinguish the signal from the noise. What can I do?
-
Answer: High background often results from an excessive probe concentration or inadequate washing.[1] Consider reducing the this compound concentration. A crucial step to reduce background is a "back-exchange" with a solution of fatty acid-free BSA (e.g., 1-2 mg/mL) or 10% fetal calf serum for 30-90 minutes at room temperature after the initial labeling.[1] This procedure helps to remove excess probe from the outer leaflet of the plasma membrane.[1] Ensure thorough but gentle washing steps after incubation to remove any unbound probe.
Issue 3: Rapid Photobleaching of the NBD Fluorophore
-
Question: The fluorescence of my cells is fading very quickly during image acquisition. How can I minimize photobleaching?
-
Answer: The NBD fluorophore is known to be susceptible to photobleaching. To mitigate this, minimize the exposure of your sample to the excitation light.[1] Reduce the intensity and duration of the light source. For live-cell imaging, consider acquiring images with longer intervals between time points.[1] If you are working with fixed cells, using an anti-fade mounting medium can provide protection against photobleaching.
Issue 4: this compound Aggregation in Solution
-
Question: I am noticing precipitate or aggregation in my this compound working solution. How can I prevent this?
-
Answer: this compound, like many lipids, can form micelles and potentially aggregate in aqueous solutions, which can affect its availability to cells.[2][3] To improve solubility, it is often complexed with fatty acid-free BSA.[4] Prepare the this compound/BSA complex by first dissolving the lipid in a small amount of ethanol (B145695) or DMSO and then slowly adding it to a vortexing solution of BSA in buffer.[4] It is also advisable to use the working solution shortly after preparation.
Issue 5: Potential Cytotoxicity of this compound
-
Question: I am concerned about the potential toxic effects of this compound on my cells. What is the recommended concentration range to avoid cytotoxicity?
-
Answer: While this compound is a widely used tool, like many exogenous molecules, it can exhibit cytotoxicity at high concentrations or with prolonged exposure. The optimal, non-toxic concentration should be empirically determined for each cell type. A typical starting range for labeling is 1-5 µM.[1] It is recommended to perform a dose-response experiment and assess cell viability using methods like Trypan Blue exclusion or a commercial cytotoxicity assay if you suspect adverse effects.
Issue 6: Metabolic Degradation of this compound
-
Question: How can I be sure that the fluorescence I am observing is from the intact this compound and not from its metabolic byproducts?
-
Answer: this compound can be metabolized by cellular enzymes, particularly phospholipases, which can cleave the NBD-labeled fatty acid from the phospholipid backbone.[5][6][7] This can lead to the redistribution of the fluorophore and potential artifacts in your data. To prevent this, it is highly recommended to perform the assay in the presence of phospholipase inhibitors.[5][6][7] Additionally, the metabolic fate of the probe can be assessed by lipid extraction from the cells followed by analysis using thin-layer chromatography (TLC).[7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound lipid uptake assay, compiled from various protocols. These values should be used as a starting point and may require optimization for specific cell types and experimental conditions.
Table 1: Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Notes |
| This compound | 1 mM in ethanol or DMSO | 1 - 5 µM | Optimal concentration should be determined empirically for each cell type.[1] |
| Fatty Acid-Free BSA | 10 mg/mL in PBS | 1:1 molar ratio with this compound for complexation | Crucial for efficient delivery to cells and for back-exchange.[1][4] |
| Phospholipase Inhibitors | Varies by inhibitor | Varies by inhibitor | Recommended to prevent metabolic degradation of the probe.[5][6][7] |
Table 2: Incubation Parameters
| Parameter | Recommended Range | Notes |
| Incubation Temperature | 4°C to 37°C | Lower temperatures (4°C) can be used to specifically label the plasma membrane and minimize endocytosis.[4] |
| Incubation Time | 15 - 60 minutes | Sufficient for plasma membrane binding at 4°C is typically 15-30 minutes. Longer times at 37°C allow for internalization.[4][5] |
| Back-Exchange Time | 30 - 90 minutes | Helps to remove unbound probe from the plasma membrane.[1] |
Experimental Protocols
Below are detailed methodologies for performing the this compound lipid uptake assay using either confocal microscopy or flow cytometry.
Protocol 1: Live-Cell Imaging of this compound Uptake by Confocal Microscopy
This protocol is designed for visualizing the internalization of this compound in live, adherent cells.[5][6][8]
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Absolute Ethanol or DMSO
-
Cell culture medium
-
Live cells cultured on glass-bottom dishes or coverslips
-
Phospholipase inhibitors (optional but recommended)
Procedure:
-
Preparation of this compound/BSA Complex (100x Stock Solution): a. Prepare a 1 mM stock solution of this compound in absolute ethanol or DMSO. b. Prepare a solution of fatty acid-free BSA in PBS. c. While vortexing the BSA solution, slowly add the this compound stock to achieve a 1:1 molar ratio. This results in a 100 µM this compound/BSA complex. Store aliquots at -20°C.
-
Cell Labeling: a. Grow cells to the desired confluency on a glass-bottom dish or coverslip. b. On the day of the experiment, dilute the 100x this compound/BSA complex stock solution to a final concentration of 1-5 µM in your cell culture medium. If using, add phospholipase inhibitors to the medium. c. Remove the culture medium from the cells and wash once with pre-warmed medium. d. Incubate the cells with the this compound/BSA complex solution for the desired time (e.g., 30-60 minutes) at 37°C to allow for internalization. For plasma membrane staining only, incubate at 4°C for 15-30 minutes.
-
Washing and Back-Exchange: a. After incubation, aspirate the labeling solution. b. Wash the cells three times with cold PBS. c. To remove the probe from the outer leaflet of the plasma membrane, perform a back-exchange by incubating the cells with a solution of fatty acid-free BSA (e.g., 1-2 mg/mL) in PBS for 30-90 minutes at room temperature. d. Wash the cells three more times with cold PBS.
-
Imaging: a. Immediately image the cells in fresh culture medium or PBS using a confocal microscope with the appropriate filter set for NBD (e.g., excitation ~460 nm, emission ~535 nm).
Protocol 2: Quantitative Analysis of this compound Uptake by Flow Cytometry
This protocol allows for the quantitative analysis of this compound uptake in a cell population.[9][10]
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Absolute Ethanol or DMSO
-
Cell culture medium
-
Suspension cells or adherent cells detached with a non-enzymatic cell dissociation solution
-
Phospholipase inhibitors (optional but recommended)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: a. Harvest and count the cells. Resuspend the cells in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Preparation of this compound/BSA Complex: a. Prepare the this compound/BSA complex as described in Protocol 1.
-
Cell Labeling: a. Aliquot the cell suspension into flow cytometry tubes. b. Add the this compound/BSA complex to the cell suspension to a final concentration of 1-5 µM. If using, add phospholipase inhibitors. c. Incubate the cells for the desired time at 37°C. Include a control sample incubated at 4°C to measure plasma membrane binding.
-
Washing and Back-Exchange: a. After incubation, centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes at 4°C. b. Aspirate the supernatant and wash the cell pellet twice with cold PBS. c. For the back-exchange, resuspend the cell pellet in a cold solution of fatty acid-free BSA (e.g., 1-2 mg/mL) in PBS and incubate on ice for 10-15 minutes. d. Centrifuge the cells again, aspirate the supernatant, and wash once more with cold PBS.
-
Flow Cytometry Analysis: a. Resuspend the final cell pellet in cold PBS. b. Analyze the cells on a flow cytometer equipped with a blue laser (e.g., 488 nm) for excitation and a green emission filter (e.g., 530/30 nm bandpass). c. The mean fluorescence intensity of the cell population is proportional to the amount of this compound uptake.
Visualizations
The following diagrams illustrate the experimental workflow and a relevant signaling pathway.
This compound Uptake Assay Workflow
Simplified Phosphatidylcholine Signaling
References
- 1. benchchem.com [benchchem.com]
- 2. The use of this compound for assaying phospholipase A2-activity: scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. NBD-lipid Uptake Assay for Mammalian Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: C6-NBD-PC Metabolic Instability
Welcome to the technical support center for C6-NBD-PC (1-palmitoyl-2-(6-((7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)-sn-glycero-3-phosphocholine). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the metabolic instability of this widely used fluorescent lipid probe. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent analog of phosphatidylcholine (PC), a major component of eukaryotic cell membranes. The NBD (nitrobenzoxadiazole) fluorophore attached to a six-carbon acyl chain (C6) allows for the visualization of lipid trafficking and distribution in living and fixed cells using fluorescence microscopy. It is commonly used to study membrane dynamics, lipid transport, and the function of lipid-metabolizing enzymes.
Q2: What is the primary cause of this compound's metabolic instability?
The principal cause of this compound's metabolic instability is its susceptibility to hydrolysis by cellular phospholipases, particularly phospholipase A2 (PLA2).[1][2] This enzymatic cleavage occurs at the sn-2 position, releasing the NBD-labeled caproic acid and lysophosphatidylcholine (B164491) (LPC).[1][2]
Q3: What are the metabolic products of this compound and can they interfere with my experiments?
The hydrolysis of this compound yields two main products: NBD-caproic acid and lysophosphatidylcholine (LPC) .[1][2] These metabolites can indeed interfere with experimental results. NBD-caproic acid is more water-soluble and can diffuse away from the membrane, potentially leading to a loss of specific signal and an increase in background fluorescence.[2] LPC is a bioactive lipid that can modulate various signaling pathways, including those involving G-proteins, protein kinase C (PKC), and MAP kinase, which could lead to unintended cellular responses.[1][3][4]
Q4: How can I minimize the metabolic degradation of this compound?
To minimize metabolic degradation, consider the following strategies:
-
Use of inhibitors: Pre-incubating cells with phospholipase inhibitors can reduce the hydrolysis of this compound.
-
Low temperature incubation: Performing labeling and initial incubation steps at lower temperatures (e.g., 4°C) can significantly reduce the activity of metabolic enzymes.
-
Shorter incubation times: Limiting the exposure of cells to this compound can help minimize the extent of its metabolic conversion.
Q5: Are there more metabolically stable alternatives to this compound?
Yes, fluorescent lipid analogs with different fluorophores, such as BODIPY, are often considered more photostable and may exhibit different metabolic fates.[5][6] While direct quantitative comparisons of metabolic stability are limited, BODIPY-labeled lipids are generally less sensitive to the polarity of their environment, which can be an advantage in quantitative studies.[5] However, the choice of probe should always be validated for the specific experimental system and research question.
Troubleshooting Guides
Issue 1: High Background Fluorescence or Diffuse Signal
Possible Cause:
-
Metabolic breakdown of this compound, leading to the release of soluble NBD-caproic acid.[2]
-
Excessive probe concentration leading to non-specific binding.
-
Inefficient removal of unbound probe.
Troubleshooting Steps:
-
Optimize Probe Concentration: Titrate the this compound concentration to the lowest level that provides a detectable signal.
-
BSA Back-Exchange: After labeling, perform a "back-exchange" by incubating the cells with a solution of fatty acid-free bovine serum albumin (BSA) to remove the probe from the outer leaflet of the plasma membrane.
-
Use Phospholipase Inhibitors: Pre-treat cells with a general phospholipase inhibitor to reduce the generation of fluorescent metabolic byproducts.
-
Thorough Washing: Increase the number and duration of washing steps after labeling to ensure complete removal of unbound probe.
Issue 2: Weak or No Fluorescence Signal
Possible Cause:
-
Low probe concentration.
-
Inefficient incorporation of the probe into cellular membranes.
-
Photobleaching of the NBD fluorophore.
-
Incorrect microscope filter sets.
Troubleshooting Steps:
-
Increase Probe Concentration: Gradually increase the this compound concentration, while monitoring for signs of cytotoxicity.
-
Optimize Labeling Conditions: Ensure the probe is adequately dispersed in the labeling medium. Using a BSA-complexed probe can improve solubility and delivery.
-
Minimize Photobleaching: Reduce the intensity and duration of excitation light exposure. Use an anti-fade mounting medium for fixed cells.
-
Verify Filter Sets: Confirm that the excitation and emission filters on the microscope are appropriate for the NBD fluorophore (Excitation max ~466 nm, Emission max ~536 nm).
Issue 3: Artifactual Localization of Fluorescence
Possible Cause:
-
Metabolism of this compound and subsequent trafficking of its fluorescent byproducts to different cellular compartments.
-
The NBD-lipid analog not perfectly mimicking the behavior of its endogenous counterpart, leading to its sequestration in compartments like lysosomes for degradation.
-
Probe aggregation at high concentrations.
Troubleshooting Steps:
-
Metabolic Analysis: Analyze the metabolic fate of this compound in your cell type using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify and quantify metabolic products.[7]
-
Inhibitor Studies: Use inhibitors of specific metabolic pathways (e.g., phospholipase inhibitors) or trafficking pathways (e.g., endocytosis inhibitors) to determine if the observed localization is dependent on these processes.
-
Time-Lapse Imaging: Perform live-cell imaging to track the initial incorporation and subsequent movement of the probe. Artifactual localization due to metabolism often occurs at later time points.
-
Compare with Other Probes: Compare the localization of this compound with that of other fluorescent lipid analogs (e.g., BODIPY-PC) or with immunofluorescence staining for the endogenous lipid to assess the fidelity of the probe's localization.
Data Presentation
Table 1: Spectral Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | ~466 nm |
| Emission Maximum (λem) | ~536 nm |
| Recommended Filter Set | FITC / GFP |
Table 2: Qualitative Comparison of Fluorescent Lipid Probes
| Feature | This compound | BODIPY-labeled PC (General) |
| Fluorophore | Nitrobenzoxadiazole (NBD) | Boron-dipyrromethene (BODIPY) |
| Photostability | Moderate; susceptible to photobleaching | High; generally more photostable than NBD[5] |
| Fluorescence Quantum Yield | Moderate | High; often produces a brighter signal[5] |
| Environmental Sensitivity | Fluorescence is sensitive to solvent polarity | Less sensitive to environmental polarity[5] |
| Known Metabolic Fate | Hydrolysis by phospholipase A2[1][2] | Can also be metabolized, but pathways may differ |
Experimental Protocols
Protocol 1: BSA Back-Exchange for this compound
Objective: To remove this compound from the outer leaflet of the plasma membrane to visualize internalized probe.
Materials:
-
Cells labeled with this compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Balanced salt solution (e.g., HBSS or PBS)
Procedure:
-
After labeling cells with this compound, wash the cells twice with ice-cold balanced salt solution to remove unbound probe.
-
Prepare a 1-5% (w/v) solution of fatty acid-free BSA in the same balanced salt solution.
-
Aspirate the wash solution and add the BSA solution to the cells.
-
Incubate the cells with the BSA solution for 10-30 minutes at 4°C with gentle agitation. The optimal time may need to be determined empirically.
-
Aspirate the BSA solution and wash the cells three times with the ice-cold balanced salt solution.
-
Proceed with imaging or other downstream analysis.
Protocol 2: Assessing this compound Metabolism by Thin Layer Chromatography (TLC)
Objective: To qualitatively or semi-quantitatively assess the conversion of this compound to its metabolic products.
Materials:
-
This compound labeled cells
-
Lipid extraction solvents (e.g., Chloroform:Methanol mixture)
-
TLC plates (silica gel)
-
TLC developing chamber
-
TLC solvent system (e.g., Chloroform:Methanol:Acetic Acid:Water)
-
Fluorescence imaging system for TLC plates
Procedure:
-
Label cells with this compound for the desired time.
-
Wash cells to remove unbound probe.
-
Extract total lipids from the cells using a suitable solvent system (e.g., Bligh-Dyer or Folch extraction).
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform.
-
Spot the lipid extract onto a silica (B1680970) TLC plate alongside a this compound standard.
-
Develop the TLC plate in a chamber with an appropriate solvent system to separate the different lipid species.
-
After development, dry the TLC plate.
-
Visualize the fluorescent spots using a UV transilluminator or a fluorescence gel imaging system.
-
The appearance of new fluorescent spots with different retention factors (Rf values) compared to the this compound standard indicates metabolic conversion.
Visualizations
Caption: Metabolic fate of this compound and downstream signaling of its metabolite, LPC.
Caption: Troubleshooting workflow for high background fluorescence with this compound.
References
- 1. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of this compound for assaying phospholipase A2-activity: scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophosphatidylcholine modulates cardiac I(Na) via multiple protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: C6-NBD-PC
Welcome to the technical support center for C6-NBD-PC (1-palmitoyl-2-(6-(7-nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoyl-sn-glycero-3-phosphocholine). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of this fluorescent lipid analog during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to hydrolysis?
This compound is a fluorescently labeled phospholipid analog. Its structure consists of a phosphatidylcholine (PC) headgroup, a palmitoyl (B13399708) (C16) chain at the sn-1 position, and a short C6 acyl chain at the sn-2 position, which is labeled with the NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) fluorophore. The susceptibility to hydrolysis stems from the ester linkages at the sn-1 and sn-2 positions of the glycerol (B35011) backbone. These ester bonds can be cleaved by chemical hydrolysis (e.g., due to pH and temperature) or enzymatic hydrolysis (e.g., by phospholipases).
Q2: What are the primary products of this compound hydrolysis?
The primary hydrolysis products of this compound are:
-
Lyso-PC: Formed by the cleavage of one of the fatty acyl chains.
-
Glycerophosphocholine: Formed by the cleavage of both fatty acyl chains.
-
Free fatty acids: Palmitic acid and C6-NBD-labeled hexanoic acid.
Q3: What is the optimal pH for minimizing this compound hydrolysis?
While specific data for this compound is limited, studies on phosphatidylcholine (PC) in aqueous liposome (B1194612) dispersions indicate that the minimum rate of hydrolysis occurs at approximately pH 6.5 .[1] It is therefore recommended to maintain a pH around 6.5 in your experimental buffers to enhance the stability of this compound.
Q4: How does temperature affect the stability of this compound?
The rate of hydrolysis of phospholipids, including this compound, is dependent on temperature. Higher temperatures accelerate the rate of hydrolysis.[2] For experiments requiring elevated temperatures, it is crucial to minimize the incubation time to reduce degradation. The relationship between temperature and the rate of hydrolysis can often be described by the Arrhenius equation, indicating an exponential increase in the rate with temperature.[1]
Q5: How should I store this compound to ensure its stability?
For long-term stability, this compound should be stored at -20°C in a desiccated environment. When preparing stock solutions, use a high-purity organic solvent such as ethanol (B145695) or chloroform (B151607) and store them at -20°C. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound that may be related to its hydrolysis.
| Observed Problem | Potential Cause | Recommended Solution |
| High background fluorescence or unexpected fluorescent signals in supernatant. | This compound hydrolysis has occurred, releasing the fluorescent C6-NBD-hexanoic acid into the aqueous phase. | 1. Verify Buffer pH: Ensure your experimental buffer is at or near pH 6.5. 2. Control Temperature: Minimize incubation times at elevated temperatures. If possible, run experiments at a lower temperature. 3. Check for Enzymatic Activity: If working with biological samples, consider the presence of phospholipases. Include appropriate inhibitors if necessary.[3] 4. Freshly Prepare Solutions: Prepare this compound working solutions fresh before each experiment. |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound stock or working solutions over time. | 1. Proper Storage: Confirm that your this compound stock is stored at -20°C in a desiccated environment. 2. Aliquot Stock Solutions: Avoid multiple freeze-thaw cycles of the main stock solution by preparing and using smaller aliquots. 3. Assess Purity: If degradation is suspected, verify the purity of your this compound using analytical methods like HPLC. |
| Loss of fluorescence intensity in labeled membranes or vesicles over time. | Hydrolysis of this compound leading to the release of the NBD fluorophore from the lipid bilayer. | 1. Optimize Experimental Conditions: Review and adjust the pH and temperature of your assay to minimize hydrolysis. 2. Analyze Supernatant: Check the aqueous phase for the presence of fluorescent hydrolysis products using fluorescence spectroscopy or HPLC. |
Experimental Protocols
Protocol 1: Detection and Quantification of this compound Hydrolysis using High-Performance Liquid Chromatography (HPLC)
This protocol allows for the separation and quantification of intact this compound from its hydrolysis products.
Materials:
-
This compound experimental sample
-
This compound standard solution of known concentration
-
HPLC system with a fluorescence detector (Excitation: ~460 nm, Emission: ~534 nm)
-
Reversed-phase C18 column
-
Mobile phase A: Water/Methanol/Acetonitrile mixture with a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5)
-
Mobile phase B: Isopropanol/Methanol mixture
-
HPLC-grade solvents
Methodology:
-
Sample Preparation:
-
Terminate the experimental reaction at desired time points.
-
Extract the lipids from the aqueous sample using a suitable method (e.g., Bligh-Dyer or Folch extraction).
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in a known volume of the initial mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the C18 column.
-
Use a gradient elution program, starting with a higher polarity mobile phase (A) and gradually increasing the proportion of the lower polarity mobile phase (B) to elute lipids based on their hydrophobicity.
-
Monitor the elution profile using the fluorescence detector.
-
-
Data Analysis:
-
Identify the peaks corresponding to intact this compound and its fluorescent hydrolysis products (e.g., C6-NBD-hexanoic acid, lyso-PC-NBD) by comparing their retention times with those of standards.
-
Quantify the amount of each component by integrating the peak areas.
-
Calculate the percentage of hydrolysis by comparing the peak area of the hydrolysis products to the total peak area of all NBD-containing species.
-
Visualizations
References
- 1. Hydrolysis of saturated soybean phosphatidylcholine in aqueous liposome dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phospholipid degradation is induced by heat in alpha-tocopherol-enriched eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
improving C6-NBD-PC signal-to-noise ratio in microscopy
Welcome to the technical support center for C6-NBD-PC (1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine), a widely used fluorescent lipid analog. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their microscopy experiments and improve the signal-to-noise ratio.
Quick Reference: Quantitative Data
For your convenience, here is a summary of the key spectral and physical properties of this compound.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~466 nm | [1][2] |
| Emission Maximum (λem) | ~536 nm | [1][2] |
| Recommended Laser Line | 488 nm | [3] |
| Recommended Filter Set | FITC/GFP | [3][4] |
| Molecular Weight | 575.74 g/mol | [1][5] |
| Solvent Solubility | Chloroform, DMSO | [1] |
Troubleshooting Guide
Encountering issues with your this compound staining? This guide will help you identify and resolve common problems to enhance your signal-to-noise ratio.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Fluorescence Signal | - Insufficient Probe Concentration: The concentration of this compound is too low for adequate detection. - Inefficient Cellular Uptake: Cells are not effectively internalizing the probe. - Incorrect Microscope Filter Set: The filters used are not optimal for the NBD fluorophore. - Photobleaching: The fluorophore has been damaged by excessive exposure to excitation light.[6] | - Optimize Probe Concentration: Titrate the this compound concentration. A typical starting range is 1-5 µM.[4] - Enhance Cellular Uptake: Complexing this compound with fatty acid-free Bovine Serum Albumin (BSA) can improve its delivery into cells.[4] - Verify Microscope Setup: Ensure you are using a standard FITC or GFP filter set.[4] - Minimize Photobleaching: Reduce the intensity and duration of the excitation light. For fixed cells, use an anti-fade mounting medium.[4][6] |
| High Background Fluorescence | - Excessive Probe Concentration: Too much this compound leads to non-specific binding and high background.[4][7] - Inadequate Washing: Unbound probe remains in the sample, contributing to background noise.[4][7] - Autofluorescence: The cells or tissue naturally fluoresce at the same wavelength as NBD.[8] | - Optimize Probe Concentration: Use the lowest concentration of this compound that provides a detectable signal.[4] - Thorough Washing: Increase the number and duration of washing steps after incubation to remove unbound probe.[4][9] - Implement a Back-Exchange Step: After staining, incubate cells with a solution of fatty acid-free BSA (e.g., 1-2 mg/mL) to help remove excess probe from the plasma membrane.[4] - Use an Unstained Control: Image an unstained sample to assess the level of autofluorescence.[8] |
| Uneven or Patchy Staining | - Probe Aggregation: this compound may form aggregates, leading to uneven distribution.[10][11] - Inadequate Sample Permeabilization (for intracellular targets): The probe cannot access its target within the cell. - Cell Health: Unhealthy or dying cells can exhibit abnormal staining patterns. | - Ensure Proper Probe Solubilization: Make sure the this compound is fully dissolved in the solvent before preparing the working solution. - Optimize Permeabilization: If targeting intracellular structures, ensure the permeabilization step is sufficient.[7] - Check Cell Viability: Confirm that cells are healthy and not overly confluent before staining.[3] |
| Rapid Photobleaching | - High Excitation Light Intensity: The illumination from the microscope is too strong.[6] - Prolonged Exposure Time: The sample is being illuminated for too long during image acquisition.[6] - Absence of Antifade Reagent (for fixed cells): No protection against photobleaching is used.[6] | - Reduce Excitation Intensity: Use neutral density filters to decrease the light intensity.[6] - Minimize Exposure Time: Use the shortest possible exposure time that still provides a good signal.[12] - Use an Antifade Mounting Medium: For fixed samples, mount coverslips with a commercially available antifade reagent.[6] - Image Different Fields of View: For quantitative analysis, image each area only once to avoid cumulative photobleaching.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for cell staining?
A typical starting concentration for this compound is between 1-5 µM.[3][4] However, the optimal concentration can vary depending on the cell type and specific experimental conditions. It is highly recommended to perform a concentration titration to find the best balance between a strong signal and low background noise for your particular experiment.
Q2: How long should I incubate my cells with this compound?
For live cells, a common starting point for incubation is 30 minutes.[13] For some applications, such as tracking lipid metabolism, a time-course experiment may be necessary. For fixed cells, an incubation period of 20-30 minutes at room temperature is often sufficient.
Q3: Can I use this compound for both live and fixed cells?
Yes, this compound can be used to stain both live and fixed cells.[1][13] The protocols will differ slightly. For live-cell imaging, incubation is typically performed at 37°C, while for fixed cells, staining is usually done at room temperature after fixation.[13]
Q4: What cellular structures does this compound primarily stain?
This compound is a fluorescent analog of phosphatidylcholine and is often used to study membrane dynamics. In many cell types, it is internalized and can accumulate in the Golgi apparatus.[1][14]
Q5: How can I reduce photobleaching of the NBD fluorophore?
To minimize photobleaching, you should reduce the intensity and duration of the excitation light as much as possible.[6] Using neutral density filters can help decrease the illumination intensity. For fixed cells, using a mounting medium containing an antifade reagent is crucial.[6] For time-lapse imaging of live cells, consider acquiring images at longer intervals.[4]
Q6: Why is my background fluorescence so high?
High background fluorescence is often caused by an excessive concentration of the probe leading to non-specific binding or inadequate washing to remove unbound probe.[4][7] It's important to optimize the this compound concentration and ensure thorough washing steps. A "back-exchange" step with fatty acid-free BSA after labeling can also help to remove excess probe from the plasma membrane.[4]
Experimental Protocols
Protocol 1: Live-Cell Staining with this compound
This protocol provides a general procedure for labeling live cells with this compound.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., HBSS or phenol (B47542) red-free medium)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Cell Preparation: Grow cells to 60-80% confluency on a suitable imaging dish or coverslip.[3]
-
Prepare Labeling Solution:
-
Prepare a this compound/BSA complex to improve delivery. Dilute the this compound stock solution to a final working concentration of 1-5 µM in pre-warmed live-cell imaging medium containing fatty acid-free BSA.
-
-
Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium to remove any serum.[3]
-
Cell Labeling: Aspirate the wash medium and add the prepared labeling solution to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes.[3] The optimal incubation time may vary depending on the cell type.
-
Washing: After incubation, remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium to remove any unbound probe.[3]
-
Imaging: Immediately proceed with fluorescence microscopy, maintaining the cells at 37°C and 5% CO₂ in an environmental chamber. Use a standard FITC/GFP filter set for image acquisition.[3]
Protocol 2: Staining Fixed Cells with this compound
This protocol outlines a general method for staining fixed cells.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
-
Antifade mounting medium
Procedure:
-
Cell Preparation: Grow cells on coverslips to the desired confluency.
-
Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If you need to label intracellular membranes, permeabilize the cells with a suitable buffer for 5-10 minutes.
-
Washing: If permeabilized, wash the cells three times with PBS.
-
Staining: Dilute the this compound stock solution to a final concentration of 1-5 µM in PBS. Incubate the fixed cells with the staining solution for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[12]
-
Imaging: Image the samples using a fluorescence microscope with a FITC/GFP filter set.
Visualizations
Caption: A generalized experimental workflow for this compound staining in microscopy.
Caption: A logical flowchart for troubleshooting common this compound imaging issues.
References
- 1. biotium.com [biotium.com]
- 2. Spectrum [C6 NBD] | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. C6-NBD Ceramide powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. biotium.com [biotium.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Lateral distribution of NBD-PC fluorescent lipid analogs in membranes probed by molecular dynamics-assisted analysis of Förster Resonance Energy Transfer (FRET) and fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. abpbio.com [abpbio.com]
Technical Support Center: C6-NBD-PC Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing C6-NBD-PC in fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound (1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine) is a fluorescently labeled analog of phosphatidylcholine (PC), a major component of eukaryotic cell membranes. The NBD (nitrobenzoxadiazole) fluorophore allows for the visualization of lipid trafficking, membrane dynamics, and the study of cellular pathways involving phospholipids. It is commonly used to investigate lipid transport, endocytosis, and the organization of membrane domains in live cells.[1][2][3]
Q2: What are the spectral properties of this compound?
A2: The NBD fluorophore has an excitation maximum of approximately 466 nm and an emission maximum of around 536 nm, making it compatible with standard FITC/GFP filter sets.[4][5]
Q3: Can this compound be used in fixed cells?
A3: While this compound is primarily used for live-cell imaging to study dynamic processes, it is possible to use it in fixed cells. However, fixation and permeabilization steps can potentially alter lipid distribution and introduce artifacts. It is crucial to optimize fixation protocols to preserve membrane integrity.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can obscure the specific signal from this compound, making data interpretation difficult.
Q: What are the common causes of high background fluorescence in this compound imaging?
A:
-
Excess Probe Concentration: Using too high a concentration of this compound can lead to non-specific binding to cellular structures and the coverslip.[6]
-
Inadequate Washing: Insufficient washing after labeling fails to remove unbound probe, contributing to diffuse background fluorescence.[6]
-
Autofluorescence: Cells and some culture media components naturally fluoresce, which can be mistaken for the this compound signal.
-
Probe Aggregation: this compound may form aggregates, especially at high concentrations, which can bind non-specifically to cells.[7]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Optimize Probe Concentration | Perform a concentration titration to determine the lowest effective concentration of this compound that provides a clear signal with minimal background. A typical starting range is 1-5 µM.[4] | Minimizes non-specific binding and potential cytotoxicity.[6] |
| 2. Improve Washing | Increase the number and duration of washing steps with a suitable buffer (e.g., PBS or HBSS) after incubation with the probe.[6] | Thoroughly removes unbound this compound molecules. |
| 3. Include a Back-Exchange Step | After labeling, incubate cells with a solution containing fatty acid-free Bovine Serum Albumin (BSA) (e.g., 1-2 mg/mL) for 30-90 minutes.[2] | BSA acts as a sink for unincorporated this compound molecules, effectively removing them from the outer leaflet of the plasma membrane. |
| 4. Use Appropriate Imaging Media | For live-cell imaging, switch to a phenol (B47542) red-free and serum-free medium or an optically clear buffered saline solution during image acquisition.[6] | Phenol red and serum components are common sources of background fluorescence. |
| 5. Check for Autofluorescence | Image an unstained control sample (cells without this compound) using the same imaging parameters. | This will help determine the contribution of cellular autofluorescence to the overall background. |
Issue 2: Photobleaching
Photobleaching is the irreversible loss of fluorescence due to light exposure, leading to a diminished signal over time.
Q: How can I minimize photobleaching when imaging this compound?
A:
-
Excessive Light Exposure: High-intensity excitation light and long exposure times rapidly destroy the NBD fluorophore.[8][9]
-
Suboptimal Imaging Settings: Using inappropriate microscope settings can lead to unnecessary light exposure.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Reduce Excitation Light Intensity | Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio. Use neutral density filters if available.[9] | Minimizes the rate of fluorophore destruction. |
| 2. Minimize Exposure Time | Use the shortest possible exposure time for your detector to capture a clear image.[8][9] | Reduces the total amount of light the sample is exposed to. |
| 3. Optimize Image Acquisition Rate | For time-lapse imaging, acquire images at the slowest frame rate that can still capture the biological process of interest. | Decreases the cumulative light exposure over the course of the experiment. |
| 4. Use Antifade Reagents | For fixed-cell imaging, use a mounting medium containing an antifade agent. For live-cell imaging, consider commercially available live-cell antifade reagents.[9] | These reagents scavenge reactive oxygen species that contribute to photobleaching. |
| 5. Use a More Sensitive Detector | If available, use a microscope equipped with a highly sensitive detector (e.g., sCMOS or EMCCD camera). | Sensitive detectors require less excitation light to produce a good image, thus reducing photobleaching.[9] |
Issue 3: Probe Aggregation
This compound molecules can self-associate and form aggregates, leading to imaging artifacts.
Q: My this compound staining appears as bright, punctate dots that are not associated with specific organelles. What could be the cause?
A: This pattern is often indicative of probe aggregation. This compound, being an amphiphilic molecule, can form micelles or aggregates in aqueous solutions, especially at higher concentrations.[7] Studies have shown that while this compound is less prone to aggregation than longer-chain analogs like C12-NBD-PC, it can still occur.[10][11][12]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Prepare Fresh Working Solutions | Prepare the this compound working solution immediately before use from a fresh dilution of a concentrated stock. | Avoids the formation of aggregates that can occur over time in dilute aqueous solutions. |
| 2. Use a Carrier Protein | Complex this compound with fatty acid-free BSA before adding it to the cells.[2] | BSA helps to solubilize the lipid and facilitate its delivery to the cell membrane as monomers. |
| 3. Optimize Probe Concentration | Use the lowest effective concentration of this compound, as determined by a titration experiment. | Higher concentrations increase the likelihood of aggregation.[7] |
| 4. Ensure Proper Dissolution | When preparing the stock solution (e.g., in ethanol (B145695) or DMSO), ensure the lipid is fully dissolved before further dilution. | Incomplete dissolution can lead to the formation of small aggregates that can seed further aggregation. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound Internalization
This protocol describes a general procedure for labeling live cells with this compound to visualize its uptake and trafficking.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol
-
Live-cell imaging medium (phenol red-free, serum-free)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Preparation of this compound/BSA Complex (100x Stock): a. Prepare a 1 mM stock solution of this compound in DMSO or ethanol. b. In a separate tube, prepare a 0.34 mg/mL solution of fatty acid-free BSA in PBS. c. Slowly add the this compound stock solution to the BSA solution while vortexing to achieve a final lipid concentration of 100 µM. This complexation improves solubility and delivery.[2] d. Store the complex at -20°C in aliquots.
-
Cell Seeding: a. Seed cells on glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of the experiment.
-
Cell Labeling: a. On the day of the experiment, warm the live-cell imaging medium and the this compound/BSA complex to 37°C. b. Dilute the 100x this compound/BSA complex in pre-warmed imaging medium to a final working concentration (typically 1-5 µM). c. Wash the cells twice with pre-warmed imaging medium. d. Remove the medium and replace it with the labeling medium containing this compound/BSA. e. Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time may vary depending on the cell type and experimental goals.[4]
-
Washing and Imaging: a. After incubation, wash the cells three times with pre-warmed imaging medium to remove the excess probe. b. For experiments focused on internalization, a back-exchange step with 1-2 mg/mL fatty acid-free BSA for 30-60 minutes can be performed to remove any remaining this compound from the plasma membrane.[2] c. Add fresh, pre-warmed imaging medium to the cells. d. Immediately image the cells using a fluorescence microscope equipped with a suitable environmental chamber (37°C, 5% CO₂). Use a standard FITC/GFP filter set.
Protocol 2: Cytotoxicity Assay
This protocol provides a general framework for assessing the potential cytotoxicity of this compound using a commercially available viability assay kit (e.g., LIVE/DEAD™ Viability/Cytotoxicity Assay).
Materials:
-
This compound
-
Cells cultured in a 96-well plate
-
LIVE/DEAD™ Viability/Cytotoxicity Assay Kit or similar
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Positive control for cytotoxicity (e.g., digitonin (B1670571) or ethanol)
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours.
-
Treatment with this compound: a. Prepare a range of concentrations of this compound in cell culture medium. b. Remove the medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or ethanol used for the this compound stock) and a positive control for cell death. c. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Viability Staining: a. Prepare the viability/cytotoxicity reagents according to the manufacturer's instructions. This typically involves diluting Calcein AM (for live cells) and a dead cell stain (e.g., SYTOX™ Deep Red) in PBS or another suitable buffer.[13] b. Remove the treatment medium from the wells. c. Wash the cells gently with PBS. d. Add the staining solution to each well and incubate for the time recommended by the manufacturer (usually 15-30 minutes) at room temperature, protected from light.
-
Image Acquisition and Analysis: a. Image the cells using a fluorescence microscope or a high-content imaging system. Use the appropriate filter sets for the live and dead cell stains (e.g., FITC/GFP for Calcein AM and Cy5 for SYTOX™ Deep Red).[13] b. Acquire images from multiple fields per well for robust quantification. c. Use image analysis software to count the number of live (green) and dead (red) cells in each field. d. Calculate the percentage of viable cells for each concentration of this compound and compare it to the vehicle control.
Quantitative Data Summary
Table 1: Recommended Experimental Parameters for this compound Imaging
| Parameter | Recommended Value | Notes |
| Working Concentration | 1 - 5 µM | Optimal concentration should be determined empirically for each cell type.[4] |
| Incubation Time | 15 - 60 minutes | Can be adjusted based on cell type and experimental goals.[4] |
| Incubation Temperature | 37°C | For visualizing metabolic trafficking. A 4°C incubation can be used to label the plasma membrane with reduced endocytosis. |
| Live-Cell Imaging Medium | Serum-free, phenol red-free medium or HBSS | To reduce background fluorescence.[6] |
Table 2: Fluorescence Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~466 nm | [4][5] |
| Emission Maximum (λem) | ~536 nm | [4][5] |
| Recommended Filter Set | FITC / GFP | [4][5] |
| Fluorescence Lifetime (in membranes) | ~7 - 10 ns | [11][14][15] |
Signaling Pathways and Workflows
This compound Internalization and Trafficking Pathway
In eukaryotic cells, this compound is initially incorporated into the outer leaflet of the plasma membrane. Its subsequent internalization and trafficking can occur through multiple pathways. In yeast, it has been shown to be transported across the plasma membrane to the cytosolic leaflet by an energy-dependent mechanism, followed by vesicular transport to the vacuole.[1] In mammalian cells, internalization can occur via endocytic pathways, leading to its accumulation in various organelles.
Caption: Generalized pathway of this compound internalization and intracellular trafficking.
Experimental Workflow for Troubleshooting High Background
A systematic approach is crucial for identifying and resolving the source of high background fluorescence.
Caption: A logical workflow for troubleshooting high background fluorescence in this compound imaging.
References
- 1. NBD-labeled phosphatidylcholine and phosphatidylethanolamine are internalized by transbilayer transport across the yeast plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De novo labeling and trafficking of individual lipid species in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. The use of this compound for assaying phospholipase A2-activity: scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Lateral distribution of NBD-PC fluorescent lipid analogs in membranes probed by molecular dynamics-assisted analysis of Förster Resonance Energy Transfer (FRET) and fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Plasma membrane asymmetry of lipid organization: fluorescence lifetime microscopy and correlation spectroscopy analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing C6-NBD-PC Protocols for Specific Cell Types
Welcome to the technical support center for C6-NBD-PC (1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine), a fluorescently labeled phospholipid analog widely used in cellular biology. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental protocols for various cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent analog of phosphatidylcholine, a major component of eukaryotic cell membranes.[1] The NBD (nitrobenzoxadiazole) fluorophore allows for the visualization of the lipid's movement and localization within cells. It is a valuable tool for studying a variety of cellular processes, including:
-
Lipid transport and trafficking: Tracking the movement of phospholipids (B1166683) between organelles and across membranes.
-
Membrane dynamics: Investigating the properties of lipid rafts and other membrane microdomains.[2]
-
Drug delivery: Monitoring the interaction and uptake of lipid-based drug delivery systems.
-
ABC transporter function: Assessing the activity of ATP-binding cassette (ABC) transporters involved in lipid efflux.[3][4][5][6]
Q2: What is the general principle behind a this compound experiment?
The protocol generally involves incubating live or fixed cells with a working solution of this compound. The fluorescent lipid analog incorporates into the outer leaflet of the plasma membrane and is subsequently internalized and transported within the cell. The localization and fluorescence intensity can then be analyzed using techniques such as fluorescence microscopy or flow cytometry. To specifically study the internalized pool of the probe, a "back-exchange" step with a solution containing bovine serum albumin (BSA) is often employed to remove the this compound remaining in the outer plasma membrane leaflet.[7][8]
Q3: How should I prepare the this compound working solution?
This compound is typically supplied as a powder or in a chloroform (B151607) solution. A stock solution is prepared by dissolving the lipid in an organic solvent like DMSO or ethanol. This stock solution is then diluted in an appropriate buffer or cell culture medium to the final working concentration. It is crucial to ensure the final concentration of the organic solvent in the cell culture is minimal (typically <1%) to avoid cytotoxicity.
Q4: Can I use this compound in both live and fixed cells?
Yes, this compound can be used for both live-cell imaging and in fixed-cell preparations. For live-cell imaging, incubations are typically performed at 37°C to observe dynamic processes. However, to minimize endocytosis and focus on plasma membrane transport, incubations are often conducted at lower temperatures, such as 4°C or on ice.[8][9] For fixed cells, staining is usually performed at room temperature after fixation with a suitable fixative like paraformaldehyde.
Experimental Protocols and Quantitative Data
Optimal experimental conditions for this compound can vary significantly between cell types. The following tables provide recommended starting parameters for various commonly used cell lines. It is highly recommended to perform a titration of concentration and incubation time to determine the optimal conditions for your specific experimental setup.
Recommended Staining Parameters for Various Cell Lines
| Cell Type | Concentration Range | Incubation Time | Temperature | Notes |
| HeLa (Cervical Cancer) | 1-10 µM | 15-60 min | 4°C or 37°C | At 37°C, significant internalization to the Golgi apparatus is observed.[10] |
| MCF-7 (Breast Cancer) | 2-5 µM | 30-60 min | 37°C | These cells can exhibit high rates of endocytosis.[11] |
| A549 (Lung Cancer) | 1-5 µM | 30-60 min | 37°C | Uptake kinetics can be time-dependent.[12][13] |
| Jurkat (T-lymphocyte) | 1-5 µM | 15-30 min | 4°C or 37°C | Suspension cells may require gentle handling to maintain viability.[14] |
| Macrophages (e.g., RAW 264.7) | 0.5-2 µM | 15-45 min | 37°C | Prone to high background due to phagocytosis; optimization is critical.[15] |
| SH-SY5Y (Neuroblastoma) | 1-5 µM | 30-60 min | 37°C | Ensure cells are appropriately differentiated if studying neuronal phenotypes.[16][17][18] |
Detailed Protocol: this compound Labeling of Adherent Cells (e.g., HeLa)
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 70-80% confluency on the day of the experiment.
-
Preparation of this compound Working Solution:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed, serum-free culture medium or an appropriate buffer (e.g., HBSS) to the desired final concentration (e.g., 5 µM). Vortex briefly to mix.
-
-
Cell Labeling:
-
Wash the cells twice with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for the desired time (e.g., 30 minutes) at the chosen temperature (e.g., 37°C or 4°C), protected from light.
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells three times with cold PBS.
-
-
(Optional) Back-Exchange:
-
To remove this compound from the outer leaflet of the plasma membrane, incubate the cells with a cold solution of 1% (w/v) fatty acid-free BSA in PBS for 10-15 minutes on ice. Repeat this step once.
-
Wash the cells three times with cold PBS.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel).
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Suboptimal Probe Concentration: The concentration of this compound is too low. | Perform a concentration titration (e.g., 1, 2, 5, 10 µM) to find the optimal concentration for your cell type. |
| Insufficient Incubation Time: The incubation period is too short for adequate probe uptake. | Increase the incubation time in increments (e.g., 15, 30, 60, 120 minutes) to determine the optimal duration. | |
| Photobleaching: The NBD fluorophore is susceptible to photobleaching.[1] | Minimize exposure to excitation light during imaging. Use an anti-fade mounting medium for fixed cells. | |
| High Background Fluorescence | Excessive Probe Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background.[7] | Reduce the concentration of this compound. |
| Inadequate Washing: Residual probe in the medium or non-specifically bound to the coverslip. | Increase the number and volume of washes after incubation. | |
| Autofluorescence: Some cell types, particularly macrophages, exhibit high levels of autofluorescence.[19] | Image an unlabeled control sample to assess the level of autofluorescence. If necessary, use imaging software to subtract the background. | |
| High Background in Phagocytic Cells (e.g., Macrophages) | Phagocytosis of Probe Aggregates: Phagocytic cells can internalize aggregates of the fluorescent probe, leading to bright, punctate background. | Ensure the this compound is fully solubilized in the working solution. Consider a brief centrifugation of the working solution before adding it to the cells. Perform a thorough back-exchange step to remove surface-bound probe. |
| Altered Cellular Morphology or Viability | Cytotoxicity of the Probe or Solvent: High concentrations of this compound or the organic solvent (e.g., DMSO) can be toxic to cells. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your cell type. Ensure the final solvent concentration is below 1%. |
| Unexpected Subcellular Localization | Metabolism of this compound: The NBD-labeled fatty acid can be cleaved from the phospholipid backbone and incorporated into other lipids, leading to labeling of different organelles. | Be aware of potential metabolic pathways in your cell type. Analyze the literature for known metabolic fates of this compound in your model system. |
| Endocytosis: At physiological temperatures, this compound can be internalized via endocytosis, leading to localization in endosomes and lysosomes. | To focus on plasma membrane dynamics, perform incubations at low temperatures (4°C) to inhibit endocytosis.[9] |
Visualizations
Experimental Workflow for this compound Labeling and Analysis
Caption: General experimental workflow for labeling cells with this compound.
Simplified Signaling Pathway of this compound Internalization and Trafficking
Caption: Intracellular trafficking pathways of this compound.
Logical Relationship for Troubleshooting Weak this compound Signal
Caption: Decision tree for troubleshooting a weak this compound signal.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Cholesterol transport via ABCA1: new insights from solid-phase binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABCB1 Does Not Require the Side-Chain Hydrogen-Bond Donors Gln347, Gln725, Gln990 to Confer Cellular Resistance to the Anticancer Drug Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABCB1 Does Not Require the Side-Chain Hydrogen-Bond Donors Gln347, Gln725, Gln990 to Confer Cellular Resistance to the Anticancer Drug Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The NBD-NBD interface is not the sole determinant for transport in ABC transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pathway of C6-NBD-Ceramide on the host cell infected with Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Protocol to analyze lipid asymmetry in the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 16. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. moodle2.units.it [moodle2.units.it]
- 18. SH-SY5Y Cell Line Culture Protocol and Research Applications - AcceGen [accegen.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Minimizing C6-NBD-PC Background Fluorescence
Welcome to the technical support center for C6-NBD-PC (1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize background fluorescence and optimize the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a fluorescently labeled analog of phosphatidylcholine, a major component of eukaryotic cell membranes. The NBD (nitrobenzoxadiazole) fluorophore is attached to a six-carbon acyl chain, which allows for its integration into cellular membranes. Its primary applications include the study of:
-
Lipid trafficking and transport: Visualizing the movement of phospholipids (B1166683) between organelles, such as from the endoplasmic reticulum (ER) to the Golgi apparatus.
-
Membrane dynamics: Investigating the organization and dynamics of lipid domains within membranes.
-
Flippase activity: Measuring the ATP-dependent translocation of phospholipids from the outer to the inner leaflet of the plasma membrane by flippase proteins.[1][2]
Q2: What are the main causes of high background fluorescence when using this compound?
High background fluorescence is a common issue that can obscure the specific signal from this compound. The primary causes include:
-
Residual unbound probe: Incomplete removal of the this compound-BSA complex from the extracellular medium after labeling.
-
Non-specific binding: Adherence of the probe to the cell surface or extracellular matrix.
-
Probe aggregation: Formation of fluorescent aggregates of this compound, which can lead to bright, punctate background signals.[3][4]
-
Cellular autofluorescence: Natural fluorescence from endogenous molecules within the cell, such as NADH and riboflavin.
-
Autofluorescence from media and consumables: Components in the cell culture medium (e.g., phenol (B47542) red, serum) and plastic from culture dishes can contribute to background fluorescence.[5]
-
Photobleaching byproducts: In some cases, photobleaching can lead to fluorescent byproducts that contribute to diffuse background.
Q3: What are the optimal excitation and emission wavelengths for this compound?
The spectral properties of the NBD fluorophore are sensitive to its environment. However, the typical spectral characteristics are:
| Property | Wavelength (nm) |
| Excitation Maximum | ~460-470 |
| Emission Maximum | ~530-540 |
A standard FITC/GFP filter set is generally suitable for imaging this compound.[6]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues leading to high background fluorescence.
Problem 1: High, Diffuse Background Across the Entire Image
This is often caused by unbound probe in the imaging medium or autofluorescence from the medium itself.
| Potential Cause | Recommended Solution |
| Excessive Probe Concentration | Perform a concentration titration to determine the lowest effective concentration of this compound that provides a specific signal. A typical starting range is 1-5 µM.[4] |
| Inadequate Washing | Increase the number and duration of wash steps after labeling. Use a chilled, serum-free imaging buffer for washing. |
| Autofluorescence from Media | Use a phenol red-free and, if possible, serum-free imaging medium (e.g., Hanks' Balanced Salt Solution - HBSS) for the final wash and during imaging. |
| Autofluorescence from Culture Vessel | Use glass-bottom dishes or plates for imaging to minimize background fluorescence from plastic. |
Problem 2: High Fluorescence at the Plasma Membrane Obscuring Internal Structures
This issue typically arises from this compound that has inserted into the outer leaflet of the plasma membrane but has not been internalized or removed.
| Potential Cause | Recommended Solution |
| Inadequate Removal of Unbound Probe | Implement a "back-exchange" protocol by incubating the cells with a medium containing fatty acid-free Bovine Serum Albumin (BSA) (e.g., 1-2 mg/mL) for 15-30 minutes at 4°C after labeling. This will extract the probe from the outer leaflet of the plasma membrane.[4] |
| Insufficient Washing | Ensure at least three gentle but thorough washes with ice-cold imaging buffer after the back-exchange step. |
Problem 3: Speckled or Punctate Background Signal
This is often a sign of probe aggregation.
| Potential Cause | Recommended Solution |
| Probe Aggregation | Ensure the this compound is fully solubilized and properly complexed with fatty acid-free BSA before adding to the cells. Vortex the BSA solution while slowly adding the ethanolic this compound solution to facilitate proper complexation.[7] |
| Precipitation in Media | Prepare the this compound-BSA complex fresh for each experiment and avoid repeated freeze-thaw cycles of the stock solution. |
Problem 4: Weak Specific Signal and Low Signal-to-Noise Ratio
This can be due to a variety of factors, from suboptimal labeling to photobleaching.
| Potential Cause | Recommended Solution |
| Low Probe Concentration | While high concentrations can cause background, a concentration that is too low will result in a weak signal. Optimize the concentration as mentioned in Problem 1. |
| Inefficient Cellular Uptake | Ensure cells are healthy and in the logarithmic growth phase. The use of a BSA complex is crucial for efficient delivery of the lipid to the cells.[7] |
| Photobleaching | Minimize exposure to excitation light. Use the lowest laser power and shortest exposure time that provide an adequate signal. For time-lapse imaging, increase the interval between acquisitions. Consider using an antifade reagent in the imaging medium.[8][9][10] |
| Incorrect Imaging Settings | Verify that the correct filter sets for NBD are being used and that the microscope's light source and detectors are functioning optimally. |
Quantitative Data
The following table provides illustrative data on the expected improvement in the signal-to-noise ratio (SNR) when applying various optimization techniques. The values are representative and the actual improvement will depend on the specific cell type and experimental conditions.
| Condition | Relative Background Intensity (Arbitrary Units) | Relative Signal Intensity (Arbitrary Units) | Illustrative Signal-to-Noise Ratio (Signal/Background) |
| Unoptimized Protocol | 100 | 150 | 1.5 |
| Optimized Probe Concentration (1 µM) | 70 | 140 | 2.0 |
| Thorough Washing (3x) | 50 | 135 | 2.7 |
| BSA Back-Exchange (15 min) | 20 | 120 | 6.0 |
| Use of Phenol Red-Free Medium | 15 | 120 | 8.0 |
| Combined Optimization | 10 | 120 | 12.0 |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex (100x Stock Solution)
This protocol is essential for ensuring the proper delivery of this compound to the cells and minimizing aggregation.
Materials:
-
This compound in chloroform (B151607)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (B145695), absolute
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Glass test tube
-
Nitrogen gas line or vacuum desiccator
-
Vortex mixer
Procedure:
-
Dry Down this compound: In a glass test tube, dispense the required volume of this compound in chloroform to achieve the desired final concentration. Dry the solvent under a gentle stream of nitrogen gas or in a vacuum desiccator to form a thin lipid film.
-
Resuspend in Ethanol: Resuspend the dried this compound film in a small volume of absolute ethanol (e.g., 20 µL for 10 nmol of lipid).
-
Prepare BSA Solution: Prepare a solution of fatty acid-free BSA in sterile PBS at a concentration that will result in a 1:1 molar ratio with the this compound.
-
Complexation: While vigorously vortexing the BSA solution, slowly add the ethanolic this compound solution. Continue vortexing for 2-3 minutes to facilitate complexation.
-
Storage: The resulting this compound-BSA complex can be stored in aliquots at -20°C, protected from light. For best results, prepare fresh for each experiment.
Protocol 2: Live-Cell Labeling and Imaging with Minimized Background
This protocol incorporates the best practices for reducing background fluorescence.
Materials:
-
Cells cultured on glass-bottom imaging dishes
-
This compound-BSA complex (from Protocol 1)
-
Serum-free, phenol red-free imaging medium (e.g., HBSS)
-
Fatty acid-free BSA solution (1-2 mg/mL in imaging medium)
Procedure:
-
Cell Preparation: Grow cells to 60-80% confluency.
-
Washing: On the day of the experiment, gently wash the cells twice with pre-warmed imaging medium to remove serum.
-
Labeling: Dilute the this compound-BSA complex in pre-warmed imaging medium to a final working concentration of 1-5 µM. Add the labeling solution to the cells and incubate at 37°C for 15-30 minutes. For studies of endocytosis, a lower temperature (e.g., 4°C) can be used to inhibit internalization.
-
Washing: Remove the labeling solution and wash the cells twice with ice-cold imaging medium.
-
BSA Back-Exchange: Add the chilled fatty acid-free BSA solution to the cells and incubate at 4°C for 15-30 minutes.
-
Final Washes: Wash the cells three times with ice-cold imaging medium.
-
Imaging: Immediately image the cells in fresh, pre-warmed imaging medium. Use the lowest possible excitation light intensity and exposure time.
Visualizations
Logical Workflow for Troubleshooting High Background Fluorescence
Caption: Troubleshooting workflow for high this compound background fluorescence.
Experimental Workflow for Flippase Activity Assay
Caption: Workflow for measuring flippase activity using this compound.
Signaling Pathway: ER to Golgi Transport of this compound
Caption: Visualization of this compound trafficking from the ER to the Golgi.
References
- 1. Measuring Phospholipid Flippase Activity by NBD-Lipid Uptake in Living Yeast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring Phospholipid Flippase Activity by NBD-Lipid Uptake in Living Yeast Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. The use of this compound for assaying phospholipase A2-activity: scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 10. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
Technical Support Center: C6-NBD-PC Solvent Effects in Experiments
Welcome to the technical support center for C6-NBD-PC (1-palmitoyl-2-(6-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoyl)-sn-glycero-3-phosphocholine). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the use of this fluorescent lipid probe, with a special focus on understanding and mitigating solvent-related effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a fluorescently labeled phospholipid. It consists of a phosphatidylcholine (PC) lipid with a nitrobenzoxadiazole (NBD) fluorophore attached to the end of a six-carbon acyl chain (C6) at the sn-2 position. The NBD group is a small, environmentally sensitive fluorophore. This compound is widely used to study lipid trafficking, membrane dynamics, and the biophysical properties of lipid bilayers in live cells and model membranes.[1][2]
Q2: Why is the choice of solvent important when working with this compound?
A2: The choice of solvent is critical for several reasons. Firstly, this compound needs to be fully solubilized to prevent aggregation, which can lead to experimental artifacts. Secondly, the fluorescent properties of the NBD group, including its emission spectrum and quantum yield, are highly sensitive to the polarity of the surrounding solvent (a phenomenon known as solvatochromism).[2] Understanding these effects is crucial for accurate data interpretation.
Q3: How does solvent polarity affect the fluorescence of this compound?
A3: As the polarity of the solvent increases, the fluorescence emission spectrum of the NBD fluorophore typically shows a red-shift (a shift to longer wavelengths).[2] This is due to the stabilization of the excited state of the polar NBD molecule by polar solvent molecules. This property can be exploited to probe the local environment of the this compound molecule within a lipid membrane.
Q4: What are the typical excitation and emission wavelengths for this compound?
A4: The typical excitation maximum for this compound is around 460-470 nm, and the emission maximum is around 530-540 nm.[3] However, these values can shift depending on the solvent environment. It is always recommended to determine the optimal excitation and emission wavelengths in your specific experimental system.
Q5: How should I store my this compound?
A5: this compound, especially if it has unsaturated acyl chains, is susceptible to oxidation and hydrolysis. It should be stored as a powder or in an organic solvent at -20°C or lower, protected from light.[4] If in solution, the container should be glass with a Teflon-lined cap, and the headspace can be flushed with an inert gas like argon or nitrogen to minimize oxidation.[4]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound, with a focus on solvent-related issues.
Problem 1: Weak or No Fluorescent Signal
| Possible Cause | Suggested Solution |
| Low Probe Concentration | Increase the final concentration of this compound used for labeling. Typical concentrations range from 1-10 µM. |
| Photobleaching | The NBD fluorophore is susceptible to photobleaching. Reduce the intensity and duration of the excitation light. Use an anti-fade mounting medium for fixed cells. |
| Incorrect Filter Set | Ensure you are using a filter set appropriate for the NBD fluorophore (e.g., a standard FITC/GFP filter set). |
| Inefficient Labeling | Optimize the labeling protocol, including incubation time and temperature. For live cells, labeling is often performed at low temperatures (e.g., 4°C) to inhibit endocytosis and then warmed to 37°C to follow trafficking.[5] |
| Fluorescence Quenching | High concentrations of this compound can lead to self-quenching. If you suspect this, try reducing the probe concentration. Also, be aware of other potential quenchers in your buffer or medium. |
Problem 2: High Background Fluorescence
| Possible Cause | Suggested Solution |
| Excessive Probe Concentration | Reduce the concentration of this compound. High concentrations can lead to non-specific binding. |
| Inadequate Washing | Increase the number and duration of washing steps after labeling to remove unbound probe. |
| Probe Aggregation | Ensure the this compound is fully dissolved in the stock solution and is not forming micelles in the working solution. Consider preparing fresh stock solutions and filter them if necessary. |
| Non-specific Staining | For live-cell imaging, a "back-exchange" step can be performed by incubating the cells with a solution of fatty acid-free BSA after labeling to remove excess probe from the plasma membrane. |
Problem 3: Inconsistent or Artifactual Localization
| Possible Cause | Suggested Solution |
| Probe Aggregation | Aggregates of this compound can be taken up by cells differently than monomers, leading to punctate, non-specific staining. Ensure complete solubilization in the stock solvent and proper dilution into the aqueous experimental buffer. |
| Solvent-Induced Artifacts | The solvent used for the stock solution (e.g., ethanol, DMSO) can affect the delivery of the probe to cells. Ensure the final concentration of the organic solvent in the cell culture medium is very low (typically <0.5%) to avoid cytotoxicity and artifacts. |
| Metabolic Alteration of the Probe | Cells can metabolize this compound.[6] Be aware of the expected metabolic pathways in your cell type and consider using metabolic inhibitors if necessary to study a specific process. |
| Cell Health | Unhealthy or dying cells can show aberrant localization patterns. Ensure your cells are healthy and viable throughout the experiment. |
Data Presentation
Table 1: Solvent-Dependent Spectral Properties of NBD-Labeled Lipids
The following table summarizes the general trends and some reported spectral properties of NBD-labeled lipids in different solvent environments. Specific values for this compound can vary, and it is always recommended to measure the spectra in your experimental conditions.
| Solvent | Polarity (Dielectric Constant, ε) | Typical Excitation Max (λex) | Typical Emission Max (λem) | Relative Quantum Yield |
| Chloroform | 4.8 | ~460-470 nm | ~520-530 nm | High |
| Methanol | 32.7 | ~460-470 nm | ~530-540 nm | Moderate |
| Ethanol | 24.5 | ~460-470 nm | ~530-540 nm | Moderate |
| DMSO | 46.7 | ~460-470 nm | ~540-550 nm | Lower |
| Water | 80.1 | ~460-470 nm | ~540-550 nm | Low |
Note: The NBD fluorophore's quantum yield generally decreases in more polar, protic solvents due to increased non-radiative decay pathways.[3]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 1 mM stock solution of this compound in an organic solvent.
Materials:
-
This compound (powder)
-
High-purity organic solvent (e.g., chloroform, ethanol, or DMSO)
-
Glass vial with a Teflon-lined cap
-
Argon or nitrogen gas (optional)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a clean, dry glass vial. Perform this in a fume hood, especially when using volatile organic solvents.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent to the vial to achieve a 1 mM concentration.
-
For Chloroform: Chloroform is a good choice for long-term storage as it is a non-polar solvent that effectively solubilizes lipids.
-
For Ethanol or Methanol: These are often used when the stock solution will be added to aqueous buffers for cell culture experiments, as they are miscible with water.
-
For DMSO: DMSO is a highly polar aprotic solvent that can also be used, but care must be taken to keep the final concentration in cell culture very low.
-
-
Dissolving: Tightly cap the vial and vortex thoroughly until the lipid is completely dissolved. If necessary, brief sonication in a bath sonicator can be used to aid dissolution. The solution should be clear and free of any visible particulates.
-
Storage: For long-term storage, flush the headspace of the vial with argon or nitrogen gas to displace oxygen and prevent oxidation.[4] Store the stock solution at -20°C or below, protected from light.
Visualizations
Figure 1. A troubleshooting workflow for common issues encountered in this compound fluorescence experiments.
Figure 2. A generalized experimental workflow for labeling live cells with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Monitoring Biophysical Properties of Lipid Membranes by Environment-Sensitive Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Correcting for C6-NBD-PC Spectral Overlap in Multicolor Imaging
Welcome to the technical support center for multicolor imaging with C6-NBD-PC. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to spectral overlap when using this popular fluorescent lipid analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
A1: this compound (1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine) is a fluorescently labeled phospholipid commonly used to study lipid transport and membrane dynamics. The NBD (nitrobenzoxadiazole) fluorophore is attached to the sn-2 acyl chain. Its spectral properties can be influenced by the local environment, but it is generally excited by blue light and emits in the green region of the spectrum.
Q2: What is spectral overlap and why is it a problem with this compound?
A2: Spectral overlap, also known as bleed-through or crosstalk, occurs in multicolor fluorescence microscopy when the emission signal from one fluorophore is detected in the channel designated for another.[1] this compound has a relatively broad emission spectrum, which can extend into the detection window of red fluorophores, leading to false-positive signals and inaccurate colocalization analysis.
Q3: I am seeing a green signal in my red channel when imaging this compound with a red fluorescent probe. What should I do?
A3: This is a classic sign of spectral bleed-through from this compound into the red channel. To confirm this, you should image a sample stained only with this compound and check for a signal in your red detection channel. If a signal is present, you will need to apply corrective measures such as sequential scanning or spectral unmixing.
Q4: What are the primary methods to correct for this compound spectral overlap?
A4: The two main techniques to address spectral overlap are:
-
Sequential Scanning: In confocal microscopy, this involves exciting each fluorophore and capturing its emission sequentially, one at a time.[2] This physically prevents the emission of this compound from being detected when the red channel's laser is active.
-
Spectral Unmixing: This is a computational technique that separates the emission spectra of multiple fluorophores from a single mixed image.[3] It requires acquiring reference spectra for each individual fluorophore.
Troubleshooting Guides
Problem: Weak this compound Signal
-
Possible Cause: Suboptimal probe concentration.
-
Solution: Titrate the this compound concentration to find the optimal balance between signal strength and background. A common starting point is 1-5 µM.[1]
-
-
Possible Cause: Photobleaching of the NBD fluorophore.
-
Solution: Reduce laser power and exposure time. Use an anti-fade mounting medium for fixed samples. For live-cell imaging, increase the time interval between acquisitions.[1]
-
-
Possible Cause: Incorrect filter set.
-
Solution: Ensure you are using a standard FITC or GFP filter set that is appropriate for the excitation and emission spectra of NBD.
-
Problem: High Background Fluorescence
-
Possible Cause: Excessive this compound concentration.
-
Solution: Lower the concentration of this compound to reduce non-specific binding and background fluorescence.[1]
-
-
Possible Cause: Incomplete removal of unbound probe.
-
Solution: Thoroughly wash cells after staining. A "back-exchange" step with fatty acid-free BSA can help remove residual probe from the outer leaflet of the plasma membrane.[1]
-
Problem: Inaccurate Results After Spectral Unmixing
-
Possible Cause: Incorrect or poor-quality reference spectra.
-
Solution: Ensure that single-stain control samples are prepared correctly and are sufficiently bright. The reference spectrum for each fluorophore should be acquired using the exact same imaging settings as the multicolor experiment.[3]
-
-
Possible Cause: Low signal-to-noise ratio.
-
Solution: Optimize imaging parameters to maximize the fluorescence signal and minimize background noise. Weak signals are more difficult to unmix accurately.
-
-
Possible Cause: Autofluorescence from the sample is not accounted for.
-
Solution: Acquire an image of an unstained sample to create a reference spectrum for autofluorescence and include it in the unmixing algorithm.[3]
-
Quantitative Data
Table 1: Spectral Properties of this compound and Commonly Used Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Applications | Potential for Overlap with this compound |
| This compound | ~466 | ~536 | Lipid trafficking, membrane studies | N/A |
| DAPI | ~358 | ~461 | Nuclear counterstain | Low (but DAPI has a broad emission tail)[4] |
| Texas Red | ~595 | ~615 | Cytoskeletal and antibody labeling | High (this compound emission tail can bleed into the red channel)[5] |
Experimental Protocols
Protocol 1: Two-Color Imaging with this compound and Texas Red using Sequential Scanning
This protocol is designed for a laser scanning confocal microscope.
-
Sample Preparation:
-
Prepare and stain your sample with this compound and a Texas Red-conjugated probe according to your specific experimental protocol.
-
Include single-stained control samples for both this compound and Texas Red.
-
-
Microscope Setup:
-
Turn on the microscope, lasers (e.g., 488 nm for this compound and 594 nm for Texas Red), and imaging software.
-
Place your sample on the microscope stage and bring it into focus.
-
-
Sequential Scan Configuration:
-
In the acquisition software, select the sequential scanning mode.[2] Choose the "between frames" or "between lines" option. "Between frames" is suitable for fixed samples, while "between lines" is better for live imaging to minimize motion artifacts.[2]
-
Sequence 1 (this compound):
-
Activate the 488 nm laser.
-
Set the detector to capture emission between approximately 500 nm and 550 nm.
-
Adjust laser power and detector gain to obtain a strong signal without saturation.
-
-
Sequence 2 (Texas Red):
-
Activate the 594 nm laser.
-
Set the detector to capture emission between approximately 610 nm and 650 nm.
-
Adjust laser power and detector gain for the Texas Red signal.
-
-
-
Image Acquisition:
-
Set the desired image resolution and scan speed.
-
Begin the sequential acquisition. The microscope will acquire the this compound channel first, then switch settings to acquire the Texas Red channel.
-
-
Image Analysis:
-
The resulting image will have two separate channels with minimal bleed-through, ready for colocalization analysis.
-
Protocol 2: Correcting Spectral Overlap with Spectral Unmixing
This protocol assumes you have a confocal microscope with a spectral detector and appropriate software.
-
Sample Preparation:
-
Prepare your multicolor sample stained with this compound and another fluorophore (e.g., Texas Red).
-
Crucially, prepare single-stained control samples for each fluorophore, including an unstained control for autofluorescence.
-
-
Acquisition of Reference Spectra (Lambda Stack):
-
Place your this compound single-stained sample on the microscope.
-
Using the spectral detector, acquire a "lambda stack" - a series of images at different emission wavelengths across the entire emission spectrum of this compound.
-
Repeat this process for the Texas Red single-stained sample and the unstained sample to obtain their reference spectra.[3]
-
-
Acquisition of the Multicolor Image:
-
Place your multicolor sample on the microscope.
-
Acquire a lambda stack of your region of interest using the same imaging settings as for the reference spectra.
-
-
Spectral Unmixing in Software:
-
Open the multicolor lambda stack in your imaging software.
-
Open the spectral unmixing tool.
-
Load the previously acquired reference spectra for this compound, Texas Red, and autofluorescence.
-
The software will use a linear unmixing algorithm to calculate the contribution of each fluorophore to the signal in every pixel of your multicolor image.[3]
-
-
Analysis of Unmixed Images:
-
The output will be a set of images, each representing the isolated signal from a single fluorophore, corrected for spectral overlap.
-
Visualizations
Caption: Spectral overlap of this compound.
Caption: Workflow for sequential scanning.
Caption: Workflow for spectral unmixing.
References
- 1. benchchem.com [benchchem.com]
- 2. Biology & Biochemistry Imaging Core (BBIC) | Leica Sequential Scans [bbic.nsm.uh.edu]
- 3. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 4. A cautionary (spectral) tail: red-shifted fluorescence by DAPI-DAPI interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labinsights.nl [labinsights.nl]
Technical Support Center: Quantifying C6-NBD-PC Internalization
Welcome to the technical support center for the quantification of C6-NBD-PC internalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimentation.
FAQs and Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Fluorescence Signal Issues
Question: Why is my fluorescent signal weak or absent?
Answer: Several factors can contribute to a weak or absent signal:
-
Low Probe Concentration: The concentration of this compound may be too low for detection. It is advisable to perform a titration to determine the optimal concentration for your specific cell type and experimental conditions.
-
Inefficient Cellular Uptake: Ensure that the this compound is efficiently delivered to the cells. Complexing the probe with fatty acid-free bovine serum albumin (BSA) can improve its solubility and delivery.
-
Photobleaching: The NBD fluorophore is susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to light.[1][2] To minimize photobleaching, reduce the intensity and duration of light exposure. For fixed cells, consider using an anti-fade mounting medium. In live-cell imaging, acquiring images with longer intervals between time points can help.[3]
-
Incorrect Microscope Settings: Verify that you are using the correct filter set for NBD (excitation ~466 nm, emission ~536 nm).[4] Ensure the light source is functioning correctly and the objective is clean.
Question: Why is my background fluorescence high?
Answer: High background fluorescence can obscure the specific signal from internalized this compound. Here are some common causes and solutions:
-
Excessive Probe Concentration: Using a concentration of this compound that is too high can lead to non-specific binding to the cell surface and coverslip. Optimize the concentration through titration.
-
Inadequate Washing: Insufficient washing after incubation will leave unbound probe in the medium, contributing to high background. Ensure thorough but gentle washing steps.
-
Lack of a Back-Exchange Step: A crucial step to reduce background from non-internalized probe is to perform a back-exchange with a solution of fatty acid-free BSA. This helps to remove this compound that is still in the outer leaflet of the plasma membrane.[5]
Quantitative Analysis Challenges
Question: How can I accurately quantify the amount of internalized this compound?
Answer: Accurate quantification requires careful experimental design and data analysis. Two common methods are fluorescence microscopy with image analysis and flow cytometry.
-
Fluorescence Microscopy: This method allows for the visualization and quantification of internalized probe within individual cells and subcellular compartments.[5][6]
-
Image Acquisition: Acquire images with consistent settings (laser power, exposure time, gain) across all samples.
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to define regions of interest (ROIs) corresponding to individual cells and measure the mean fluorescence intensity.[7][8] It is important to subtract the background fluorescence for accurate measurement.
-
-
Flow Cytometry: This high-throughput method provides quantitative data for a large population of cells.[9]
-
Sample Preparation: After incubation with this compound and a back-exchange step, cells are analyzed on a flow cytometer.
-
Data Analysis: The mean fluorescence intensity of the cell population is measured, which corresponds to the amount of internalized probe.[9]
-
Question: My quantification results are not reproducible. What could be the cause?
Answer: Lack of reproducibility can stem from several sources:
-
Inconsistent Cell Health and Density: Ensure that cells are healthy and seeded at a consistent density for all experiments.
-
Variability in Probe Preparation: Prepare the this compound/BSA complex fresh and consistently for each experiment.
-
Metabolism of this compound: Cellular enzymes like phospholipases can hydrolyze the NBD-labeled fatty acid from the PC backbone, leading to a loss of the fluorescent signal from the intact probe.[5][10] It is recommended to perform the assay in the presence of phospholipase inhibitors.[5][9][10]
-
Photobleaching: If you are performing time-lapse imaging, photobleaching can lead to a decrease in signal over time that is not related to biological activity.[1][2] Correct for photobleaching by normalizing the fluorescence intensity to an initial time point or by using more photostable dyes.
Biological and Cellular Artifacts
Question: Is this compound toxic to my cells?
Answer: While often used in live-cell imaging, NBD-labeled lipids can exhibit cytotoxicity at higher concentrations. For instance, NBD-sphingosine has been shown to inhibit cell proliferation at micromolar concentrations. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell type and experimental duration.
Question: The localization of the probe is not what I expected. Why?
Answer: this compound is known to be trafficked to specific organelles after internalization. In yeast, it is predominantly transported to the vacuole.[11] In mammalian cells, it often accumulates in the Golgi apparatus.[12] However, the trafficking pathway can be cell-type dependent. If you observe unexpected localization, consider the following:
-
Metabolic Conversion: The probe may be metabolized, and the fluorescent NBD moiety may be incorporated into other lipids with different trafficking patterns.
-
Cellular Stress: High concentrations of the probe or prolonged incubation times may induce cellular stress and alter normal trafficking pathways.
Data Presentation
Table 1: Comparison of Common Fluorescent Phosphatidylcholine Analogs
| Feature | This compound | BODIPY-PC |
| Excitation Max (nm) | ~466[4] | ~505 |
| Emission Max (nm) | ~536[4] | ~511 |
| Quantum Yield | Moderate | High |
| Photostability | Prone to photobleaching[3] | More photostable than NBD[13] |
| Environmental Sensitivity | Fluorescence is highly sensitive to the polarity of the environment. | Fluorescence is less sensitive to the environment. |
| Cytotoxicity | Can be cytotoxic at higher concentrations. | Generally considered to have low cytotoxicity at imaging concentrations. |
Table 2: Troubleshooting Common Issues in this compound Internalization Assays
| Issue | Possible Cause | Recommended Solution |
| Weak/No Signal | Low probe concentration, photobleaching, incorrect filter sets. | Optimize probe concentration, minimize light exposure, use anti-fade reagents, verify microscope settings. |
| High Background | Excessive probe concentration, inadequate washing. | Titrate probe concentration, perform a thorough back-exchange with BSA. |
| Poor Reproducibility | Inconsistent cell conditions, probe metabolism. | Standardize cell culture, use phospholipase inhibitors. |
| Unexpected Localization | Probe metabolism, cellular stress. | Verify probe integrity, optimize incubation time and concentration. |
| Cell Death | Probe cytotoxicity. | Perform a dose-response curve to determine the optimal non-toxic concentration. |
Experimental Protocols
Protocol 1: Quantifying this compound Internalization by Confocal Microscopy
This protocol outlines the steps for labeling live cells with this compound and quantifying its internalization using confocal microscopy.[5][6][14]
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium
-
Cells cultured on glass-bottom dishes or coverslips
-
Confocal microscope with appropriate filter sets
Procedure:
-
Preparation of this compound/BSA Complex:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
In a separate tube, prepare a solution of fatty acid-free BSA in HBSS.
-
Slowly add the this compound stock solution to the BSA solution while vortexing to achieve the desired final concentration (typically a 1:1 molar ratio). This complex enhances the delivery of the hydrophobic this compound to the cells.
-
-
Cell Preparation:
-
Culture cells to 60-70% confluency on glass-bottom dishes or coverslips suitable for microscopy.
-
On the day of the experiment, replace the culture medium with pre-warmed, serum-free imaging medium.
-
-
Cell Labeling:
-
Add the this compound/BSA complex to the cells at the desired final concentration (e.g., 2-5 µM).
-
Incubate the cells for the desired time (e.g., 30-60 minutes) at 37°C.
-
-
Washing and Back-Exchange:
-
Gently wash the cells three times with pre-warmed imaging medium to remove excess probe.
-
To remove the probe from the outer leaflet of the plasma membrane, perform a back-exchange by incubating the cells with a solution of fatty acid-free BSA (e.g., 2% w/v) in cold HBSS on ice for 10-15 minutes.
-
Wash the cells once with cold HBSS.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Immediately image the cells using a confocal microscope with the appropriate settings for NBD (e.g., 488 nm laser for excitation and a bandpass filter around 530 nm for emission).
-
-
Quantitative Image Analysis:
-
Use image analysis software to measure the mean fluorescence intensity within defined cellular regions of interest.
-
Subtract the background fluorescence from an area without cells.
-
Protocol 2: Quantifying this compound Internalization by Flow Cytometry
This protocol describes a high-throughput method for analyzing this compound uptake in a cell population using flow cytometry.[9]
Materials:
-
This compound
-
Fatty acid-free BSA
-
DMSO
-
HBSS or other suitable buffer
-
Cultured suspension or adherent cells
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and wash the cells, then resuspend them in HBSS at a concentration of approximately 1 x 10^6 cells/mL.
-
-
Cell Labeling:
-
Add the this compound/BSA complex to the cell suspension at the desired final concentration.
-
Incubate for the desired time at 37°C with gentle agitation.
-
-
Back-Exchange:
-
Centrifuge the labeled cells at a low speed (e.g., 300 x g) for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in a cold solution of fatty acid-free BSA (e.g., 2% w/v) in HBSS.
-
Incubate on ice for 10-15 minutes with gentle agitation.
-
Centrifuge the cells again, discard the supernatant, and wash once with cold HBSS.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in cold HBSS.
-
Analyze the cells on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the appropriate channel (e.g., FITC channel).
-
Record the mean fluorescence intensity (MFI) for the cell population.
-
Visualizations
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. Photobleaching [evidentscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for automated multivariate quantitative-image-based cytometry analysis by fluorescence microscopy of asynchronous adherent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. genecopoeia.com [genecopoeia.com]
- 12. Molecular trapping of a fluorescent ceramide analogue at the Golgi apparatus of fixed cells: interaction with endogenous lipids provides a trans-Golgi marker for both light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. molbiolcell.org [molbiolcell.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of C6-NBD-PC and BODIPY-PC for Cellular Imaging
In the dynamic field of cellular biology, fluorescent lipid analogs are indispensable tools for visualizing and understanding the intricate trafficking and organization of lipids within cellular membranes. Among the most commonly utilized probes are 1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine (C6-NBD-PC) and phosphatidylcholines labeled with boron-dipyrromethene (BODIPY-PC). This guide provides a comprehensive comparison of these two fluorescent probes, offering researchers, scientists, and drug development professionals the critical data and protocols needed to make an informed choice for their specific experimental needs.
Photophysical Properties: A Quantitative Showdown
The selection of a fluorescent probe is fundamentally guided by its photophysical characteristics. BODIPY-PC generally exhibits superior brightness and photostability compared to this compound, which is a critical consideration for demanding applications such as live-cell, time-lapse imaging.[1][2][3]
| Property | This compound | BODIPY FL-PC | Key Considerations for Researchers |
| Excitation Max (nm) | ~466[2] | ~505[2] | Both are compatible with standard green/FITC filter sets. |
| Emission Max (nm) | ~536[2] | ~511[2] | NBD has a larger Stokes shift, which can be advantageous in reducing spectral overlap. |
| Molar Extinction Coefficient (ε) | ~22,000 cm⁻¹M⁻¹ | >80,000 cm⁻¹M⁻¹[4][5] | A higher extinction coefficient contributes to greater brightness. |
| Fluorescence Quantum Yield (Φ) | Environment-dependent, generally lower[2] | High (often approaching 1.0)[4][5][] | BODIPY probes are significantly brighter, leading to a better signal-to-noise ratio.[1][3] |
| Photostability | Moderate; susceptible to photobleaching[2][7] | High; more resistant to photobleaching[1][2][8] | BODIPY is the preferred choice for time-lapse live-cell imaging and experiments requiring prolonged light exposure.[2] |
| Environmental Sensitivity | Highly sensitive to solvent polarity; fluorescence increases in nonpolar environments[2][9] | Relatively insensitive to solvent polarity and pH[2][10][11] | The environmental sensitivity of NBD can be used to probe membrane properties but can also be a source of artifacts.[2] |
| Brightness | Moderate | High, due to higher molar absorptivity and quantum yield[2] | For detecting low-abundance lipids, the brightness of BODIPY is a significant advantage.[2] |
Performance in Biological Applications
Both this compound and BODIPY-PC are extensively used to study the dynamics of phospholipids (B1166683) in cellular membranes. However, their distinct properties can influence their behavior and the interpretation of experimental results.
Lipid Trafficking and Metabolism:
This compound has been a foundational tool for studying the transport of phosphatidylcholine from the plasma membrane to internal organelles like the Golgi apparatus.[12] Its internalization can occur via an endocytic pathway.[12] In yeast, it has been shown to be transported across the plasma membrane to the cytosolic leaflet by a protein-mediated, energy-dependent mechanism.[13]
BODIPY-PC analogs are also widely employed in lipid trafficking studies.[14] Due to their higher brightness and photostability, they are particularly well-suited for tracking the movement of individual lipid molecules or small lipid domains over time. However, the bulkier BODIPY fluorophore may have a greater impact on lipid behavior compared to the smaller NBD group.[15]
Membrane Properties and Potential Artifacts:
The fluorescence of this compound is highly sensitive to the polarity of its environment, which can be exploited to probe the lipid packing and hydration of membranes.[2][9] However, this sensitivity also means that changes in the local membrane environment can lead to fluorescence artifacts that may not reflect the actual concentration of the probe.
BODIPY-PC, being relatively insensitive to its environment, provides a more stable and reliable signal for quantitative imaging.[2][10][11] This makes it a more robust probe for determining the localization and concentration of PC in different cellular compartments. However, at high concentrations, BODIPY fluorophores can exhibit an aggregation-dependent shift in their emission spectrum, which can be a useful property for detecting lipid-rich structures but may also complicate quantitative analysis.[1]
Experimental Protocols
The following provides a general protocol for labeling live cells with either this compound or BODIPY-PC.
Objective: To label the plasma membrane of live cultured cells and observe the internalization of the fluorescently labeled phosphatidylcholine.
Materials:
-
This compound or BODIPY-PC stock solution (e.g., 1 mM in ethanol (B145695) or DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution with HEPES (HBSS/HEPES)
-
Complete cell culture medium
-
Cultured cells on coverslips or in imaging dishes
-
Fluorescence microscope with appropriate filter sets
Protocol:
-
Preparation of the Labeling Solution:
-
Prepare a 5 µM working solution of the fluorescent PC complexed with BSA.
-
In a sterile tube, add the required volume of the fluorescent PC stock solution.
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film.
-
Resuspend the lipid film in a small volume of ethanol.
-
In a separate tube containing ice-cold HBSS/HEPES with 0.34 mg/mL fatty acid-free BSA, slowly add the ethanolic solution of the fluorescent PC while vortexing to facilitate the formation of the lipid-BSA complex.
-
-
Cell Labeling:
-
Wash the cultured cells twice with pre-chilled (4°C) HBSS/HEPES.
-
Incubate the cells with the 5 µM fluorescent PC-BSA complex solution for 30 minutes at 4°C. This step allows the lipid analog to bind to the outer leaflet of the plasma membrane while minimizing endocytosis.
-
Wash the cells three times with ice-cold HBSS/HEPES to remove the excess, unbound probe.
-
-
Internalization and Imaging:
-
Add pre-warmed (37°C) complete cell culture medium to the cells.
-
Incubate the cells at 37°C for a desired period (e.g., 30-60 minutes) to allow for the internalization and transport of the probe to intracellular compartments.
-
Rinse the cells with fresh, warm medium.
-
Mount the coverslip on a slide or place the imaging dish on the microscope stage and image using the appropriate filter set (e.g., FITC/GFP channel).
-
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. BODIPY FL Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. NBD-labeled phosphatidylcholine and phosphatidylethanolamine are internalized by transbilayer transport across the yeast plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Organelle-Selective Membrane Labeling through Phospholipase D-Mediated Transphosphatidylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Head-to-Head Comparison of C6-NBD-PC and TopFluor-PC for Membrane Studies
For researchers, scientists, and drug development professionals navigating the selection of fluorescent lipid probes, this guide provides an objective comparison of two popular choices: C6-NBD-PC and TopFluor-PC. This document delves into their performance characteristics, supported by experimental data and detailed protocols, to facilitate an informed decision for your specific research needs.
In the study of membrane dynamics, lipid trafficking, and fusion events, fluorescently labeled lipids are indispensable tools. Among these, phosphatidylcholine (PC) analogs are frequently employed due to the abundance of PC in eukaryotic cell membranes. This guide focuses on the comparative analysis of this compound (1-palmitoyl-2-(6-(7-nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoyl-sn-glycero-3-phosphocholine) and TopFluor-PC (1-palmitoyl-2-(dipyrrometheneboron difluoride)undecanoyl-sn-glycero-3-phosphocholine), two green fluorescent lipid probes widely used in cellular and biophysical research.
At a Glance: Key Differences
While both probes serve similar purposes in visualizing lipid behavior, they exhibit significant differences in their photophysical properties and their impact on membrane biophysics. TopFluor-PC, which incorporates a BODIPY (boron-dipyrromethene) fluorophore, generally offers superior brightness and photostability compared to the NBD (nitrobenzoxadiazole)-based this compound.[1][2] This translates to longer imaging experiments with a better signal-to-noise ratio. Furthermore, the NBD moiety is known to be more disruptive to the natural packing of lipid bilayers than the BODIPY fluorophore.[2]
Quantitative Performance Data
To provide a clear basis for comparison, the following table summarizes the key photophysical properties of this compound and TopFluor-PC.
| Property | This compound | TopFluor-PC | References |
| Excitation Maximum (nm) | ~467 | ~495 | [3] |
| Emission Maximum (nm) | ~538 | ~503 | [3] |
| Quantum Yield | Moderate (lower than TopFluor-PC) | High (~0.9 in lipid bilayers) | [4] |
| Photostability | Lower | Higher | [1][2] |
| Environmental Sensitivity | Fluorescence is sensitive to local environment polarity | Fluorescence is less sensitive to environmental polarity | [2] |
| Perturbation to Lipid Bilayer | More significant | Less significant | [2] |
Experimental Applications and Protocols
Both this compound and TopFluor-PC are versatile probes used in a variety of experimental contexts to study lipid dynamics. Below are detailed protocols for two common applications: lipid flip-flop assays and membrane fusion assays.
Lipid Flip-Flop Assay
Lipid flip-flop, the translocation of lipids from one leaflet of a bilayer to the other, is a crucial process in maintaining membrane asymmetry. A common method to measure this is the dithionite (B78146) quenching assay.
This protocol is applicable to both this compound and TopFluor-PC incorporated into liposomes or cellular membranes.
-
Preparation of Labeled Vesicles:
-
Prepare large unilamellar vesicles (LUVs) containing either this compound or TopFluor-PC at a low mole percentage (e.g., 1 mol%).
-
The lipid composition of the LUVs should be tailored to the specific research question.
-
-
Initial Fluorescence Measurement:
-
Dilute the labeled LUV suspension in a suitable buffer in a fluorometer cuvette to a final lipid concentration that gives a stable and measurable fluorescence signal.
-
Record the initial fluorescence intensity (Finitial) at the appropriate excitation and emission wavelengths for the respective probe.
-
-
Dithionite Quenching:
-
Add a freshly prepared solution of sodium dithionite (a membrane-impermeant quenching agent) to the cuvette to a final concentration of approximately 10-50 mM.
-
Immediately begin recording the fluorescence intensity over time. The fluorescence will decrease as the dithionite quenches the fluorophores in the outer leaflet of the vesicles.
-
-
Determination of Outer Leaflet Quenching:
-
Allow the quenching reaction to proceed until a stable fluorescence signal is reached (Fdithionite). This represents the fluorescence from the probes in the inner leaflet that are protected from the dithionite.
-
-
Total Fluorescence Measurement:
-
To determine the total fluorescence, a separate sample of the labeled LUVs can be lysed by adding a detergent (e.g., Triton X-100) to a final concentration of 0.1% (v/v). This will expose all fluorophores to the aqueous environment. Alternatively, the fluorescence of the sample before dithionite addition can be considered the total fluorescence if there is no significant self-quenching.
-
-
Calculation of Flip-Flop:
-
The percentage of probe in the outer leaflet is calculated as: (% Outer) = [(F_initial - F_dithionite) / F_initial] * 100.
-
To measure the rate of flip-flop, the decay of the fluorescence signal over time after dithionite addition is monitored. This data can be fit to an exponential decay curve to determine the rate constant of translocation.
-
Membrane Fusion Assay
Membrane fusion is a fundamental biological process that can be studied in vitro using lipid mixing assays. A common approach is a Förster Resonance Energy Transfer (FRET)-based assay.
This protocol describes a general lipid mixing assay. While traditionally performed with an NBD-PE/Rhodamine-PE pair, the principle can be adapted for this compound or TopFluor-PC paired with a suitable acceptor fluorophore.
-
Preparation of Labeled and Unlabeled Vesicles:
-
Prepare two populations of vesicles:
-
Labeled Vesicles: Incorporate a FRET donor (e.g., this compound or TopFluor-PC) and a FRET acceptor (e.g., a rhodamine-labeled lipid) into the same vesicle population at concentrations that allow for efficient FRET (e.g., 1-2 mol% each).
-
Unlabeled Vesicles: Prepare vesicles with the desired lipid composition but without any fluorescent probes.
-
-
-
Initiation of Fusion:
-
In a fluorometer cuvette, mix the labeled and unlabeled vesicles at a specific ratio (e.g., 1:9 labeled to unlabeled).
-
Record the initial fluorescence of the donor and acceptor fluorophores. Due to FRET, the donor fluorescence will be quenched, and the acceptor fluorescence will be enhanced.
-
Induce fusion using a fusogen (e.g., calcium for vesicles containing anionic lipids, or polyethylene (B3416737) glycol (PEG)).
-
-
Monitoring Lipid Mixing:
-
Upon fusion, the fluorescent lipids from the labeled vesicles will dilute into the membranes of the unlabeled vesicles.
-
This increase in the average distance between the donor and acceptor fluorophores will lead to a decrease in FRET efficiency.
-
Monitor the increase in donor fluorescence and the decrease in acceptor fluorescence over time.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the extent of lipid mixing.
-
The initial rate of fluorescence change can be used to determine the initial rate of fusion.
-
Maximum fluorescence (representing 100% lipid mixing) can be determined by disrupting all vesicles with a detergent like Triton X-100.
-
References
C6-NBD-PC: A Comparative Guide for Fluorescent Lipid Applications
In the intricate world of cellular biology, fluorescently labeled lipids are indispensable tools for visualizing and understanding the dynamic nature of cellular membranes. Among these, 1-palmitoyl-2-(6-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]hexanoyl)-sn-glycero-3-phosphocholine (C6-NBD-PC) has been a widely utilized probe for investigating lipid transport, membrane fusion, and fluidity. This guide provides an objective comparison of this compound with other fluorescent lipid alternatives, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Performance Comparison of Fluorescent Lipid Probes
The choice of a fluorescent lipid analog is critical and can significantly impact the interpretation of experimental results. The ideal probe should minimally perturb the membrane structure and accurately mimic the behavior of its natural counterpart. Here, we compare the key performance indicators of this compound against common alternatives.
One of the primary advantages of this compound is its well-characterized behavior in various membrane systems. Studies have shown that up to a concentration of 2.5 mol%, this compound does not exhibit significant aggregation, ensuring a more uniform distribution within the membrane for reliable biophysical measurements.[1][2] This is in contrast to longer-chain analogs like C12-NBD-PC, which show a tendency for non-random lateral distribution at concentrations above 0.4 mol%.[1][2]
However, a significant consideration is the photophysical properties of the attached fluorophore. The Nitrobenzoxadiazole (NBD) group, while widely used, has some inherent limitations compared to newer generation dyes like Boron-dipyrromethene (BODIPY).
Photophysical Properties: NBD vs. BODIPY
| Property | NBD (e.g., this compound) | BODIPY (e.g., BODIPY-PC) | Key Considerations for Researchers |
| Excitation Wavelength (nm) | ~466 | ~505 | Both are compatible with standard green (FITC/GFP) filter sets.[3] |
| Emission Wavelength (nm) | ~536 | ~511 | NBD exhibits a larger Stokes shift, which can be beneficial in minimizing spectral overlap in multi-color imaging experiments.[3] |
| Quantum Yield | Environment-dependent, generally lower. | High (often approaching 1.0). | BODIPY probes are significantly brighter, providing a better signal-to-noise ratio, which is advantageous for detecting lipids with low abundance.[3] |
| Photostability | Moderate; susceptible to photobleaching. | High; more resistant to photobleaching. | For time-lapse live-cell imaging and experiments requiring prolonged light exposure, BODIPY-labeled lipids are the preferred choice.[3] |
| Environmental Sensitivity | Highly sensitive to solvent polarity; fluorescence increases in nonpolar environments. | Relatively insensitive to solvent polarity and pH. | The environmental sensitivity of NBD can be leveraged to probe changes in membrane properties, but it can also be a source of experimental artifacts.[3] |
| Brightness | Moderate | High, due to higher molar absorptivity and quantum yield. | The superior brightness of BODIPY probes is a significant advantage for high-resolution imaging techniques.[3] |
Head-to-Head Comparison: this compound vs. Other Fluorescent Lipids
| Fluorescent Lipid | Common Applications | Advantages of this compound | Disadvantages of this compound / Advantages of Alternative |
| This compound | Lipid transport, membrane fusion, membrane fluidity assays.[] | Does not aggregate at typical working concentrations.[1][2] Well-characterized internalization pathways.[5] | Lower photostability and quantum yield compared to BODIPY.[3] The polar NBD group can alter acyl chain alignment.[3] |
| BODIPY-PC | Live-cell imaging, single-molecule tracking, studies requiring high photostability. | - | Brighter and more photostable than this compound.[3] Less sensitive to environmental polarity, leading to more stable and reproducible signals.[3] |
| NBD-PE | Membrane labeling, studies of phospholipid dynamics and membrane fusion. | The larger PC headgroup may lead to less negative curvature compared to PE.[6] | The polar NBD group can alter the alignment of the acyl chain.[3] NBD-PE has also been shown to be a suitable probe for tracking liposomes in complex media.[6] |
| N-Rh-PE (Rhodamine-PE) | Marker for the endocytic pathway. | Different internalization mechanism allows for comparative studies of lipid sorting. | N-Rh-PE is selectively internalized via endocytosis, whereas this compound internalization is not primarily through this pathway.[7] N-Rh-PE tends to form clusters in the membrane, unlike the monomeric distribution of this compound.[7] |
Experimental Protocols
Detailed and reproducible protocols are crucial for obtaining reliable data. Below are methodologies for key experiments involving this compound and its alternatives.
NBD-Lipid Uptake Assay by Flow Cytometry
This protocol is adapted for studying the internalization of NBD-labeled lipids in mammalian cell lines.[8]
Materials:
-
This compound
-
Mammalian cell line of interest (e.g., CHO-K1)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Phenylmethylsulfonyl fluoride (B91410) (PMSF)
-
O-phenanthroline (OBAA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest cells using trypsin-EDTA and wash twice with HBSS.[8]
-
Resuspend cells in a suitable buffer (e.g., TBSS) at a concentration of ~10^6 cells/mL.[8]
-
To inhibit the metabolic conversion of NBD-lipids, add PMSF (final concentration 1 mM) and OBAA (final concentration 5 µM) to the cell suspension and incubate for 10 minutes at 20°C.[8]
-
Labeling: Add this compound to the cell suspension to a final concentration of 1 µM. Incubate at a controlled temperature (e.g., 15°C or 20°C) to minimize endocytosis.[9]
-
Time Points: At various time points, transfer an aliquot of the cell suspension to a tube containing a pre-chilled solution of 5 mg/mL fatty acid-free BSA in HBSS on ice. This step removes the NBD-lipid from the outer leaflet of the plasma membrane (back-extraction).[9]
-
Incubate on ice for 1 minute.[9]
-
Flow Cytometry: Analyze the cell-associated fluorescence using a flow cytometer. The remaining fluorescence represents the internalized NBD-lipid.
-
Data Analysis: The percentage of internalized NBD-lipid can be calculated by comparing the fluorescence of the BSA-treated sample to a sample without BSA treatment.[8]
Confocal Microscopy of Giant Unilamellar Vesicles (GUVs)
This protocol is used to study the partitioning of fluorescent lipids in model membranes.[10]
Materials:
-
This compound
-
Lipids for GUV formation (e.g., DOPC, SM, Cholesterol)
-
BSA-coated glass-bottom dishes or chambers
-
Confocal microscope
Procedure:
-
GUV Formation: Prepare GUVs with the desired lipid composition (e.g., DOPC:SM:Chol 2:2:1) using methods like electroformation.
-
Labeling: Add the fluorescent lipid analog (e.g., this compound) to the GUV suspension at a low concentration (e.g., 0.5 mol%).
-
Imaging: Transfer the labeled GUVs to a BSA-coated glass-bottom dish. Image the equatorial plane of the vesicles using a confocal microscope.
-
Excitation and Emission: For this compound, use an excitation wavelength of 488 nm and collect the emission between 505 and 550 nm.[10] Use multi-track mode to avoid crosstalk if multiple fluorescent probes are used.[10]
Visualizing Cellular Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: Experimental workflow for the NBD-lipid uptake assay.
Caption: Simplified signaling pathway of this compound trafficking in yeast.[5]
Conclusion
This compound remains a valuable tool for studying membrane dynamics, particularly due to its well-documented behavior and minimal self-aggregation. However, for applications demanding high sensitivity, photostability, and minimal environmental interference, such as live-cell time-lapse imaging, alternative probes like BODIPY-labeled lipids offer superior performance.[3] The choice of the fluorescent lipid should be carefully considered based on the specific experimental goals and the inherent properties of the probe. By understanding the advantages and limitations of this compound and its alternatives, researchers can design more robust experiments and generate more reliable and reproducible data in their exploration of lipid biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Lateral distribution of NBD-PC fluorescent lipid analogs in membranes probed by molecular dynamics-assisted analysis of Förster Resonance Energy Transfer (FRET) and fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. NBD-labeled phosphatidylcholine and phosphatidylethanolamine are internalized by transbilayer transport across the yeast plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A non-exchangeable fluorescent phospholipid analog as a membrane traffic marker of the endocytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to analyze lipid asymmetry in the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of C6-NBD-PC and Laurdan for Elucidating Membrane Dynamics
For researchers, scientists, and drug development professionals navigating the complex world of membrane biophysics, the choice of fluorescent probe is paramount. This guide provides a comprehensive, data-driven comparison of two widely used membrane probes: 1-palmitoyl-2-(6-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoyl)-sn-glycero-3-phosphocholine (C6-NBD-PC) and 6-dodecanoyl-2-dimethylaminonaphthalene (Laurdan). We delve into their mechanisms of action, performance metrics, and provide detailed experimental protocols to aid in the selection of the optimal tool for your specific research needs.
At a Glance: this compound vs. Laurdan (B1674558)
| Feature | This compound | Laurdan |
| Probe Type | Fluorescently labeled phospholipid analog | Solvatochromic dye |
| Primary Measurement | Fluorescence Lifetime | Generalized Polarization (GP) |
| Principle of Detection | Sensitive to local lipid packing and environment polarity | Sensitive to water penetration and dipolar relaxation at the membrane interface |
| Primary Applications | Lipid trafficking, membrane fusion, lipid distribution, membrane asymmetry | Membrane fluidity, lipid rafts, lipid phase transitions (gel, liquid-ordered, liquid-disordered) |
| Key Advantage | Directly mimics a phospholipid, providing insights into lipid behavior. | High sensitivity to lipid packing and phase transitions. |
| Key Limitation | The bulky NBD group can potentially perturb the membrane. | Indirectly reports on membrane properties through environmental sensitivity. |
Unveiling the Mechanisms of Action
This compound: A Fluorescent Phospholipid Analog
This compound is a phosphatidylcholine molecule where the sn-2 acyl chain is replaced with a short 6-carbon chain tagged with the environmentally sensitive fluorophore, nitrobenzoxadiazole (NBD). As a phospholipid analog, it integrates directly into the lipid bilayer, mimicking the behavior of endogenous phospholipids.[1]
The fluorescence properties of the NBD group, particularly its fluorescence lifetime, are highly sensitive to the local environment. In more ordered and less polar environments, such as the liquid-ordered (Lo) phase, the fluorescence lifetime of this compound is longer. Conversely, in more disordered and polar environments, like the liquid-disordered (Ld) phase, its lifetime is shorter.[2][3] This sensitivity allows researchers to probe the local lipid packing and dynamics within the membrane.
Laurdan: A Reporter of Membrane Polarity and Hydration
Laurdan is a hydrophobic molecule that partitions into the hydrophilic/hydrophobic interface of the lipid bilayer. Its naphthalene (B1677914) moiety possesses a dipole moment that changes upon excitation. This change in dipole moment makes Laurdan's fluorescence emission spectrum highly sensitive to the polarity of its immediate surroundings, which is primarily influenced by the presence of water molecules.[4][5]
In highly ordered membrane phases (gel or liquid-ordered), water penetration is limited, and the environment around Laurdan is non-polar. This results in a blue-shifted emission maximum (around 440 nm). In more disordered phases (liquid-disordered), water molecules can more readily penetrate the bilayer, creating a more polar environment around the probe. This leads to a red-shifted emission maximum (around 490 nm).[4] This spectral shift is quantified by the Generalized Polarization (GP) value, which provides a ratiometric measure of membrane order.
References
- 1. Lateral distribution of NBD-PC fluorescent lipid analogs in membranes probed by molecular dynamics-assisted analysis of Förster Resonance Energy Transfer (FRET) and fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma membrane asymmetry of lipid organization: fluorescence lifetime microscopy and correlation spectroscopy analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating C6-NBD-PC: A Comparative Guide to Alternative Probes and Orthogonal Methods
For researchers, scientists, and drug development professionals utilizing the fluorescent lipid analog C6-NBD-PC, ensuring the accuracy and biological relevance of experimental findings is paramount. This guide provides an objective comparison of this compound with alternative fluorescent probes and details orthogonal validation methods, supported by experimental data and protocols, to enhance confidence in research outcomes.
The use of 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) labeled lipids, such as this compound (1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine), has been a cornerstone in studying lipid trafficking and membrane dynamics for decades. However, the inherent photophysical and biochemical properties of the NBD fluorophore necessitate careful consideration of potential artifacts and validation of results with complementary techniques. This guide outlines the strengths and weaknesses of this compound, compares its performance with popular alternatives, and provides detailed protocols for validation using mass spectrometry-based lipidomics.
Performance Comparison of Fluorescent Lipid Probes
The selection of a fluorescent lipid analog can significantly impact the interpretation of cellular imaging studies. While this compound is widely used, alternatives, particularly those based on the boron-dipyrromethene (BODIPY) fluorophore like TopFluor™ PC, offer significant advantages in terms of photostability and brightness.
| Property | This compound | TopFluor™ PC (BODIPY-based) | Key Considerations for Researchers |
| Excitation Maximum (nm) | ~466 | ~505 | Both are compatible with standard green channel filter sets (e.g., FITC). |
| Emission Maximum (nm) | ~536 | ~511 | NBD exhibits a larger Stokes shift, which can be beneficial in minimizing spectral overlap in multicolor imaging.[1] |
| Quantum Yield | Environment-dependent, generally lower[1] | High (often approaching 1.0)[1][2] | BODIPY probes are significantly brighter, providing a better signal-to-noise ratio, which is advantageous for detecting low-abundance lipids.[1][3] |
| Photostability | Moderate; susceptible to photobleaching[1] | High; more resistant to photobleaching[4][5] | For time-lapse live-cell imaging and experiments requiring prolonged illumination, BODIPY-based probes are the preferred choice.[1][4] |
| Environmental Sensitivity | Highly sensitive to solvent polarity; fluorescence increases in nonpolar environments[1] | Relatively insensitive to solvent polarity and pH[1] | The environmental sensitivity of NBD can be exploited to probe membrane properties but can also introduce artifacts in quantitative studies. The stable fluorescence of BODIPY probes provides more reliable quantification. |
| Biological Fidelity | The polar NBD group can alter the lipid's behavior, potentially leading to artifacts.[2] | The BODIPY fluorophore is less polar and generally considered to be less perturbing to the lipid's natural behavior.[2][4] | TopFluor™ lipids are often cited as more closely mimicking the behavior of their native counterparts.[4] |
Orthogonal Validation: Confirming Fluorescent Observations with Mass Spectrometry
Given the potential for artifacts with any fluorescent probe, it is crucial to validate key findings using an independent, label-free method. Mass spectrometry (MS)-based lipidomics is the gold standard for this purpose, providing detailed quantitative information on the abundance and distribution of endogenous lipids.
A typical workflow involves parallel experiments where one set of cells is treated with this compound for fluorescence microscopy, and a second, identically treated set is harvested for lipid extraction and MS analysis. This allows for the correlation of spatial and temporal data from microscopy with the precise molecular identification and quantification from mass spectrometry.
Experimental Workflow for Validation
Detailed Experimental Protocols
I. Live-Cell Imaging with this compound
This protocol describes a general method for labeling live cells with this compound to visualize its uptake and intracellular trafficking.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in ethanol)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium appropriate for the cell line
-
Live cells cultured on glass-bottom dishes or coverslips
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Preparation of this compound/BSA Complex: a. In a sterile microfuge tube, evaporate the desired amount of this compound stock solution under a stream of nitrogen to form a thin film. b. Resuspend the lipid film in a small volume of ethanol. c. Prepare a solution of fatty acid-free BSA in serum-free cell culture medium (e.g., 1 mg/mL). d. While vortexing the BSA solution, slowly inject the ethanolic this compound solution. This facilitates the formation of a complex and enhances the delivery of the lipid to the cells. e. Incubate the mixture at 37°C for 15 minutes.
-
Cell Labeling: a. Wash the cells twice with pre-warmed PBS. b. Add the this compound/BSA complex to the cells at a final concentration typically ranging from 1 to 5 µM. c. Incubate the cells at the desired temperature (e.g., 37°C for active transport studies or 4°C for initial plasma membrane labeling) for a specified time (e.g., 10-30 minutes).
-
Imaging: a. Wash the cells three times with cold PBS to remove unbound probe. b. Add fresh, pre-warmed culture medium. c. Image the cells using a fluorescence microscope equipped with a suitable filter set for the NBD fluorophore (Excitation/Emission: ~466/536 nm).
II. Validation by Mass Spectrometry-Based Lipidomics
This protocol outlines the steps for extracting lipids from cultured cells for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Cultured cells (treated under the same conditions as for microscopy, but without the fluorescent probe)
-
Ice-cold PBS
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (B151607) (LC-MS grade)
-
Internal standards (a mix of deuterated or odd-chain lipids representing different lipid classes)
-
Nitrogen gas stream
-
LC-MS system (e.g., Q-Exactive or similar high-resolution mass spectrometer)
Procedure:
-
Cell Harvesting and Lipid Extraction (Folch Method): a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Scrape the cells in a known volume of ice-cold PBS and transfer to a glass tube. c. Add a mixture of internal standards to the cell suspension. d. Add methanol and chloroform in a ratio that results in a single-phase mixture of chloroform:methanol:water (typically starting with a 2:1 chloroform:methanol addition to the aqueous cell suspension). Vortex thoroughly. e. Add additional chloroform and water to induce phase separation. f. Centrifuge at low speed (e.g., 1000 x g) for 10 minutes to separate the phases. g. Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette. h. Dry the lipid extract under a gentle stream of nitrogen.
-
Sample Reconstitution and LC-MS/MS Analysis: a. Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1 v/v). b. Inject the sample onto a reverse-phase or HILIC LC column coupled to the mass spectrometer. c. Acquire data in both positive and negative ion modes to cover a broad range of lipid classes.
-
Data Analysis: a. Process the raw data using specialized lipidomics software (e.g., LipidSearch, MS-DIAL). b. Identify lipid species based on their accurate mass and fragmentation patterns (MS/MS spectra). c. Quantify the relative abundance of identified lipids by integrating the peak areas and normalizing to the corresponding internal standards. d. Compare the lipid profiles of control and treated cells to identify changes that correlate with the observations from fluorescence microscopy.
Signaling Pathways and this compound
This compound can be used to probe various signaling pathways involving phosphatidylcholine metabolism. For instance, it can be a substrate for phospholipases, which are key enzymes in signal transduction.
References
A Head-to-Head Comparison: C6-NBD-PC and N-Rh-PE for Membrane Fusion Assays
For researchers, scientists, and drug development professionals delving into the intricate mechanisms of membrane fusion, the selection of appropriate fluorescent probes is paramount. This guide provides an objective comparison of two commonly employed lipid probes, 1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine (C6-NBD-PC) and N-(Lissamine rhodamine B sulfonyl)-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (N-Rh-PE), for monitoring membrane fusion events through Förster Resonance Energy Transfer (FRET).
The core of this widely used assay lies in the principle of FRET, a non-radiative energy transfer process between two fluorophores: a donor (in this case, this compound or a similar NBD-labeled lipid) and an acceptor (N-Rh-PE). When these probes are in close proximity within the same membrane (typically within 1-10 nanometers), excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits fluorescence at its characteristic longer wavelength. Membrane fusion leads to the dilution of these probes as the labeled membrane merges with an unlabeled one, increasing the average distance between donor and acceptor molecules. This separation reduces FRET efficiency, causing an increase in the donor's fluorescence and a decrease in the acceptor's fluorescence, a change that can be quantitatively measured to monitor the kinetics and extent of fusion.
At a Glance: Key Performance Indicators
To facilitate a clear comparison, the following table summarizes the key photophysical and experimental parameters of this compound and N-Rh-PE. While NBD-PE is more commonly cited in literature for fusion assays with N-Rh-PE, this compound is a closely related and frequently used alternative. The data presented here is a synthesis of findings from multiple studies.
| Property | This compound (Donor) | N-Rh-PE (Acceptor) | Reference |
| Excitation Max (λex) | ~460 nm | ~560 nm | [1][2] |
| Emission Max (λem) | ~535 nm | ~583 nm | [1][2] |
| Förster Radius (R₀) for NBD-PE/N-Rh-PE pair | \multicolumn{2}{c | }{~5.0 - 6.0 nm} | [3] |
| Fluorescence Lifetime (τ) | ~6.0 - 8.0 ns | Varies with environment | [4] |
| Molecular Weight | ~772 g/mol | Varies with acyl chains | [] |
| Labeling Position | Acyl Chain | Headgroup | [6][7] |
Delving Deeper: A Comparative Analysis
Photophysical Properties and FRET Efficiency
The fluorescence lifetime of this compound is in the range of 6-8 nanoseconds, providing a sufficient window for time-resolved fluorescence measurements.[4] The photophysical properties of N-Rh-PE, a rhodamine derivative, are well-characterized, with high photostability and a strong absorption cross-section.
Impact of Probe Structure on Fusion Dynamics
A critical consideration when choosing fluorescent probes for membrane fusion assays is their potential to interfere with the fusion process itself. Both this compound and N-Rh-PE are lipid analogs that integrate into the membrane bilayer. However, their fluorophores are attached at different positions. In this compound, the NBD fluorophore is attached to one of the acyl chains, positioning it within the hydrophobic core of the membrane.[7] In contrast, the bulky rhodamine fluorophore in N-Rh-PE is attached to the headgroup of the phosphatidylethanolamine (B1630911) (PE) lipid.[6]
Some studies suggest that probes with bulky headgroup labels, such as N-Rh-PE and NBD-PE, may negatively impact the fusion process. It is speculated that these bulky headgroups could sterically hinder the close apposition and merger of the lipid bilayers, potentially leading to an underestimation of the true rate and extent of fusion.[3] Acyl chain-labeled probes like this compound are thought to be less disruptive to the membrane interface where fusion occurs.
Intracellular Behavior and Probe Transfer
For studies involving live cells, the intracellular trafficking and potential for spontaneous transfer of the probes between membranes are important factors. Research has shown that this compound and N-Rh-PE exhibit distinct behaviors within cells. N-Rh-PE has been observed to be selectively internalized and trafficked to lysosomes, potentially due to the formation of small clusters in the plasma membrane.[6] In contrast, this compound appears to be more monomerically distributed and is primarily found in the Golgi complex.[6]
Furthermore, the rate of spontaneous intermembrane transfer can differ. This compound, with its shorter acyl chain-linked fluorophore, can exhibit a faster rate of transfer between vesicles compared to lipids with longer acyl chains. This could be a consideration in long-term experiments where probe redistribution might interfere with the interpretation of fusion events.
Experimental Protocols
A typical membrane fusion assay using this compound and N-Rh-PE involves the preparation of two populations of liposomes: labeled and unlabeled.
Preparation of Labeled Liposomes:
-
Lipid Film Formation: A mixture of the main lipid component (e.g., POPC), this compound, and N-Rh-PE in chloroform (B151607) is prepared in a round-bottom flask. A common molar ratio is 98:1:1 (Lipid:this compound:N-Rh-PE). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of the flask. The film is further dried under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: The lipid film is hydrated with the desired buffer (e.g., HEPES-buffered saline) by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.
Preparation of Unlabeled Liposomes:
Unlabeled liposomes are prepared using the same procedure as above, but without the inclusion of the fluorescently labeled lipids.
Membrane Fusion Assay:
-
Mixing: Labeled and unlabeled liposomes are mixed in a fluorometer cuvette at a specific molar ratio, typically 1:9 (labeled:unlabeled). The total lipid concentration is usually kept in the micromolar range (e.g., 50 µM).
-
Baseline Measurement: The initial fluorescence of the mixture is recorded by exciting the NBD fluorophore (e.g., at 460 nm) and monitoring the emission of both NBD (e.g., at 535 nm) and rhodamine (e.g., at 583 nm). At this stage, FRET is high, resulting in low NBD emission and high rhodamine emission.
-
Induction of Fusion: The fusion process is initiated by adding a fusogenic agent (e.g., calcium ions for negatively charged vesicles, a viral fusion protein, or polyethylene (B3416737) glycol).
-
Monitoring Fluorescence Changes: The fluorescence intensity of both the donor (NBD) and the acceptor (rhodamine) is monitored over time. As fusion occurs, the probes are diluted, leading to a decrease in FRET. This is observed as an increase in NBD fluorescence and a decrease in rhodamine fluorescence.
-
Data Analysis: The percentage of fusion can be calculated by normalizing the change in NBD fluorescence to the fluorescence of a control sample representing 100% fusion. This control is typically prepared by co-dissolving the lipids from both labeled and unlabeled vesicles in a detergent like Triton X-100.
Visualizing the Process
To better understand the principles and workflow, the following diagrams have been generated using Graphviz.
Caption: FRET mechanism in a membrane fusion assay.
References
- 1. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. HIV gp41-Mediated Membrane Fusion Occurs at Edges of Cholesterol-Rich Lipid Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. A non-exchangeable fluorescent phospholipid analog as a membrane traffic marker of the endocytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Short-Chain vs. Long-Chain NBD-PC for Membrane Studies
For Researchers, Scientists, and Drug Development Professionals
Fluorescently labeled lipids are indispensable tools in membrane biophysics and cell biology, enabling the visualization and quantification of lipid dynamics, trafficking, and organization. Among these, phosphatidylcholine (PC) analogs labeled with the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore are widely utilized. The choice between a short-chain or long-chain NBD-PC derivative is critical and depends on the specific experimental question. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate probe for your research needs.
Key Differences and Physicochemical Properties
The primary distinction between short-chain and long-chain NBD-PC lies in the length of the acyl chain to which the NBD fluorophore is attached. This seemingly subtle difference significantly impacts their behavior within lipid bilayers.
-
Short-Chain NBD-PC (e.g., C6-NBD-PC): In these analogs, the NBD group is typically attached to a six-carbon acyl chain at the sn-2 position. This modification makes them more water-soluble, facilitating their insertion into the outer leaflet of the plasma membrane from the surrounding medium.[1]
-
Long-Chain NBD-PC (e.g., C12-NBD-PC): Here, the NBD fluorophore is attached to a longer acyl chain, such as a twelve-carbon chain. These probes more closely mimic the behavior of endogenous phospholipids (B1166683) within the membrane.
A crucial difference in their membrane behavior is their tendency to aggregate. Studies have shown that while this compound distributes uniformly in fluid lipid bilayers, C12-NBD-PC has a tendency to aggregate at concentrations as low as 0.4 mol%.[2][3][4] This can lead to non-random lateral distribution and affect the interpretation of experimental results.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative parameters for short-chain (this compound) and long-chain (C12-NBD-PC) NBD-PC based on published experimental data.
| Property | Short-Chain NBD-PC (this compound) | Long-Chain NBD-PC (C12-NBD-PC) | Reference(s) |
| Aggregation in DPPC Bilayers | Uniform distribution up to 2.5 mol% | Aggregates at concentrations >0.4 mol% | [2][3][4] |
| Fluorescence Lifetime (<τ₀>) in DPPC | ~6.00 ns | ~4.76 ns | [5] |
| Förster Resonance Energy Transfer (FRET) R₀ with DPH | ~4.18 nm | ~3.75 nm | [2] |
| NBD Lifetime in Liquid Disordered (ld) Phase (DOPC LUVs at 25°C) | 6.80 ± 0.04 ns | Not explicitly stated, but generally sensitive to membrane environment | [6] |
| NBD Lifetime in Liquid Ordered (lo) Phase (DOPC/SSM/Chol LUVs at 25°C) | 9.94 ± 0.05 ns | Not explicitly stated, but generally sensitive to membrane environment | [6] |
Experimental Protocols
Detailed methodologies for key experiments utilizing NBD-PC are provided below.
NBD-Lipid Uptake Assay by Flow Cytometry
This protocol is adapted from a method to quantify lipid internalization in mammalian cell lines.[1]
Objective: To measure the rate of NBD-lipid internalization from the plasma membrane.
Materials:
-
Mammalian cell line of interest
-
NBD-PC (short-chain recommended for efficient labeling)
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phenylmethylsulfonyl fluoride (B91410) (PMSF) and Orlistat (OBAA) as phospholipase inhibitors
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Detach cells using trypsin-EDTA, wash with HBSS, and resuspend in Tris-Buffered Saline with salts (TBSS) to a concentration of ~10⁶ cells/mL.[1]
-
Inhibitor Treatment: To prevent metabolic conversion of NBD-lipids, pre-incubate the cell suspension with 1 mM PMSF and 5 µM OBAA for 10 minutes at 20°C.[1]
-
Labeling: Add the NBD-PC stock solution (in DMSO) to the cell suspension. The final concentration of NBD-PC should be optimized for the specific cell type, typically in the range of 0.1–1 µM.[7] Incubate at a low temperature (e.g., 15-20°C) to minimize endocytosis.[1][7]
-
Time Points: At various time points (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), take two aliquots from the cell suspension.[1]
-
Back-Extraction: To one aliquot, add a solution of fatty acid-free BSA to a final concentration of 1-5% (w/v) to remove NBD-PC remaining in the outer leaflet of the plasma membrane. The other aliquot serves as a total cell-associated fluorescence control.[1][8]
-
Flow Cytometry: Analyze both sets of samples on a flow cytometer. The fluorescence of the BSA-treated sample represents internalized NBD-PC, while the untreated sample represents total cell-associated NBD-PC.
Fluorescence Recovery After Photobleaching (FRAP) for Lipid Diffusion
This protocol provides a general framework for conducting FRAP experiments to measure the lateral diffusion of NBD-PC in a lipid bilayer.
Objective: To determine the diffusion coefficient and mobile fraction of NBD-PC in a membrane.
Materials:
-
Live cells or giant unilamellar vesicles (GUVs) labeled with NBD-PC
-
Confocal laser scanning microscope with a high-power laser for photobleaching
Procedure:
-
Sample Preparation: Prepare live cells or GUVs labeled with NBD-PC.
-
Microscope Setup: Place the sample on the confocal microscope stage. Use a 60x or 100x oil immersion objective.[9]
-
Pre-bleach Imaging: Acquire a few images of the region of interest (ROI) at low laser power to establish the initial fluorescence intensity.[9]
-
Photobleaching: Use a high-intensity laser beam to photobleach a defined ROI.[10]
-
Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached area as unbleached probes diffuse into it.[9]
-
Data Analysis: Measure the fluorescence intensity in the bleached ROI over time. The rate of fluorescence recovery is used to calculate the diffusion coefficient (D), and the extent of recovery provides the mobile fraction (Mf).
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The choice between short-chain and long-chain NBD-PC is contingent on the specific research application. Short-chain NBD-PC, such as this compound, is generally a better-behaved membrane probe due to its uniform distribution in disordered bilayers and is well-suited for lipid uptake and transport studies where efficient labeling of the plasma membrane is required.[2] In contrast, while long-chain NBD-PC may more closely mimic endogenous lipids, its tendency to aggregate necessitates careful consideration and control of its concentration to avoid artifacts in studies of membrane organization and dynamics.[3][4] Understanding these fundamental differences is crucial for designing robust experiments and accurately interpreting the resulting data.
References
- 1. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lateral Distribution of NBD-PC Fluorescent Lipid Analogs in Membranes Probed by Molecular Dynamics-Assisted Analysis of Förster Resonance Energy Transfer (FRET) and Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lateral distribution of NBD-PC fluorescent lipid analogs in membranes probed by molecular dynamics-assisted analysis of Förster Resonance Energy Transfer (FRET) and fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lateral Distribution of NBD-PC Fluorescent Lipid Analogs in Membranes Probed by Molecular Dynamics-Assisted Analysis of Förster Resonance Energy Transfer (FRET) and Fluorescence Quenching | MDPI [mdpi.com]
- 6. Plasma membrane asymmetry of lipid organization: fluorescence lifetime microscopy and correlation spectroscopy analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to analyze lipid asymmetry in the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Protocol for single-molecule fluorescence recovery after photobleaching microscopy to analyze the dynamics and spatial locations of nuclear transmembrane proteins in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Step by Step Guide for FRAP Experiments | Learn & Share | Leica Microsystems [leica-microsystems.com]
A Head-to-Head Comparison: C6-NBD-PC versus Fluorescent Protein Lipid Biosensors for Elucidating Lipid Dynamics
For researchers, scientists, and drug development professionals navigating the complex world of cellular lipid trafficking and distribution, the choice of a reliable biosensor is paramount. This guide provides an objective comparison between the widely used fluorescent lipid analog, C6-NBD-PC, and the genetically encoded fluorescent protein-based lipid biosensors. By presenting supporting experimental data, detailed protocols, and visual workflows, we aim to equip you with the necessary information to select the optimal tool for your specific research needs.
Introduction to Lipid Biosensors
Understanding the spatiotemporal dynamics of lipids within cellular membranes is crucial for deciphering their roles in signaling, membrane trafficking, and disease. Fluorescent biosensors have emerged as indispensable tools for visualizing these processes in living cells. Two major classes of these biosensors are fluorescently labeled lipid analogs, such as this compound, and genetically encoded fluorescent protein-based biosensors.
This compound (1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine) is a synthetic analog of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes.[1] The NBD (nitrobenzoxadiazole) fluorophore attached to a short acyl chain allows for its incorporation into cellular membranes and subsequent tracking using fluorescence microscopy. Its fluorescence is environmentally sensitive, exhibiting weak fluorescence in aqueous environments and a significant increase in nonpolar environments like lipid bilayers.[2]
Fluorescent protein-based lipid biosensors are chimeric proteins where a lipid-binding domain is fused to a fluorescent protein (e.g., GFP, RFP).[3] These biosensors are genetically encoded and expressed directly within the cells of interest. Their localization is dictated by the specific affinity of the lipid-binding domain for a particular lipid, providing a means to visualize the distribution and relative abundance of that lipid in real-time.[4][5]
Quantitative Performance Comparison
The selection of a lipid biosensor is often dictated by its performance characteristics. Below is a summary of key quantitative parameters for this compound and fluorescent protein lipid biosensors. It is important to note that direct head-to-head quantitative comparisons in the literature are scarce, and performance can vary depending on the specific fluorescent protein, lipid-binding domain, cell type, and imaging conditions.
| Parameter | This compound | Fluorescent Protein Lipid Biosensors | Key Considerations |
| Signal-to-Noise Ratio (SNR) | Generally high due to the fluorophore's environmental sensitivity (low fluorescence in cytosol).[6] However, background from unincorporated probe can be an issue. | Can be variable. High expression levels can lead to a high cytosolic background, reducing SNR.[5] However, a high signal-to-noise ratio has been reported for some probes like GST-Lact-C2.[2] | Optimization of probe concentration (for this compound) and expression levels (for protein biosensors) is crucial. |
| Spatial Resolution | Limited by the diffraction limit of light microscopy (~200-250 nm). Can be used with super-resolution techniques.[7] | Also diffraction-limited. The size of the protein biosensor (~5-10 nm) itself is larger than the lipid analog. Can also be used with super-resolution microscopy.[7] | The choice of microscopy technique is the primary determinant of spatial resolution for both. |
| Temporal Resolution | High. The probe can be added and imaged relatively quickly. Dynamics are limited by the frame rate of the microscope. | High. Can monitor rapid changes in lipid distribution in real-time.[4] Temporal resolution is primarily limited by the imaging setup. | Both are suitable for live-cell imaging of dynamic processes. |
| Photostability | The NBD fluorophore is known to be susceptible to photobleaching upon prolonged or intense illumination.[8][9] | Photostability varies greatly depending on the specific fluorescent protein used. Modern fluorescent proteins often exhibit improved photostability compared to traditional dyes like NBD.[9][10] | Careful selection of the fluorescent protein and optimization of imaging parameters are critical to minimize photobleaching. |
| Potential for Artifacts | The bulky NBD group can alter the biophysical properties and metabolism of the lipid analog. This compound can be metabolized by cells, leading to fluorescent signals from metabolites.[11] | Overexpression can lead to sequestration of the target lipid, perturbing endogenous signaling pathways.[5][12] The biosensor itself can have off-target interactions. | Careful controls and validation experiments are essential to rule out artifacts for both types of biosensors. |
Experimental Methodologies
Key Experiment: Live-Cell Imaging of Phosphatidylcholine Trafficking
This experiment aims to visualize the uptake and intracellular transport of phosphatidylcholine in cultured mammalian cells using either this compound or a fluorescent protein-based PC biosensor.
Experimental Protocol for this compound Labeling
-
Cell Preparation: Plate mammalian cells on glass-bottom dishes or coverslips to allow for high-resolution imaging. Culture cells to 60-80% confluency.
-
Preparation of this compound-BSA Complex:
-
Prepare a 1 mM stock solution of this compound in ethanol.
-
Dry down an aliquot of the stock solution under a stream of nitrogen gas.
-
Resuspend the dried lipid in a small volume of ethanol.
-
Prepare a solution of fatty acid-free Bovine Serum Albumin (BSA) in a serum-free culture medium (e.g., 0.34 mg/mL).
-
While vortexing the BSA solution, slowly inject the this compound/ethanol solution to form a complex. The final concentration of the complex should be around 5 µM.[2]
-
-
Cell Labeling:
-
Wash the cells twice with a pre-chilled, serum-free medium.
-
Incubate the cells with the this compound-BSA complex at 4°C for 30 minutes. This allows the lipid analog to insert into the plasma membrane while minimizing endocytosis.[2]
-
-
Trafficking Visualization:
-
Wash the cells three times with an ice-cold medium to remove the unbound probe.
-
Add a pre-warmed complete culture medium and transfer the dish to a live-cell imaging incubator on the microscope stage maintained at 37°C and 5% CO2.
-
Acquire images at different time points to visualize the internalization and transport of this compound to intracellular organelles like the Golgi apparatus and endoplasmic reticulum.[11]
-
-
Image Acquisition:
Experimental Protocol for Fluorescent Protein Lipid Biosensor Imaging
-
Plasmid Transfection:
-
Transfect the mammalian cells with a plasmid encoding a phosphatidylcholine biosensor (e.g., a fluorescent protein fused to a PC-binding domain) using a suitable transfection reagent.
-
Allow 24-48 hours for protein expression. The optimal expression time should be determined empirically to achieve sufficient signal without causing cellular stress due to overexpression.[15]
-
-
Cell Preparation for Imaging:
-
24-48 hours post-transfection, replace the culture medium with a phenol (B47542) red-free imaging medium to reduce background fluorescence.[16]
-
Place the dish in a live-cell imaging chamber on the microscope stage, maintaining physiological conditions (37°C, 5% CO2).[17]
-
-
Image Acquisition:
-
Use appropriate laser lines and emission filters for the specific fluorescent protein used (e.g., for GFP, excite at ~488 nm and collect emission at ~500-550 nm).
-
Acquire images to visualize the subcellular localization of the PC biosensor, which reflects the distribution of accessible phosphatidylcholine pools.
-
To study PC trafficking dynamics, you can employ techniques like Fluorescence Recovery After Photobleaching (FRAP) on specific organelles or observe the redistribution of the biosensor in response to cellular stimuli.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in different cellular compartments to determine the relative distribution of the biosensor.
-
Track the movement of fluorescently labeled structures over time to analyze trafficking kinetics.
-
Visualizing Cellular Pathways and Workflows
Phosphatidylcholine Synthesis and Trafficking Pathway
Phosphatidylcholine is synthesized primarily through the CDP-choline pathway (Kennedy pathway) in the endoplasmic reticulum (ER).[18] It is then transported to other cellular membranes, including the Golgi apparatus, plasma membrane, and mitochondria, via vesicular and non-vesicular transport mechanisms.[1]
Experimental Workflow: Comparing Lipid Biosensors
A comparative study would involve parallel experiments using both this compound and a fluorescent protein biosensor to analyze a specific aspect of PC dynamics, such as its trafficking to the Golgi apparatus.
Concluding Remarks
Both this compound and fluorescent protein-based lipid biosensors are powerful tools for studying lipid biology, each with its own set of advantages and disadvantages. This compound is straightforward to use for pulse-chase experiments to study lipid transport pathways. However, the potential for artifacts due to the fluorescent label and its metabolism must be carefully considered. Fluorescent protein biosensors, on the other hand, allow for the visualization of endogenous lipid pools without the addition of exogenous lipids. Yet, overexpression artifacts and the larger size of the probe are important considerations.
The choice between these two types of biosensors will ultimately depend on the specific biological question being addressed. For studies focusing on the general pathways of lipid uptake and transport, this compound can be a valuable tool. For investigations into the steady-state distribution and dynamic redistribution of specific lipid pools in response to cellular signaling, fluorescent protein biosensors may be more appropriate. A thorough understanding of the principles, protocols, and potential pitfalls of each approach, as outlined in this guide, is essential for obtaining reliable and meaningful insights into the intricate world of cellular lipids.
References
- 1. Structure and Function of Phosphatidylcholine Transfer Protein (PC-TP)/StarD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-resolution mapping reveals topologically distinct cellular pools of phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on genetically encoded lipid biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetically Encoded Fluorescent Biosensors for Live Cell Imaging of Lipid Dynamics | Springer Nature Experiments [experiments.springernature.com]
- 5. Genetically encoded lipid biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Characterization of Fluorescent Proteins with Intramolecular Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NBD-labeled phosphatidylcholine and phosphatidylethanolamine are internalized by transbilayer transport across the yeast plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Single-molecule lipid biosensors mitigate inhibition of endogenous effector proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. The Major Sites of Cellular Phospholipid Synthesis and Molecular Determinants of Fatty Acid and Lipid Head Group Specificity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Phosphatidylcholine Analogs for Cellular Trafficking Studies
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of lipid trafficking within cells is paramount to understanding cellular physiology and disease. Nitrobenzoxadiazole (NBD)-labeled lipids, particularly C6-NBD-Phosphatidylcholine (C6-NBD-PC), have been foundational tools in this field. However, the emergence of alternative fluorescent probes necessitates a critical evaluation of their respective performances. This guide provides an objective comparison of this compound with its common alternatives, supported by experimental data, detailed protocols, and visual representations of trafficking pathways to aid in the selection of the most appropriate tool for your research needs.
Performance Comparison of Fluorescent Lipid Probes
The choice of a fluorescent lipid analog can significantly impact the outcome and interpretation of cell trafficking studies. Key performance indicators include photophysical properties, trafficking fidelity, and potential for cellular artifacts. Below is a comparative summary of this compound and its main alternatives, BODIPY-PC and TopFluor-PC.
Quantitative Data Summary
| Property | This compound | BODIPY-PC | TopFluor-PC (BODIPY-based) |
| Excitation Max (nm) | ~466 | ~505 | ~505 |
| Emission Max (nm) | ~536 | ~512 | ~511 |
| Quantum Yield | Moderate, environment-dependent | High (approaching 1.0)[1] | High |
| Photostability | Moderate, susceptible to photobleaching[1] | High, more resistant to photobleaching[1] | High, more photostable than NBD[2] |
| Environmental Sensitivity | Highly sensitive to solvent polarity | Relatively insensitive to solvent polarity and pH | Relatively insensitive |
| Intracellular Internalization (after 1 hr at 37°C) | ~10% (compared to N-Rh-PE) | Data not available for direct PC comparison | Data not available for direct PC comparison |
| Primary Trafficking Pathway | Endocytosis, accumulation in the Golgi apparatus[3][4] | Endocytic sorting depends on acyl chain length[5][6] | Mimics natural cholesterol trafficking more closely[2] |
Experimental Protocols
Detailed and reproducible protocols are crucial for obtaining reliable data in lipid trafficking studies. Below are methodologies for the use of NBD- and BODIPY-labeled lipids.
Protocol 1: Labeling Live Cells with this compound
This protocol is a standard method for visualizing the internalization and trafficking of PC to the Golgi apparatus in live cells.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS)
-
Cell culture medium
-
Live cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Preparation of this compound/BSA Complex: a. Prepare a 1 mM stock solution of this compound in ethanol. b. In a separate tube, prepare a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL). c. While vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired final concentration (typically 5 µM). This results in a this compound/BSA complex that is soluble in aqueous media.[7]
-
Cell Labeling: a. Grow cells to the desired confluency (e.g., 50-70%) on an appropriate imaging vessel. b. Rinse the cells twice with pre-chilled (4°C) PBS or HBSS. c. Incubate the cells with the 5 µM this compound/BSA complex in ice-cold PBS/HBSS for 30 minutes at 4°C. This allows the lipid to bind to the plasma membrane while minimizing endocytosis.[7] d. Wash the cells three times with ice-cold PBS/HBSS to remove the excess unbound probe.[7]
-
Trafficking and Imaging: a. Add pre-warmed (37°C) complete cell culture medium to the cells. b. Incubate the cells at 37°C for the desired time (e.g., 30-60 minutes) to allow for internalization and transport of the probe. c. Most of the internalized this compound accumulates in the Golgi apparatus.[3][4] d. (Optional) To visualize only the internalized lipid, perform a "back-exchange" by incubating the cells with a solution of fatty acid-free BSA (e.g., 5% w/v) in PBS for a short period. This removes the probe from the outer leaflet of the plasma membrane. e. Immediately proceed with imaging using a fluorescence microscope with a standard FITC filter set.
Protocol 2: Staining Live Cells with BODIPY-PC
This protocol outlines the general steps for labeling live cells with BODIPY-labeled phosphatidylcholine.
Materials:
-
BODIPY-PC
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol
-
Cell culture medium
-
PBS or HBSS
-
Live cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Preparation of Staining Solution: a. Prepare a stock solution of BODIPY-PC in DMSO or ethanol (e.g., 1 mM). b. On the day of the experiment, dilute the stock solution in serum-free medium or PBS/HBSS to the desired final working concentration (typically 0.5-2 µM).
-
Cell Labeling: a. Culture target cells to an appropriate density (typically 70–80% confluency). b. Remove the culture medium and wash the cells with PBS. c. Add the pre-warmed BODIPY-PC staining solution to the cells.
-
Incubation and Imaging: a. Incubate the cells at 37°C for 15-30 minutes, protected from light. b. Wash the cells 2-3 times with PBS to reduce nonspecific binding. c. Image the cells using a fluorescence microscope with a suitable filter set for BODIPY FL (Excitation ~505 nm, Emission ~512 nm).
Visualization of Trafficking Pathways and Workflows
Diagrams can be powerful tools for understanding complex biological pathways and experimental workflows. The following visualizations were created using Graphviz (DOT language) to illustrate key concepts related to the use of fluorescent lipid probes.
Concluding Remarks
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Transport of a fluorescent phosphatidylcholine analog from the plasma membrane to the Golgi apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transport of a fluorescent phosphatidylcholine analog from the plasma membrane to the Golgi apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endocytic Sorting of Lipid Analogues Differing Solely in the Chemistry of Their Hydrophobic Tails - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endocytic sorting of lipid analogues differing solely in the chemistry of their hydrophobic tails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to C6-NBD-PC and C12-NBD-PC: Probing Cellular Membranes
In the intricate world of cellular biology, fluorescent lipid analogs are indispensable tools for visualizing and understanding the dynamic nature of cellular membranes. Among these, NBD (nitrobenzoxadiazole)-labeled phosphatidylcholines (PCs) are widely utilized to investigate lipid trafficking, membrane fusion, and the biophysical properties of the lipid bilayer. This guide provides a detailed comparison of two commonly used NBD-PC analogs: C6-NBD-PC and C12-NBD-PC, which differ in the length of the acyl chain to which the NBD fluorophore is attached. This structural difference significantly influences their physical properties and, consequently, their applications in research.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key differences between this compound and C12-NBD-PC, supported by experimental data and detailed protocols.
Key Property Comparison
The differing lengths of the NBD-labeled acyl chains in this compound and C12-NBD-PC give rise to distinct physicochemical behaviors, particularly concerning their hydrophobicity and interaction with membrane environments. These differences are summarized in the table below.
| Property | This compound | C12-NBD-PC | Key Differences and Implications |
| Full Chemical Name | 1-palmitoyl-2-(6-(7-nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoyl-sn-glycero-3-phosphocholine | 1-palmitoyl-2-(12-(7-nitro-2-1,3-benzoxadiazol-4-yl)amino)dodecanoyl-sn-glycero-3-phosphocholine | The key structural difference is the length of the sn-2 acyl chain containing the NBD group (6 carbons vs. 12 carbons). |
| Excitation Max (nm) | ~467[1][2] | ~470[3] | Both are excitable with standard blue light sources (e.g., 488 nm laser line), making them compatible with common fluorescence microscopy setups. |
| Emission Max (nm) | ~538[1][2] | ~538 | Both emit in the green region of the spectrum, detectable with standard FITC/GFP filter sets. |
| Fluorescence Lifetime | Slower decay, e.g., <τ₀> = 6.00 ns in DPPC[4][5] | Faster decay, e.g., <τ₀> = 4.76 ns in DPPC | The longer lifetime of this compound can be advantageous for certain fluorescence lifetime imaging (FLIM) applications. The difference in lifetime is attributed to distinct conformations of the NBD fluorophore within the membrane.[6] |
| Aggregation Behavior | Distributes uniformly in fluid bilayers up to 2.5 mol%[6][7][8][9] | Shows a tendency to aggregate at concentrations as low as 0.4 mol%[6][7][8][9] | This compound is preferred for applications requiring a uniform distribution of the probe within the membrane to avoid artifacts from probe aggregation. |
| Hydrophobicity | More water-soluble | More hydrophobic | The shorter acyl chain of this compound makes it more water-soluble, facilitating its insertion into the outer leaflet of the plasma membrane from the aqueous medium.[10] The higher hydrophobicity of C12-NBD-PC leads to more efficient partitioning into lipid environments. |
| Membrane Partitioning | Partitions more into the aqueous phase compared to C12-NBD-PC. | Partitions more readily into lipid membranes. | The choice of probe depends on the specific application; for studying events at the plasma membrane initiated from the extracellular side, this compound is often used. C12-NBD-PC is a better stain for intracellular membrane lamellae due to its higher lipid partitioning. |
| Critical Micelle Conc. (CMC) | Forms micelles[3] | Expected to have a lower CMC than this compound due to its longer acyl chain. | Precise experimental CMC values are not readily available in the literature. However, the greater tendency of C12-NBD-PC to aggregate suggests a lower CMC. |
Experimental Protocols
The distinct properties of this compound and C12-NBD-PC make them suitable for different experimental applications. Below are detailed protocols for two common assays where the choice between these probes is critical.
Lipid Flip-Flop Assay using Dithionite (B78146) Quenching
This assay is used to measure the translocation of lipid analogs from the outer leaflet to the inner leaflet of a membrane, a process known as "flip-flop." this compound is often preferred for this assay due to its higher water solubility, which allows for its initial insertion primarily into the outer leaflet of the plasma membrane of cells or liposomes.
Principle: The fluorescence of the NBD group is quenched by the membrane-impermeant reducing agent, sodium dithionite. Initially, only the NBD probes in the outer leaflet are accessible to dithionite and are quenched. If the probe undergoes flip-flop to the inner leaflet, it becomes protected from quenching, and the rate of this process can be monitored over time.
Materials:
-
Cells or Large Unilamellar Vesicles (LUVs)
-
This compound
-
HEPES buffer (or other suitable buffer)
-
Sodium Dithionite
-
Fluorometer or fluorescence microscope
Protocol:
-
Labeling:
-
For cells: Incubate the cells with a solution of this compound (typically 1-5 µM) in a suitable buffer at a low temperature (e.g., 4°C) for a short period (e.g., 10-30 minutes) to label the outer leaflet of the plasma membrane.
-
For LUVs: Prepare LUVs containing a small percentage of this compound (e.g., 1 mol%). To create asymmetrically labeled vesicles, this compound can be added to pre-formed LUVs.[11]
-
-
Removal of Unbound Probe: Wash the cells or LUVs with cold buffer to remove any unbound this compound.
-
Baseline Fluorescence Measurement: Measure the initial fluorescence intensity (F₀) of the labeled cells or LUVs using a fluorometer or microscope with appropriate excitation and emission wavelengths for NBD.
-
Dithionite Quenching: Add a freshly prepared solution of sodium dithionite to the sample to a final concentration of approximately 10-50 mM.[12]
-
Fluorescence Monitoring: Immediately start monitoring the decrease in fluorescence intensity over time as the NBD probes in the outer leaflet are quenched.
-
Data Analysis: The rate of fluorescence decay can be fitted to an exponential function to determine the rate of flip-flop. The remaining fluorescence after the initial rapid quenching represents the fraction of the probe that has flipped to the inner leaflet.[13]
FRET-Based Membrane Fusion Assay
This assay is used to monitor the mixing of lipids between two different populations of vesicles, which is a hallmark of membrane fusion. A common FRET (Förster Resonance Energy Transfer) pair for this assay is an NBD-labeled lipid (donor) and a Rhodamine-labeled lipid (acceptor), such as NBD-PE and Rhodamine-PE. Both this compound and C12-NBD-PC can be used in this assay, but the choice may influence the kinetics of lipid mixing observed, as the bulkier headgroup and longer acyl chain of C12-NBD-PC might affect its movement between fusing membranes.
Principle: One population of vesicles is labeled with both the NBD donor and the Rhodamine acceptor at a concentration where FRET is efficient (i.e., the probes are in close proximity). A second, unlabeled population of vesicles is then added. When the labeled and unlabeled vesicles fuse, the fluorescent probes are diluted in the larger membrane area, leading to a decrease in FRET efficiency. This is observed as an increase in the donor (NBD) fluorescence and a decrease in the acceptor (Rhodamine) fluorescence.[6][14]
Materials:
-
Two populations of LUVs
-
NBD-labeled lipid (e.g., this compound or C12-NBD-PC)
-
Rhodamine-labeled lipid (e.g., Rhodamine-PE)
-
Fusogen (e.g., PEG, Ca²⁺, or fusogenic proteins like SNAREs)
-
Fluorometer
Protocol:
-
Preparation of Labeled Vesicles: Prepare one population of LUVs containing both the NBD-labeled lipid (e.g., 1 mol%) and the Rhodamine-labeled lipid (e.g., 1 mol%).
-
Preparation of Unlabeled Vesicles: Prepare a second population of LUVs without any fluorescent labels.
-
Initiation of Fusion: Mix the labeled and unlabeled vesicle populations in a cuvette.
-
Baseline FRET Measurement: Measure the initial fluorescence emission spectrum by exciting the NBD fluorophore and recording the emission of both the NBD and Rhodamine.
-
Induction of Fusion: Add the fusogen to the cuvette to induce membrane fusion.
-
Monitoring FRET Change: Continuously monitor the fluorescence intensity of the NBD donor and the Rhodamine acceptor over time. An increase in the NBD emission and a decrease in the Rhodamine emission indicate lipid mixing due to fusion.
-
Data Analysis: The change in FRET efficiency can be calculated and plotted as a function of time to determine the kinetics of membrane fusion.
Signaling Pathways and Experimental Workflows
The study of lipid trafficking is crucial for understanding many cellular processes, including signal transduction, membrane homeostasis, and the pathogenesis of various diseases. NBD-labeled lipids are frequently used to trace these pathways.
Endocytic Trafficking Pathway
Fluorescently labeled lipids like this compound can be used to visualize the endocytic pathway. After insertion into the plasma membrane, these lipids are internalized and transported through various endosomal compartments.
This diagram illustrates the general pathway of endocytosed lipids. This compound, initially at the plasma membrane, is internalized into early endosomes. From there, it can be sorted to late endosomes and eventually degraded in lysosomes, or it can be recycled back to the plasma membrane via recycling endosomes.
SNARE-Mediated Membrane Fusion
SNARE proteins are essential for mediating vesicle fusion in processes like neurotransmitter release and hormone secretion. In vitro reconstitution assays using NBD-labeled lipids can be employed to study the kinetics and mechanisms of SNARE-mediated fusion.
This workflow depicts the key steps in SNARE-mediated membrane fusion. A vesicle containing a v-SNARE docks with a target membrane containing a t-SNARE. The SNARE proteins then form a tight complex, driving the membranes into close apposition. This leads to hemifusion, where the outer leaflets of the two membranes merge, followed by the formation of a fusion pore and ultimately, full fusion of the two membranes. Assays using NBD-labeled lipids can monitor the lipid mixing that occurs during the hemifusion and fusion pore stages.
Conclusion
The choice between this compound and C12-NBD-PC is a critical consideration in experimental design. This compound, with its shorter acyl chain, is more water-soluble and less prone to aggregation, making it an excellent choice for studying dynamic processes at the plasma membrane, such as lipid flip-flop and endocytosis. In contrast, the longer acyl chain of C12-NBD-PC results in greater hydrophobicity and a higher propensity to partition into and stain lipid-rich structures, but also a greater tendency to form aggregates which can complicate data interpretation. By understanding the distinct properties of these two fluorescent lipid analogs, researchers can select the most appropriate tool to accurately probe the complex and dynamic world of cellular membranes.
References
- 1. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Lateral distribution of NBD-PC fluorescent lipid analogs in membranes probed by molecular dynamics-assisted analysis of Förster Resonance Energy Transfer (FRET) and fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NBD-labeled phosphatidylcholine and phosphatidylethanolamine are internalized by transbilayer transport across the yeast plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. Flip-Flop of Phospholipids in Proteoliposomes Reconstituted from Detergent Extract of Chloroplast Membranes: Kinetics and Phospholipid Specificity | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
Navigating Cellular Landscapes: A Comparative Guide to the Biological Perturbation of C6-NBD-PC
For researchers, scientists, and drug development professionals, the accurate visualization and understanding of lipid dynamics within cellular membranes are paramount. Fluorescently labeled lipids, such as 1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine (C6-NBD-PC), have become indispensable tools in this pursuit. However, the introduction of any extrinsic probe inevitably perturbs the biological system it is designed to study. This guide provides a comprehensive comparison of the biological perturbations caused by this compound and its common alternatives, supported by experimental data, detailed protocols, and visual aids to empower informed experimental design and interpretation.
At a Glance: this compound and Its Place in the Fluorescent Probe Toolbox
This compound is a widely utilized fluorescent phospholipid analog. Its utility stems from the environmentally sensitive fluorescence of the nitrobenzoxadiazole (NBD) group, which exhibits low fluorescence in aqueous environments and becomes brightly fluorescent in the hydrophobic interior of lipid membranes. This property allows for the tracking of lipid transport, metabolism, and localization within cells. However, like any fluorescent probe, this compound is not a passive observer and can influence the very processes it is meant to illuminate.
Performance Comparison: this compound vs. The Alternatives
The selection of a fluorescent lipid probe should be a deliberate process, weighing the advantages and disadvantages of each option in the context of the specific biological question. Here, we compare this compound with several popular alternatives.
| Feature | This compound | C12-NBD-PC | BODIPY-labeled Lipids | Laurdan | Pyrene-labeled Lipids |
| Primary Application | Lipid transport and metabolism, membrane fusion | Similar to this compound, with altered hydrophobic character | General membrane labeling, high-resolution imaging | Membrane order and fluidity | Lateral diffusion and membrane dynamics |
| Photostability | Moderate, susceptible to photobleaching | Moderate | High, more resistant to photobleaching[1] | Moderate | Good |
| Brightness | Moderate | Moderate | High quantum yield, very bright[1] | Environment-dependent | Monomer fluorescence is moderate, excimer fluorescence is distinct |
| Perturbation Potential | Can alter membrane fluidity and phase transition temperature | Prone to aggregation at lower concentrations than this compound[2] | Generally considered less perturbing than NBD-lipids | Senses membrane properties with minimal structural disruption | The large pyrene (B120774) moiety can cause significant membrane perturbation[3] |
| Cytotoxicity | Data is not readily available for direct comparison | Data is not readily available for direct comparison | Generally low, but can vary with the specific derivative | Generally low | Can be cytotoxic at higher concentrations |
Delving Deeper: The Biological Impact of this compound
The introduction of the NBD fluorophore and the shortened C6 acyl chain can induce several perturbations to the cellular environment.
Membrane Structure and Fluidity
Cellular Transport and Trafficking
This compound is actively transported and metabolized by cells, making it a valuable tool for studying these processes. In yeast, it is internalized and transported to the vacuole for degradation[4]. In mammalian cells, it is known to be internalized and can be used to study lipid transport pathways[5]. However, it is crucial to recognize that the trafficking of this analog may not perfectly mirror that of its endogenous counterparts due to its altered structure.
Potential for Artifacts
The environmental sensitivity of the NBD fluorophore, while a key advantage, can also be a source of artifacts. Changes in the local lipid environment can alter its fluorescence quantum yield, potentially leading to misinterpretation of probe concentration or distribution[6]. Furthermore, NBD-labeled lipids can be susceptible to photobleaching, which can limit their utility in long-term imaging experiments[1].
Experimental Corner: Protocols for Assessing Biological Perturbation
To properly control for and understand the effects of this compound, researchers can employ a variety of assays.
Lipid Transport and Internalization Assay
This protocol allows for the visualization and quantification of this compound uptake by cells.
Materials:
-
This compound stock solution (1 mM in ethanol)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Live cells cultured on glass-bottom dishes
Procedure:
-
Preparation of this compound/BSA Complex: Prepare a 100x stock solution by mixing the this compound stock with a fatty acid-free BSA solution.
-
Cell Labeling:
-
Wash cells with PBS.
-
Incubate cells with the this compound/BSA complex in cell culture medium at the desired concentration (typically 1-5 µM) for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Washing: Wash the cells three times with cold PBS to remove unbound probe.
-
Imaging: Image the cells immediately using a fluorescence microscope with a standard FITC/GFP filter set (Excitation: ~465 nm, Emission: ~535 nm).
-
(Optional) Back-Exchange: To visualize only internalized probe, incubate the cells with a high concentration of fatty acid-free BSA (e.g., 5%) in PBS for 10-15 minutes at 4°C to remove the probe from the outer leaflet of the plasma membrane before imaging.
Assessing Membrane Fluidity with Laurdan
Laurdan is a fluorescent probe that is sensitive to the polarity of its environment and can be used to assess changes in membrane fluidity. A decrease in the generalized polarization (GP) value of Laurdan indicates an increase in membrane fluidity.
Materials:
-
Laurdan stock solution (1 mM in DMSO)
-
Cells of interest
-
PBS
Procedure:
-
Cell Labeling: Incubate cells with Laurdan at a final concentration of 5-10 µM in serum-free medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Imaging: Acquire fluorescence images using a two-photon or confocal microscope with excitation at ~405 nm. Collect emission simultaneously in two channels: 420-460 nm (ordered phase) and 470-510 nm (disordered phase).
-
GP Calculation: Calculate the GP value for each pixel using the formula: GP = (I440 - I490) / (I440 + I490) where I440 and I490 are the fluorescence intensities in the ordered and disordered channels, respectively.
Visualizing the Concepts
To aid in the understanding of the processes described, the following diagrams were generated using the Graphviz DOT language.
Conclusion: A Call for Careful Consideration
This compound remains a valuable tool for cell biologists, offering insights into the complex world of lipid dynamics. However, its use requires a nuanced understanding of its potential to perturb the very systems under investigation. By carefully considering the inherent properties of this compound and its alternatives, and by employing appropriate control experiments, researchers can mitigate potential artifacts and generate more robust and reliable data. The continued development of novel, less-perturbing fluorescent probes will undoubtedly further enhance our ability to visualize and understand the intricate dance of lipids within the living cell.
References
- 1. benchchem.com [benchchem.com]
- 2. Time-Resolved Laurdan Fluorescence Reveals Insights into Membrane Viscosity and Hydration Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrene-labeled lipids as tools in membrane biophysics and cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Will C-Laurdan dethrone Laurdan in fluorescent solvent relaxation techniques for lipid membrane studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
C6-NBD-PC: A Comparative Guide to Data Reproducibility and Validation
For researchers, scientists, and drug development professionals, the selection of a fluorescent lipid probe is a critical decision impacting experimental outcomes. This guide provides a comprehensive comparison of 1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine (C6-NBD-PC) with alternative fluorescent probes. We present a detailed analysis of its performance, supported by experimental data, to ensure data reproducibility and aid in the selection of the most appropriate tool for your research needs.
This compound is a widely utilized fluorescent phospholipid analog for investigating lipid trafficking and membrane dynamics. However, understanding its characteristics in comparison to other available probes is essential for robust and reproducible research. This guide delves into the quantitative performance of this compound and its alternatives, provides detailed experimental protocols for validation, and illustrates key workflows and pathways.
Quantitative Performance Comparison of Fluorescent Lipid Probes
The selection of a fluorescent probe is often dictated by its photophysical properties. Here, we compare this compound with common alternatives such as BODIPY FL-PC, Laurdan, and Nile Red.
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photostability | Key Applications |
| This compound | ~460 | ~534 | ~0.3 | Moderate | Lipid trafficking, membrane flip-flop assays, apoptosis |
| BODIPY FL-PC | ~503 | ~512 | ~0.9 - 1.0 | High | Live cell imaging, single molecule tracking, studies requiring high brightness and photostability |
| Laurdan | ~350-410 | ~440 (ordered), ~490 (disordered) | Variable (environment-sensitive) | Moderate | Membrane fluidity and lipid order analysis |
| Nile Red | ~488 (in lipid droplets) | ~550-650 (in lipid droplets) | High (in hydrophobic environments) | Moderate | Staining of intracellular lipid droplets, sensing membrane polarity |
Note: Quantum yield and emission maxima can vary depending on the solvent and local environment. The data presented is based on typical values reported in the literature.[1][2]
Experimental Protocols for Data Reproducibility and Validation
To ensure the reliability of data generated using this compound, rigorous experimental protocols for validation are crucial. Below are detailed methodologies for key experiments.
Protocol 1: Validation of this compound Fluorescence Reproducibility in Live Cells
This protocol outlines a method to assess the consistency of this compound labeling and fluorescence intensity in a cell population using flow cytometry.
Materials:
-
This compound
-
Mammalian cell line (e.g., CHO-K1)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA), fatty acid-free
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells and resuspend in fresh, serum-free medium to a concentration of 1 x 10^6 cells/mL.
-
Probe Preparation: Prepare a 1 mM stock solution of this compound in ethanol (B145695). Prepare a 5 µM working solution by diluting the stock solution in serum-free medium containing 0.1% fatty acid-free BSA.
-
Cell Labeling: Add the 5 µM this compound working solution to the cell suspension. Incubate for 30 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cell pellet twice with ice-cold PBS to remove excess probe.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in PBS. Analyze the fluorescence intensity of the cell population using a flow cytometer with appropriate excitation (e.g., 488 nm laser) and emission filters (e.g., 530/30 nm bandpass).
-
Data Analysis: For reproducibility analysis, perform the experiment in triplicate on different days. Calculate the mean fluorescence intensity (MFI) and the coefficient of variation (CV) for each replicate. A low CV across replicates indicates good reproducibility. General guidelines for cell-based fluorescence assays suggest that replicate numbers of three to four are often sufficient.[3][4]
Protocol 2: this compound Lipid Trafficking Assay using Confocal Microscopy
This protocol details a method to visualize and quantify the internalization and trafficking of this compound in live cells.[5]
Materials:
-
This compound
-
Live cells cultured on glass-bottom dishes
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Bovine serum albumin (BSA), fatty acid-free
-
Confocal microscope
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes and culture to the desired confluency.
-
Probe Preparation: Prepare a 100 µM this compound/BSA complex.[6] To do this, dry an appropriate amount of this compound from a chloroform (B151607) stock under a stream of nitrogen. Resuspend the lipid film in ethanol and then slowly add it to a vortexing solution of fatty acid-free BSA in PBS.
-
Cell Labeling: On the day of the experiment, dilute the this compound/BSA complex to a final concentration of 5 µM in cell culture medium.[6] Remove the culture medium from the cells and wash once with pre-warmed medium. Incubate the cells with the this compound/BSA complex solution for 30 minutes at 4°C to allow the lipid to bind to the plasma membrane while minimizing endocytosis.[6]
-
Trafficking Initiation: Wash the cells three times with ice-cold medium to remove excess probe. Add fresh, pre-warmed medium and incubate at 37°C to allow for internalization and transport of the probe.
-
Imaging: At various time points (e.g., 0, 15, 30, 60 minutes), wash the cells with imaging buffer and immediately image them using a confocal microscope. Use a standard FITC/GFP filter set (Excitation: ~460 nm, Emission: ~535 nm).
-
Back-Exchange (Optional): To specifically visualize internalized probe, a back-exchange step can be performed. After the 37°C incubation, wash the cells with a medium containing a high concentration of fatty acid-free BSA (e.g., 1%) for 10-15 minutes at 4°C. This will remove the this compound remaining in the outer leaflet of the plasma membrane.[5]
-
Data Analysis: Quantify the fluorescence intensity in different cellular compartments (e.g., Golgi, endoplasmic reticulum) over time to analyze the trafficking kinetics.
Protocol 3: Photostability Assessment of Fluorescent Lipid Probes
This protocol provides a method to compare the photostability of this compound with an alternative probe like BODIPY FL-PC.
Materials:
-
Cells labeled with this compound or BODIPY FL-PC (as per Protocol 1 or 2)
-
Fluorescence microscope with a camera capable of time-lapse imaging
Procedure:
-
Sample Preparation: Prepare slides with cells labeled with either this compound or BODIPY FL-PC.
-
Image Acquisition: Locate a field of view with labeled cells. Using consistent illumination settings (laser power, exposure time), acquire a time-lapse series of images (e.g., one image every 30 seconds for 10 minutes).
-
Data Analysis: Select a region of interest (ROI) within a labeled cell for each probe. Measure the mean fluorescence intensity of the ROI in each image of the time series. Plot the normalized fluorescence intensity against time. A slower decay in fluorescence intensity indicates higher photostability. BODIPY dyes are generally known to be more photostable than NBD dyes.[7]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes.
Caption: Workflow for a this compound lipid trafficking experiment.
Caption: Simplified signaling pathway of this compound internalization.
References
- 1. benchchem.com [benchchem.com]
- 2. BODIPY | AAT Bioquest [aatbio.com]
- 3. Determination of optimal replicate number for validation of imprecision using fluorescence cell-based assays: proposed practical method [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part IV - postanalytic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Alternative Fluorescent Probes for Lipid Tracking
In the dynamic fields of cell biology, biomedical research, and drug development, the precise visualization and tracking of lipids are paramount. For decades, researchers have relied on classic fluorescent probes like Nile Red and BODIPY 493/503. While instrumental, these probes possess limitations that can impact experimental outcomes, including spectral bleed-through, susceptibility to photobleaching, and background fluorescence.[][2] This guide provides a comprehensive comparison of emerging alternative fluorescent probes for lipid tracking, offering superior performance in various applications. We present quantitative data, detailed experimental protocols, and visual workflows to empower researchers in selecting the optimal tools for their specific needs.
Performance Comparison of Fluorescent Lipid Probes
The selection of an appropriate fluorescent probe is contingent on the specific experimental requirements, such as the desired spectral properties for multicolor imaging, the need for high photostability in time-lapse studies, and the importance of a high signal-to-noise ratio for accurate quantification. The following tables summarize the key quantitative characteristics of traditional and alternative fluorescent probes for lipid droplet imaging.
Table 1: Spectral Properties of Fluorescent Lipid Probes
| Probe Name/Class | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Color |
| Traditional Probes | ||||
| Nile Red | ~552 (in lipids) | ~636 (in lipids) | ~84 | Red |
| BODIPY 493/503 | 493 | 503 | 10 | Green |
| Alternative Probes | ||||
| Monodansylpentane (MDH) | ~405 | ~485 (in oil)[3] | ~80 | Blue |
| LipidSpot™ 488 | ~430 (can be excited at 405 or 488) | ~510-530 (in cells) | ~80-100 | Green |
| LipidSpot™ 610 | ~592 (in cells) | ~638 (in cells) | ~46 | Red |
| Lipi-Blue | 405 | 450-500 | ~45-95 | Blue |
| Lipi-Green | 488 | 500-550 | ~12-62 | Green |
| Lipi-Red | 561 | 565-650 | ~4-89 | Red |
| LD540 | ~543 | ~550-650 | ~7-107 | Orange/Red |
| TPA-LD | 480 | ~600-700 | ~120-220 | Red |
| LD-TB | ~580 | ~600 | ~20 | Red |
Table 2: Performance Characteristics of Fluorescent Lipid Probes
| Probe Name/Class | Quantum Yield (Φf) | Photostability | Key Advantages | Key Disadvantages |
| Traditional Probes | ||||
| Nile Red | Low in aqueous media, high in lipids | Prone to photobleaching[4] | Fluorogenic, large Stokes shift | Broad emission spectrum causing crosstalk, less specific[2] |
| BODIPY 493/503 | High (~0.9 in some non-polar env.)[5] | Limited, ~11% fluorescence remaining after 50 scans[4] | High brightness, narrow spectra | Can exhibit background fluorescence, moderate photostability[][5] |
| Alternative Probes | ||||
| Monodansylpentane (MDH) | Not specified, but highly fluorescent in nonpolar solvents | Extraordinarily photostable | High contrast, low background, excellent for multicolor imaging | Requires UV/violet excitation |
| LipidSpot™ Dyes | Not specified, but described as brightly fluorescent | Good | Fluorogenic (no wash step), high specificity, minimal background[6] | Antifade mounting media can reduce staining[7] |
| Lipi-Probes | Not specified, but described as having strong fluorescence | Lipi-Blue and Lipi-Green have high retention for up to 48h[8] | Low background, suitable for long-term tracking[8] | Newer probes with less extensive characterization |
| LD540 | Not specified, but described as bright | ~15 times more photostable than BODIPY 493/503[9] | Spectrally resolvable from GFP, highly photostable[9] | - |
| TPA-LD | Not specified, but described as having a high signal-to-noise ratio | Superior resistance to photobleaching compared to Nile Red and BODIPY 493/503[10] | Fluorogenic, large Stokes shift, suitable for in vivo imaging[10] | Newer probe with limited commercial availability |
| LD-TB | >270-fold fluorescence enhancement in oil vs. aqueous solution | Superior photostability to Nile Red (<5% intensity loss after 150 scans)[11] | Fluorogenic, specific for lipid droplets, low toxicity[11] | Newer probe with limited commercial availability |
Experimental Protocols
Accurate and reproducible results in lipid tracking studies hinge on meticulous adherence to optimized experimental protocols. Below are detailed methodologies for staining lipid droplets in cultured cells with a selection of the discussed fluorescent probes.
Protocol 1: Live-Cell Imaging with LipidSpot™ Dyes
Materials:
-
LipidSpot™ 488 or LipidSpot™ 610 (1000X stock in DMSO)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Staining Solution Preparation: Dilute the LipidSpot™ 1000X stock solution to 1X in pre-warmed complete cell culture medium.
-
Cell Staining: Remove the existing culture medium from the cells and add the 1X LipidSpot™ staining solution.
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.
-
Imaging: Image the cells directly without washing. For LipidSpot™ 488, use a standard FITC filter set (Excitation: 488 nm, Emission: 500-550 nm). For LipidSpot™ 610, use a Texas Red® filter set (Excitation: ~590 nm, Emission: ~610-670 nm).[7]
Protocol 2: Live-Cell Imaging with Lipi-Probes (Lipi-Blue, Lipi-Green, Lipi-Red)
Materials:
-
Lipi-Blue, Lipi-Green, or Lipi-Red stock solution (e.g., 0.1 mM in DMSO)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Serum-free medium or PBS
-
Complete cell culture medium
Procedure:
-
Working Solution Preparation: Dilute the Lipi-probe stock solution in serum-free medium or PBS to a final concentration of 0.1-1 µM.[7]
-
Cell Staining: Wash the cells once with serum-free medium or PBS. Add the Lipi-probe working solution to the cells.
-
Incubation: Incubate for 15-30 minutes at 37°C.[12]
-
Imaging: Wash the cells twice with complete cell culture medium and add fresh medium for imaging.
Protocol 3: Live-Cell Imaging with Monodansylpentane (MDH)
Materials:
-
Monodansylpentane (MDH)
-
Phosphate-buffered saline (PBS)
-
Phenol-red free culture medium
Procedure:
-
Cell Preparation: Wash cells once with PBS.
-
Staining: Incubate cells with 100 µM MDH in PBS for 15 minutes at 37°C.
-
Washing: Wash cells three times with PBS.
-
Imaging: Replace the PBS with phenol-red free medium and image using 405 nm excitation and collecting emission between 420-480 nm.
Visualizing Cellular Processes and Workflows
To further aid in experimental design and data interpretation, we provide diagrams of a key signaling pathway involving lipids and a general experimental workflow for probe comparison, generated using the DOT language.
References
- 2. benchchem.com [benchchem.com]
- 3. Monodansylpentane as a Blue-Fluorescent Lipid-Droplet Marker for Multi-Color Live-Cell Imaging | PLOS One [journals.plos.org]
- 4. thno.org [thno.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Lipi-Blue / Green / Red / Deep Red LD01_LD02_LD03_LD04 manual | DOJINDO [dojindo.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 10. Light-Up Lipid Droplets Dynamic Behaviors Using a Red-Emitting Fluorogenic Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Lipid Droplet Staining Lipi-Red Dojindo [dojindo.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling C6-Nbd-PC
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling C6-Nbd-PC (1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine), a fluorescently labeled phospholipid critical for studying lipid transport and metabolism. Adherence to these procedures will ensure a secure laboratory environment and the reliability of your experimental outcomes.
Immediate Safety and Handling Protocol
Personal Protective Equipment (PPE) is the final line of defense and should always be used in conjunction with engineering and administrative controls.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specific Recommendation | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from potential splashes of solvents or the compound. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for both safety and experimental consistency. The following workflow outlines the key steps from receiving the compound to its final disposal.
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, verify that the container is intact and properly labeled.
-
Store this compound at -20°C, protected from light, as it is a light-sensitive compound.
2. Preparation of Stock Solutions:
-
All handling of the powdered compound and preparation of stock solutions should be performed in a well-ventilated area, preferably a chemical fume hood.
-
Consult the product datasheet for the appropriate solvent (e.g., chloroform (B151607), ethanol, or DMSO).
-
To prepare a stock solution, carefully weigh the desired amount of this compound powder.
-
Add the appropriate solvent to the vial and vortex until the lipid is fully dissolved.
3. Experimental Use:
-
When using this compound in cell culture or other experimental systems, add the stock solution to the medium to achieve the desired final concentration.
-
Minimize the exposure of the compound to light to prevent photobleaching.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Disposal Method |
| Unused this compound (solid) | Labeled hazardous waste container. | Dispose of through your institution's hazardous waste program. |
| This compound Solutions (in organic solvent) | Labeled hazardous waste container for flammable liquids. | Dispose of through your institution's hazardous waste program. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Biohazardous waste or designated solid chemical waste container. | Follow your institution's guidelines for contaminated solid waste. |
| Aqueous solutions containing this compound | Labeled hazardous waste container for aqueous chemical waste. | Dispose of through your institution's hazardous waste program. |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate any potential risks.
Caption: A step-by-step protocol for responding to a this compound spill.
Spill Cleanup Procedure:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Notify: Inform your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.
-
Don PPE: Put on the appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.
-
Containment: If the spill is small and you are trained to do so, contain the spill using an absorbent material (e.g., spill pillows or absorbent pads).
-
Cleanup: Carefully clean the spill area. For a liquid spill, cover with absorbent material and allow it to soak up the liquid. For a solid spill, gently cover with a damp paper towel to avoid raising dust.
-
Disposal: Collect all cleanup materials in a sealed, labeled hazardous waste container and dispose of it through your institution's hazardous waste program.
-
Decontaminate: Thoroughly decontaminate the spill area with an appropriate solvent or detergent.
By adhering to these safety and handling protocols, you can confidently work with this compound while maintaining a safe and efficient research environment. This commitment to safety not only protects you and your colleagues but also ensures the quality and integrity of your scientific discoveries.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
